Isobutyl chloroformate
Description
Properties
IUPAC Name |
2-methylpropyl carbonochloridate | |
|---|---|---|
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InChI |
InChI=1S/C5H9ClO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 | |
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InChI Key |
YOETUEMZNOLGDB-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)COC(=O)Cl | |
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Molecular Formula |
C5H9ClO2, Array | |
| Record name | ISOBUTYL CHLOROFORMATE | |
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DSSTOX Substance ID |
DTXSID8052194 | |
| Record name | Isobutyl chloroformate | |
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Molecular Weight |
136.58 g/mol | |
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Physical Description |
Isobutyl chloroformate appears as a colorless to light-colored liquid. Insoluble in water and denser than water. Very corrosive to skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Combustible., Clear liquid; [Merck Index] Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
129 °C | |
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Flash Point |
27 °C c.c. | |
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Solubility |
Solubility in water: reaction | |
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Density |
1.04 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04 | |
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Vapor Density |
Relative vapor density (air = 1): 4.71 | |
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Vapor Pressure |
16.5 [mmHg], Vapor pressure, kPa at 20 °C: 2.2 | |
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CAS No. |
543-27-1 | |
| Record name | ISOBUTYL CHLOROFORMATE | |
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Foundational & Exploratory
An In-depth Technical Guide to Isobutyl Chloroformate (CAS Number: 543-27-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl chloroformate (IBCF), identified by the CAS number 543-27-1, is a highly versatile reagent in organic synthesis, prized for its utility in the construction of key functional groups such as carbamates, esters, and amides. Its application is particularly prominent in the field of drug development and peptide chemistry, where it serves as a critical activating agent for carboxylic acids. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed safety information, and in-depth experimental protocols for its principal applications. The information is curated to assist researchers and professionals in leveraging this reagent effectively and safely in their work.
Chemical and Physical Properties
This compound is a colorless to light-yellow liquid with a pungent odor.[1] It is a reactive compound that should be handled with care due to its sensitivity to moisture and heat. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 543-27-1 | [2] |
| Molecular Formula | C5H9ClO2 | [3] |
| Molecular Weight | 136.58 g/mol | [3] |
| Appearance | Colorless to light-colored liquid | [2][3] |
| Boiling Point | 128.8 °C | [2] |
| Melting Point | -80 °C | [4] |
| Density | 1.053 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.407 | [2] |
| Flash Point | 36 °C (closed cup) | [5] |
| Vapor Pressure | 12 hPa at 20 °C | [5] |
| Solubility | Insoluble in water; soluble in hot ethanol, benzene, chloroform, and miscible in ether.[2][4] Reacts with water and moisture in the air.[2] | [2][4] |
Safety and Handling
This compound is a hazardous chemical that requires strict adherence to safety protocols. It is flammable, corrosive, and toxic upon inhalation, ingestion, or skin absorption.[1][2] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this reagent. Work should be conducted in a well-ventilated fume hood.
Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled).[5]
Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[6][7]
A summary of the safety data is provided in Table 2.
| Hazard Classification | GHS Pictograms | Signal Word |
| Flammable liquids (Category 3) | 🔥 | Danger |
| Acute toxicity, Oral (Category 4) | 💀 | |
| Skin corrosion (Category 1B) | corrosive | |
| Serious eye damage (Category 1) | 💀 | |
| Acute toxicity, Inhalation (Category 2) | 💀 |
Core Applications and Reaction Mechanisms
The primary utility of this compound stems from its ability to activate carboxylic acids, forming a highly reactive mixed carbonic-carboxylic anhydride (B1165640). This intermediate is susceptible to nucleophilic attack, facilitating the formation of amides, esters, and other carbonyl derivatives.
Peptide Synthesis: The Mixed Anhydride Method
A cornerstone application of this compound is in peptide synthesis via the mixed anhydride method.[8] This technique offers a valuable alternative to other coupling methods, often minimizing racemization, a critical consideration in peptide chemistry.[9]
The general mechanism involves two key steps:
-
Activation of the N-protected amino acid: The carboxylic acid of an N-protected amino acid is deprotonated by a tertiary amine base (e.g., N-methylmorpholine or triethylamine) to form a carboxylate salt. This salt then reacts with this compound to generate a reactive mixed anhydride intermediate.[5]
-
Nucleophilic attack by the amino component: The free amino group of a second amino acid (or peptide) attacks the carbonyl carbon of the activated amino acid in the mixed anhydride. This leads to the formation of the desired peptide bond and the release of isobutanol and carbon dioxide as byproducts.[5]
Derivatization for Chromatographic Analysis
This compound is widely employed as a derivatizing agent to enhance the volatility and thermal stability of polar analytes, making them amenable to gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. This is particularly useful for the analysis of amino acids, biogenic amines, and other polar metabolites in complex biological matrices.[2][5] The derivatization process involves the reaction of the chloroformate with functional groups such as amines, carboxylic acids, and hydroxyls to form their corresponding carbamate, ester, and carbonate derivatives.
Synthesis of Carbamates and Esters
Beyond peptide synthesis, this compound is a valuable reagent for the synthesis of a wide range of carbamates and esters. The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding N-isobutyloxycarbonyl-protected amines (isobutyl carbamates).[3] Similarly, its reaction with alcohols or phenols affords isobutyl carbonate esters. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4]
Experimental Protocols
The following protocols are provided as examples of the common applications of this compound. Researchers should adapt these procedures to their specific substrates and experimental conditions.
Solution-Phase Peptide Coupling: Synthesis of a Dipeptide
This protocol describes a general procedure for the synthesis of a dipeptide using the mixed anhydride method in solution.
Materials:
-
N-protected amino acid (e.g., Boc-L-Phenylalanine)
-
Amino acid ester hydrochloride (e.g., L-Leucine methyl ester hydrochloride)
-
This compound
-
N-methylmorpholine (NMM)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to -15 °C in an ice-salt or dry ice-acetone bath.
-
Add N-methylmorpholine (1.0 equivalent) dropwise to the cooled solution while stirring.
-
After stirring for 5-10 minutes, add this compound (1.0 equivalent) dropwise, ensuring the temperature remains below -10 °C.
-
Stir the reaction mixture for 10-15 minutes to allow for the formation of the mixed anhydride.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous THF or DCM and add N-methylmorpholine (1.0 equivalent) to neutralize the hydrochloride salt.
-
Add the solution of the amino acid ester to the mixed anhydride solution at -15 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Derivatization of Amino Acids for GC-MS Analysis
This protocol outlines a general procedure for the derivatization of amino acids in an aqueous sample for subsequent GC-MS analysis.[2]
Materials:
-
Aqueous sample containing amino acids
-
This compound
-
Toluene (B28343) or another suitable organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
To 1 mL of the aqueous sample in a vial, add a suitable internal standard.
-
Add pyridine to adjust the pH to approximately 9-10.
-
Add 1 mL of toluene (or another suitable organic solvent) to the vial.
-
Add 50 µL of this compound to the mixture.
-
Vortex the mixture vigorously for 30 seconds to 1 minute.
-
Centrifuge the vial to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The derivatized sample in the organic solvent is now ready for injection into the GC-MS system.
Conclusion
This compound is a powerful and versatile reagent with significant applications in organic synthesis, particularly in the realms of peptide chemistry and analytical derivatization. Its ability to efficiently activate carboxylic acids via the formation of mixed anhydrides makes it an indispensable tool for the construction of amide and ester bonds. While its reactivity necessitates careful handling and adherence to strict safety protocols, a thorough understanding of its properties and reaction mechanisms allows researchers to harness its full potential. The experimental protocols provided in this guide serve as a foundation for the practical application of this compound in the laboratory, enabling the synthesis of complex molecules and the sensitive analysis of important biological compounds. As research in drug discovery and metabolomics continues to advance, the utility of this compound is poised to remain a cornerstone of modern chemical synthesis and analysis.
References
- 1. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN105732305A - Preparation method for synthesis of methyl isobutyl ketone and methyl isobutyl alcohol - Google Patents [patents.google.com]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Polyamine quantitation by LC-MS using this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical Properties of Isobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of isobutyl chloroformate (IBCF). The information is intended for professionals in research and development who utilize this reagent in synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document aggregates key data, outlines standard experimental methodologies for property determination, and visualizes its fundamental chemical reactions.
Core Physical and Chemical Properties
This compound is a colorless to light-colored liquid known for its pungent odor.[1][2] It is a highly reactive compound, primarily used as an activating agent for carboxylic acids in the synthesis of amides and esters. Its utility in forming mixed anhydrides makes it a valuable tool in peptide coupling reactions.[3][4]
Data Summary
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison. These values are compiled from various chemical data sources and safety data sheets.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉ClO₂ | [5][6] |
| Molecular Weight | 136.58 g/mol | [3][5][6] |
| Appearance | Colorless to light-yellow, clear liquid with a pungent odor. | [1][2][7] |
| Melting Point | -80 °C | [3][8] |
| Boiling Point | 128.8 - 129 °C | [1][3][5] |
| Density | 1.053 g/mL at 25 °C 1.04 g/cm³ at 20 °C | [3][5][9] |
| Refractive Index (n₂₀/D) | 1.407 - 1.41 | [5][7] |
| Flash Point | 27 °C - 39 °C (closed cup) | [1][2][9][10] |
| Vapor Pressure | 22.8 hPa (17.1 mmHg) at 20 °C 0.33 mmHg at 20 °C | [9][11] |
| Vapor Density (air=1) | 4.71 | [1] |
| Solubility | Reacts with water.[1][2] Miscible with ether, chloroform, and benzene.[7] Soluble in other common organic solvents like acetone (B3395972) and toluene.[12] | [1][2][7][12] |
Experimental Protocols for Property Determination
While specific experimental details for the cited values are proprietary to the manufacturers, the following sections describe standard laboratory protocols for determining the key physical properties of a liquid chemical like this compound. These methodologies are based on internationally recognized standards.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For flammable and corrosive substances like this compound, a micro-scale method is often preferred for safety.
Apparatus:
-
Thiele tube or similar oil bath apparatus
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer with appropriate range
-
Heating source (Bunsen burner or heating mantle)
Procedure:
-
A small volume (0.5-1 mL) of this compound is placed into the small test tube.
-
The capillary tube, with its sealed end pointing up, is placed inside the test tube.
-
The test tube is attached to the thermometer and immersed in the Thiele tube's oil bath.
-
The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles is observed.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Density Measurement
Principle: Density is the mass per unit volume of a substance. It is typically measured using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined (m₁).
-
The pycnometer is filled with distilled water and placed in the constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. The water level is adjusted to the mark, and the pycnometer is dried on the outside and weighed again (m₂).
-
The process is repeated with this compound, ensuring all operations are performed in a fume hood. The mass of the pycnometer filled with the sample is recorded (m₃).
-
The density (ρ) of this compound is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.
Flash Point Determination
Principle: The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. A closed-cup method, such as the Pensky-Martens or Tag Closed Cup test, is standard for such liquids.
Apparatus:
-
Pensky-Martens or Tag Closed Cup Tester
-
Thermometer
-
Ignition source (gas flame or electric igniter)
Procedure (General Outline):
-
The sample cup is filled with this compound to the specified level.
-
The lid is closed, and the apparatus is assembled.
-
The sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, the ignition source is applied to the opening in the cup lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.
Chemical Reactivity and Applications
This compound is a key reagent in organic synthesis, valued for its ability to activate carboxylic acids. This reactivity is central to its application in forming peptides, a critical step in drug development.
Synthesis of this compound
The industrial synthesis of this compound involves the reaction of isobutanol with phosgene.[13] This reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.
Caption: Synthesis of this compound.
Application in Peptide Bond Formation
A primary application of this compound is in peptide synthesis via the mixed anhydride (B1165640) method. A carboxylic acid (e.g., an N-protected amino acid) is first activated with IBCF in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). The resulting mixed anhydride is highly reactive and readily couples with the amino group of another amino acid or peptide to form the desired amide (peptide) bond.[3][4]
Caption: Peptide coupling workflow using IBCF.
References
- 1. This compound | C5H9ClO2 | CID 62365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 1594 - this compound [inchem.org]
- 3. This compound [commonorganicchemistry.com]
- 4. This compound | Reagent for Peptide Synthesis [benchchem.com]
- 5. thomassci.com [thomassci.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 543-27-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. This compound [stenutz.eu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. This compound 98 543-27-1 [sigmaaldrich.com]
- 12. framochem.com [framochem.com]
- 13. prepchem.com [prepchem.com]
Chemical Structure and Identification
An In-depth Technical Guide to Isobutyl Chloroformate
This guide provides a comprehensive overview of this compound (IBCF), a crucial reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. It covers the molecule's structure, properties, synthesis, and key applications, with a focus on its role in peptide coupling.
This compound, with the IUPAC name 2-methylpropyl carbonochloridate, is a chloroformate ester of isobutanol.[1][2] Its structure is characterized by an isobutyl group attached to a chloroformate functional group.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-methylpropyl carbonochloridate[1][2] |
| Synonyms | Chloroformic acid isobutyl ester, IBCF, Isobutyl chlorocarbonate[3][4] |
| CAS Number | 543-27-1[3] |
| Molecular Formula | C₅H₉ClO₂[4] |
| Molecular Weight | 136.58 g/mol |
| SMILES | CC(C)COC(=O)Cl[1] |
| InChI Key | YOETUEMZNOLGDB-UHFFFAOYSA-N[1][4] |
Physicochemical and Spectroscopic Data
This compound is a colorless to light-colored liquid with a pungent odor.[1] It is flammable, corrosive, and reacts with water.[1][5]
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | Colorless to light-colored liquid[1][5] |
| Boiling Point | 128.8 °C (lit.) |
| Density | 1.053 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.407 (lit.) |
| Vapor Pressure | 22.8 hPa (2.2 kPa) at 20 °C |
| Flash Point | 36 °C (96.8 °F) - closed cup |
| Solubility | Insoluble in water; soluble in organic solvents like ether, chloroform, and benzene.[1] |
Table 3: Spectroscopic Data Summary
| Technique | Key Features and Interpretation |
|---|---|
| ¹H NMR | - CH₃: Doublet, ~0.9-1.0 ppm (6H)- CH: Multiplet, ~1.9-2.1 ppm (1H)- CH₂: Doublet, ~4.0-4.2 ppm (2H)(Predicted chemical shifts based on structure) |
| ¹³C NMR | Four distinct signals are expected for the isobutyl group carbons and the carbonyl carbon.[1] |
| Infrared (IR) | ~1780 cm⁻¹: Strong C=O stretching (characteristic of acid chlorides)~1160 cm⁻¹: C-O stretching~780 cm⁻¹: C-Cl stretching(Data from NIST IR Spectrum)[4] |
| Mass Spec (EI) | m/z 43: [C₃H₇]⁺, Isopropyl cation (Top Peak)[1]m/z 56: [C₄H₈]⁺, Isobutene via McLafferty rearrangement (2nd Highest)[1]m/z 41: [C₃H₅]⁺, Allyl cation (3rd Highest)[1] |
Synthesis of this compound
This compound is typically synthesized by the reaction of anhydrous isobutyl alcohol with an excess of liquid phosgene (B1210022) at low temperatures.[6][7]
Experimental Protocol: Synthesis
-
Preparation : Cool 148.4 g (0.15 mole) of liquid phosgene in a suitable reactor to -40 °C.
-
Reaction : While stirring, slowly add 74.1 g (0.1 mole) of anhydrous isobutyl alcohol to the cooled phosgene.
-
Warming : After the addition is complete, allow the reaction temperature to slowly rise to 0 °C and continue stirring for an additional 20 minutes.
-
Aging : Let the reaction mixture stand overnight at room temperature.
-
Purging : Purge the mixture with dry air for 2 hours to remove excess phosgene and hydrogen chloride gas.
-
Distillation : Distill the resulting liquid to obtain pure this compound. The expected boiling point is 123-126 °C, with a typical yield of around 70%.
Application in Peptide Synthesis: The Mixed Anhydride (B1165640) Method
A primary application of this compound in drug development and organic synthesis is as a coupling agent for the formation of amide (peptide) bonds.[8][9] It is used to activate a carboxylic acid (the C-terminus of an N-protected amino acid) by forming a mixed carboxylic-carbonic anhydride. This activated intermediate is highly reactive towards nucleophilic attack by the amine group of a second amino acid (or its ester), leading to peptide bond formation.[8][9] This method is valued for minimizing racemization, especially when conducted at low temperatures.[9]
Experimental Protocol: General Peptide Coupling
This protocol describes a general procedure for coupling an N-protected amino acid with an amino acid ester in a solution phase.
-
Acid Activation :
-
Dissolve the N-protected amino acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[8]
-
Cool the solution to -15 °C using a dry ice/acetone or similar cooling bath.[8]
-
Add N-methylmorpholine (NMM) or another suitable tertiary amine (1.0 equivalent) dropwise while maintaining the temperature.[8]
-
Slowly add this compound (1.0 equivalent) dropwise to the solution. A precipitate of N-methylmorpholine hydrochloride may form.[8]
-
Stir the mixture at -15 °C for 5-15 minutes to allow for the complete formation of the mixed anhydride.
-
-
Coupling Reaction :
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride salt (1.0-1.2 equivalents) and neutralize it with NMM (1.0-1.2 equivalents) in an anhydrous solvent.
-
Add the neutralized amino acid ester solution to the mixed anhydride solution at -15 °C.[10]
-
Allow the reaction to proceed at -15 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-3 hours.[10] Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).
-
-
Work-up and Purification :
-
Filter the reaction mixture to remove the precipitated amine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid), a weak base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted materials and byproducts.[10]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude peptide using silica (B1680970) gel column chromatography or recrystallization.
-
Safety and Handling
This compound is a hazardous chemical that requires strict safety precautions.[1] It is flammable, highly toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[1] Work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11]
Table 4: Safety and Handling Information
| Category | Information |
|---|---|
| GHS Pictograms | Flame, Corrosion, Skull and Crossbones |
| Signal Word | Danger |
| Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H330: Fatal if inhaled. |
| PPE | Chemical-resistant gloves, chemical splash goggles, face shield, lab coat, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter).[11] |
| Handling | Use only in a chemical fume hood. Keep away from heat, sparks, and open flames.[11] Ground/bond container and receiving equipment. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor. Moisture sensitive; handle under inert gas.[5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container under inert gas. Store locked up. Keep away from incompatible materials such as water, strong oxidizing agents, alcohols, and bases. |
| Spill & Disposal | In case of a spill, isolate the area. Use a non-combustible absorbent material to clean up. Do not use water.[5] Dispose of contents/container to an approved waste disposal plant. |
References
- 1. This compound | C5H9ClO2 | CID 62365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (543-27-1) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. In-situ Phosgene Synthesis from Chloroform - ChemistryViews [chemistryviews.org]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Reaction Mechanism of Isobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl chloroformate (IBCF) is a highly versatile reagent in organic synthesis, primarily recognized for its critical role in the formation of amide bonds through the mixed anhydride (B1165640) method. This technique is a cornerstone in peptide synthesis and is widely employed in the development of pharmaceuticals and other bioactive molecules. The reaction's efficiency, scalability, and the ability to minimize racemization when conducted under optimized conditions make it a favored approach. This guide provides a comprehensive examination of the core reaction mechanism of this compound, details on side reactions, quantitative data on reaction outcomes, and explicit experimental protocols for key applications.
Core Reaction Mechanism: The Mixed Anhydride Method
The primary application of this compound is the activation of carboxylic acids, particularly N-protected amino acids, to facilitate nucleophilic acyl substitution. The process occurs in a two-step, one-pot procedure.[1]
-
Formation of the Mixed Carboxylic-Carbonic Anhydride: The reaction is initiated by the deprotonation of a carboxylic acid with a tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (B128534) (TEA), to form a carboxylate salt. This salt then reacts with this compound to generate a highly reactive mixed carboxylic-carbonic anhydride intermediate.[1] This step is typically performed at low temperatures (e.g., -15°C to 0°C) to ensure the stability of the mixed anhydride.[1][2]
-
Nucleophilic Acyl Substitution: The activated carbonyl group of the mixed anhydride is then susceptible to nucleophilic attack. The addition of a primary or secondary amine (e.g., an amino acid ester) leads to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, eliminating the unstable isobutyloxycarbonyl group, which decomposes into isobutanol and carbon dioxide, to yield the desired amide product.[1]
A diagram illustrating the general mechanism of the mixed anhydride method for peptide bond formation is presented below.
Side Reactions and Considerations
While the mixed anhydride method is highly effective, several side reactions can occur, potentially reducing the yield and purity of the desired product. Understanding and controlling these side reactions is crucial for successful synthesis.
-
Urethane (B1682113) Formation: A significant side reaction is the formation of a urethane byproduct. This can occur if the amine nucleophile attacks the carbonate carbonyl of the mixed anhydride instead of the desired carboxyl carbonyl. Additionally, unreacted this compound can react directly with the amine nucleophile to form a urethane.[3][4] The choice of base and solvent system plays a critical role in minimizing urethane formation, with combinations like N-methylpiperidine in dichloromethane (B109758) showing favorable results.[4]
-
Symmetrical Anhydride Formation: The mixed anhydride can disproportionate to form a symmetrical anhydride of the starting carboxylic acid. This symmetrical anhydride can also react with the amine nucleophile, but this pathway can be less efficient and can complicate purification. A reverse addition of the carboxylic acid and base to the this compound has been shown to minimize the formation of the symmetrical anhydride.[3]
-
Racemization: For chiral carboxylic acids, such as N-protected amino acids, racemization is a potential concern. The formation of an oxazolone (B7731731) intermediate from the mixed anhydride can lead to the loss of stereochemical integrity.[5] Conducting the reaction at low temperatures is a key strategy to suppress racemization.[1] The choice of chloroformate can also influence the degree of racemization, with menthyl chloroformate showing reduced racemization compared to this compound in some cases.[6]
A diagram depicting the main reaction pathway and key side reactions is provided below.
Quantitative Data
The yield and purity of the product in this compound-mediated reactions are highly dependent on the specific substrates and reaction conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Yields of Dipeptide Synthesis (Z-Gly-Phe-Gly-OEt) under Various Conditions [5]
| Chloroformate | Base (Equivalents) | Activation Time (sec) | Temperature (°C) | Yield of L-isomer (%) | Yield of DL-isomer (%) |
| This compound | N-Methylmorpholine (1) | 30 | -15 | 93 | 0 |
| This compound | Trimethylamine (1) | 60 | -14 | 93 | 0 |
| This compound | Trimethylamine (1) | 60 | -5 | 88 | 1 |
| Methyl Chloroformate | Triethylamine (1) | 60 | -15 | 23 | 0 |
| Methyl Chloroformate | Triethylamine (2) | 60 | -15 | 80 | 0 |
Table 2: Influence of HOBt on Peptide and Urethane Yields [6]
| Substrate | Additive (1 equiv.) | Peptide Yield (%) | Urethane Yield (%) |
| Boc-Ile-OH | None | 85 | 3.0 |
| Boc-Ile-OH | HOBt | 90 | 2.0 |
Table 3: Yields for Coupling of Boc-Protected Amino Acids [2]
| Boc-Amino Acid | Yield (%) | Purity (%) |
| Boc-Phe | 98.5 | >99 |
| Boc-Val | 95.9 | -- |
| Boc-Pro | 95.6 | >99.5 |
| Boc-Thr(OBzl) | 97.2 | >99 |
| Boc-Met | 99.2 | >99.5 |
Experimental Protocols
The following are detailed experimental protocols for common applications of this compound.
Protocol 1: Large-Scale Synthesis of an Amide via the Mixed Anhydride Method[1]
This protocol describes a general procedure for the synthesis of an amide on a 0.5 mole scale.
Materials:
-
Carboxylic acid (0.50 mol)
-
Anhydrous dichloromethane (DCM) (2.0 L)
-
Triethylamine (TEA) (0.60 mol)
-
This compound (0.55 mol)
-
Amine (0.50 mol)
-
3-Neck round-bottom flask (5 L) with mechanical stirrer, temperature probe, and nitrogen inlet
-
Addition funnel (1 L)
-
Ice/water bath
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge the 3-neck flask with the carboxylic acid and 1.5 L of anhydrous DCM. Begin stirring and cool the mixture to 0°C.
-
Base Addition: Add TEA dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C.
-
Mixed Anhydride Formation: In a separate flask, dissolve this compound in 0.5 L of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0°C. Stir the resulting mixture at 0°C for an additional 30 minutes after the addition is complete.
-
Amine Addition: Dissolve the amine in 0.5 L of anhydrous DCM and add it dropwise to the reaction mixture, keeping the internal temperature below 5°C.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC or LC-MS. Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Dipeptide (Boc-L-phenylalanyl-L-phenylalanine ethyl ester)[7]
Materials:
-
Boc-L-phenylalanine (5.28 g, 19.9 mmol)
-
Chloroform (50 mL)
-
This compound (2.58 mL, 19.9 mmol)
-
N-methylmorpholine (NMM) (2.19 mL, 19.9 mmol for activation; 2.19 mL, 19.9 mmol for amine)
-
L-Phenylalanine ethyl ester hydrochloride (4.57 g, 19.9 mmol)
-
1 M Hydrochloric acid
-
Water
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of Boc-L-phenylalanine in chloroform, add this compound and N-methylmorpholine. Stir the mixture for one hour.
-
Add L-Phenylalanine ethyl ester hydrochloride and another equivalent of N-methylmorpholine to the reaction mixture and stir overnight.
-
Dilute the resulting clear solution with chloroform.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, water, and brine.
-
Dry the organic layer with MgSO₄ and evaporate the solvent under reduced pressure to yield the crude product. The crude product can be used in the next step without further purification or can be purified by column chromatography.
A typical experimental workflow for peptide synthesis using the mixed anhydride method is visualized below.
Conclusion
This compound is an indispensable tool in modern organic synthesis, particularly for the construction of amide bonds in sensitive and complex molecules like peptides. A thorough understanding of its reaction mechanism, including the formation of the key mixed anhydride intermediate and the potential for side reactions, is paramount for its successful application. By carefully controlling reaction parameters such as temperature, stoichiometry, and the choice of base and solvent, researchers can achieve high yields of the desired products with minimal impurities and racemization. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Isobutyl Chloroformate: A Versatile Reagent in Synthetic and Analytical Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Isobutyl chloroformate (IBCF) is a highly reactive chloroformate ester that serves as a cornerstone reagent in modern chemical research. Its utility spans from the intricate assembly of bioactive peptides to the sensitive detection of metabolites. This technical guide provides a comprehensive overview of its primary applications, detailing the underlying mechanisms, experimental protocols, and performance data for its use in peptide synthesis, chemical derivatization for chromatography, and the formation of carbamates and carbonates.
Core Application: Peptide Synthesis via the Mixed Anhydride (B1165640) Method
The most prominent use of this compound in research is as a coupling agent for the formation of amide bonds, particularly in peptide synthesis.[1] The "mixed anhydride method" offers a rapid, cost-effective, and high-yielding alternative to other coupling strategies, with the significant advantage of minimizing racemization when conducted at low temperatures.[2]
Mechanism of Action
The process occurs in a one-pot, two-step sequence. First, an N-protected amino acid is deprotonated by a tertiary amine base (e.g., N-methylmorpholine or triethylamine) to form a carboxylate salt. This salt then reacts with this compound to generate a highly reactive mixed carboxylic-carbonic anhydride intermediate. In the second step, a nucleophilic amine (the N-terminus of another amino acid or peptide) attacks the carbonyl carbon of the original amino acid moiety within the mixed anhydride. This leads to the formation of the desired peptide bond and the collapse of the unstable carbonic-isobutyl portion into isobutanol and carbon dioxide as byproducts.[2]
Figure 1: Reaction mechanism for peptide synthesis via the mixed anhydride method.
Experimental Protocol: General Procedure for Amide Synthesis
This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and an amine on a 0.5 mole scale.[2]
-
Initial Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, dissolve the carboxylic acid (0.50 mol) and triethylamine (B128534) (TEA) (0.55 mol) in anhydrous dichloromethane (B109758) (1.0 L).
-
Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Mixed Anhydride Formation: In a separate flask, dissolve this compound (0.55 mol) in anhydrous dichloromethane (0.5 L). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature is maintained at 0 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes post-addition.[2]
-
Amine Addition: Dissolve the amine (0.50 mol) in anhydrous dichloromethane (0.5 L) and add it dropwise to the reaction mixture. The internal temperature should be kept below 5 °C during this addition.[2]
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Data Presentation: Representative Amide Synthesis Yields
The mixed anhydride method is effective for a wide range of substrates, consistently providing good to excellent yields.[2]
| Carboxylic Acid | Amine | Base | Solvent | Yield (%) | Reference |
| Z-Gly-Phe-OH | H-Gly-OEt | N-Methylmorpholine | THF | 93 | Anderson et al. (1966)[3] |
| Boc-O-benzyl-L-threonine | Leucine t-butyl ester | N-Methylmorpholine | THF | 99 | U.S. Patent 4,351,762[4] |
| N-Boc Aspartic Acid | N-Benzylmethylamine | N-Methylmorpholine | THF | >90 | ResearchGate Publication (2025)[5] |
| 3-Phenylpropionic Acid | Benzylamine | Triethylamine | Dichloromethane | 95 | BenchChem Application Note[2] |
| Benzoic Acid | Aniline | Triethylamine | Dichloromethane | 92 | BenchChem Application Note[2] |
Core Application: Derivatization Agent for Chromatography
In analytical chemistry, this compound is a key reagent for the derivatization of polar analytes, rendering them sufficiently volatile and thermally stable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This is particularly useful for the quantitative analysis of amino acids, organic acids, and polyamines in complex biological matrices.[6][7][8]
Mechanism of Action
The derivatization is typically a rapid, one-step reaction performed in an aqueous medium. In the presence of a base like pyridine (B92270) and an alcohol (isobutanol), IBCF reacts with the functional groups of the analyte (e.g., carboxylic acids, amines). Carboxylic acids are converted to their isobutyl esters, and amino groups are converted to their isobutyloxycarbonyl derivatives. This process masks the polar functional groups, significantly increasing the analyte's volatility.[7]
Figure 2: Experimental workflow for derivatization of organic acids for GC-MS analysis.
Experimental Protocol: Derivatization of Organic Acids in Aqueous Solution
This protocol provides a general method for the derivatization of organic acids in e-liquid or aerosol samples for GC-MS analysis.[7]
-
Extraction: Dilute the e-liquid sample five-fold with Type 1 water. For aerosol samples, extract the collected filter pad in 10 mL of Type 1 water by shaking for 30 minutes.
-
pH Adjustment: Take an aliquot of the sample extract and adjust the pH to 9–10 using a saturated sodium bicarbonate solution. This ensures the organic acids are in their carboxylate form, ready for derivatization.[7]
-
Derivatization: To the pH-adjusted sample, add isobutanol, pyridine, and this compound, typically in a 4:3:3 ratio.[7] Vortex the mixture to ensure complete reaction.
-
Isolation: Extract the newly formed isobutyl esters by adding a GC-friendly solvent such as hexane. Vortex thoroughly and allow the layers to separate.
-
Analysis: Carefully transfer the upper organic layer (hexane) to a GC vial for analysis by GC-MS.
Data Presentation: Analytes Derivatized with this compound
IBCF has been successfully used to derivatize a variety of important metabolites for quantitative analysis.
| Analyte Class | Analytical Method | Key Advantages | Reference(s) |
| Amino Acids | GC-FID, GC-MS | Provides more sensitivity relative to other alkyl chloroformates.[6] | Wang et al. (1995)[6] |
| Organic Acids | GC-MS | Robust, aqueous-phase derivatization simplifies sample preparation.[7] | CORESTA Report (2020)[7] |
| Polyamines | LC-MS | Allows quantitative measurement of 13+ polyamines in a 15-min run.[8] | Methods in Enzymology (2025)[8] |
| Perfluorinated Acids | GC | Rapid and simple procedure for converting acids to volatile esters.[9] | Dufková et al. (2009)[9] |
| Taurine | GC | Enables gas chromatographic determination of urinary taurine.[9] | Masuoka et al. (1989)[9] |
Core Application: Synthesis of Carbamates and Carbonates
As a fundamental reagent in organic chemistry, this compound is widely used for the synthesis of isobutyl carbamates and isobutyl carbonates.[10][11][12] These reactions are essential for installing the carbamate (B1207046) or carbonate functional groups, which are prevalent in pharmaceuticals, agrochemicals, and polymers. The carbamate group is also a common nitrogen-protecting group in multi-step organic synthesis.
Mechanism of Action
The synthesis is a straightforward nucleophilic acyl substitution.
-
Carbamate Formation: An amine (primary or secondary) acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent loss of a chloride ion, followed by deprotonation (typically by a second equivalent of the amine or an added base), yields the corresponding N-isobutyloxycarbonyl-protected amine (carbamate).
-
Carbonate Formation: An alcohol, typically deprotonated first with a base to form a more nucleophilic alkoxide, attacks the this compound to yield a mixed carbonate ester.
Figure 3: General reaction pathways for carbamate and carbonate synthesis.
These foundational reactions highlight the role of this compound not just as a coupling agent but also as a versatile building block for introducing the isobutyloxycarbonyl moiety into a wide array of molecules.[10][11]
References
- 1. This compound | Reagent for Peptide Synthesis [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 7. coresta.org [coresta.org]
- 8. Polyamine quantitation by LC-MS using this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 98 543-27-1 [sigmaaldrich.com]
- 10. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 11. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
- 12. Carbonate synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis and Preparation of Isobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals only. The synthesis of isobutyl chloroformate involves highly toxic and hazardous materials, including phosgene (B1210022). All experimental work must be conducted by trained personnel in a properly equipped laboratory with appropriate safety measures in place.
Introduction
This compound (IBCF) is a highly reactive organic compound and a key reagent in synthetic organic chemistry.[1] With the chemical formula C₅H₉ClO₂, it serves as a versatile building block, primarily for the formation of mixed carboxylic-carbonic anhydrides.[2][3] This reactivity makes it an indispensable tool in peptide synthesis, where it facilitates the formation of amide bonds between amino acids, often minimizing racemization.[1][4] It is also used in the synthesis of other organic molecules, such as carbamates and for blocking hydroxyl groups in oligonucleotide synthesis.[1][3]
Core Synthesis Reaction
The principal industrial and laboratory method for synthesizing this compound is the reaction of anhydrous isobutyl alcohol (isobutanol) with phosgene (COCl₂).[1][5] Phosgene, a highly toxic gas, acts as the source of the carbonyl chloride group.[6] The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions.[1][5]
The overall reaction is as follows:
(CH₃)₂CHCH₂OH + COCl₂ → (CH₃)₂CHCH₂OCOCl + HCl
Isobutanol + Phosgene → this compound + Hydrogen Chloride
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from isobutanol and phosgene, based on a literature procedure.[5]
| Parameter | Value | Reference |
| Reactants | ||
| Anhydrous Isobutyl Alcohol | 1.0 mole (74.1 g) | [5] |
| Liquid Phosgene | 1.5 mole (148.4 g) | [5] |
| Reaction Conditions | ||
| Initial Temperature | -40 °C | [5] |
| Final Temperature | 0 °C to Room Temperature | [5] |
| Product Information | ||
| Yield | 70% (95-96 g) | [5] |
| Boiling Point | 123-126 °C | [5] |
| Refractive Index (n_D) | 1.4168 | [5] |
| Density | 1.053 g/mL at 25 °C | [7] |
| Molecular Weight | 136.58 g/mol | [2] |
Experimental Protocol: Synthesis from Isobutanol and Phosgene
The following protocol is a detailed summary of a literature method for the preparation of this compound.[5]
Reagents and Equipment:
-
Anhydrous isobutyl alcohol
-
Liquid phosgene
-
A reaction vessel equipped with a stirrer, cooling bath, and a system for purging with dry air.
-
Distillation apparatus
Methodology:
-
Charging the Reactor: 148.4 g (1.5 moles) of liquid phosgene is introduced into the reaction vessel, which is cooled to -40 °C.[5]
-
Addition of Isobutanol: 74.1 g (1.0 mole) of anhydrous isobutyl alcohol is added slowly to the cooled, stirred phosgene.[5] The slow addition is crucial to control the reaction temperature.
-
Warming and Stirring: After the complete addition of isobutanol, the reaction temperature is gradually raised to 0 °C.[5] The mixture is then stirred for an additional 20 minutes at this temperature.[5]
-
Overnight Reaction: The reaction mixture is allowed to stand overnight at room temperature to ensure the reaction goes to completion.[5]
-
Removal of Excess Reagents: The reaction mixture is purged with dry air for 2 hours to remove the excess phosgene and the hydrogen chloride byproduct.[5] This step must be performed in a well-ventilated fume hood with appropriate scrubbing for the exiting gases.
-
Purification: The crude product is then purified by distillation.[5] The fraction boiling between 123-126 °C is collected as pure this compound.[5]
Alternative Safer Approaches:
Due to the extreme toxicity of phosgene, alternative methods are often preferred.[6] These include the use of phosgene substitutes like diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate), which are solid and liquid, respectively, and therefore easier to handle.[8] Another approach is the in-situ generation of phosgene from less hazardous precursors like chloroform (B151607) through photochemical oxidation, which is then immediately consumed in the reaction.[9][10]
Mandatory Safety Precautions
Working with this compound and its precursors requires strict adherence to safety protocols.
Hazard Profile:
-
This compound: It is a flammable liquid and vapor.[11][12] It is harmful if swallowed, toxic if inhaled, and causes severe skin burns and serious eye damage.[11][13] It is also corrosive and moisture-sensitive.[1][11]
-
Phosgene: An extremely toxic gas that was used as a chemical warfare agent.[6][8] Inhalation can be fatal, and the effects can be delayed.[6] It is a severe respiratory irritant that can cause pulmonary edema.[6]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A full-face respirator with an appropriate cartridge for organic vapors and acid gases is essential, especially when handling phosgene.[12]
-
Eye Protection: Chemical splash goggles and a face shield are required.[12][14]
-
Hand Protection: Impervious gloves, such as butyl rubber, should be worn.[1][12]
-
Skin and Body Protection: A lab coat and other protective clothing are necessary to prevent skin contact.[12][14]
Engineering Controls:
-
All manipulations must be carried out in a properly functioning chemical fume hood.[12][14]
-
Emergency eyewash stations and safety showers must be readily accessible.[11][12]
-
Use spark-proof tools and explosion-proof equipment due to the flammable nature of this compound.[12]
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[12][15] Seek immediate medical attention.[15]
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[12][15] Seek immediate medical attention.[15]
-
Eye Contact: Rinse cautiously with water for several minutes.[12][15] Remove contact lenses if present and easy to do.[12][15] Continue rinsing and seek immediate medical attention.[15]
-
Ingestion: Rinse the mouth.[15] Do not induce vomiting.[12] Seek immediate medical attention.[15]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for this compound Synthesis.
References
- 1. This compound | Reagent for Peptide Synthesis [benchchem.com]
- 2. This compound [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. PHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound 98 543-27-1 [sigmaaldrich.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. In-situ Phosgene Synthesis from Chloroform - ChemistryViews [chemistryviews.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound CAS 543-27-1 | 802358 [merckmillipore.com]
- 14. uthsc.edu [uthsc.edu]
- 15. lobachemie.com [lobachemie.com]
Chemical Identification and GHS Classification
An In-depth Technical Guide to the Safe Handling of Isobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety information for this compound (CAS No. 543-27-1), derived from its Safety Data Sheet (SDS). It is intended to equip laboratory and drug development professionals with the critical data and procedural logic necessary for safe handling, storage, and emergency response.
This compound is a colorless to light-colored liquid with a pungent odor.[1] It is primarily used in laboratory settings for chemical synthesis.[2] Due to its chemical properties, it is classified under the Globally Harmonized System (GHS) as a hazardous substance with multiple acute and chronic risks.[3][4]
The GHS classification, as standardized by OSHA (29 CFR 1910.1200), highlights the severe nature of the hazards associated with this chemical.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Inhalation | Category 2/3 | H330/H331: Fatal or Toxic if inhaled |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Table 1: GHS Hazard Classification for this compound.[3][4][5]
Physicochemical and Toxicological Data
Understanding the quantitative properties of this compound is essential for risk assessment and the design of safe experimental conditions.
Physical and Chemical Properties
The compound is a volatile and flammable liquid that reacts with water.[6] Its physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol |
| Boiling Point | 128 - 129 °C (at 1,013 hPa) |
| Flash Point | 36 °C (closed cup) |
| Specific Gravity / Density | 1.048 - 1.053 g/mL |
| Solubility | Decomposes in water. Miscible with ether, chloroform, benzene. |
| Appearance | Colorless to light yellow liquid |
Table 2: Key Physical and Chemical Properties.[2][4]
Toxicological Data
This compound is highly toxic, particularly via inhalation.[3][5] The available acute toxicity data are critical for understanding its potential health effects.
| Metric | Value | Species | Notes |
| LD₅₀ (Oral) | 1400 mg/kg | Rat | Harmful if swallowed.[4] |
| LC₅₀ (Inhalation) | 1.81 mg/L (4 h, vapor) | - | Fatal if inhaled. (Expert Judgment)[2][3] |
Table 3: Acute Toxicity Values.[2][3][4]
Methodological Note on Cited Experiments
Safety Data Sheets provide summarized toxicological endpoints (e.g., LD₅₀, LC₅₀) but do not include detailed experimental protocols. This data is generated through standardized, internationally recognized methodologies, primarily the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.
For instance, the LD₅₀ (Lethal Dose, 50%) value reported here is typically determined using methods like OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure). The core principle of this experiment involves administering the chemical to a group of animals (e.g., rats) at several dose levels. The objective is to identify the dose that causes mortality in 50% of the test population within a specified timeframe, thereby providing a quantitative measure of acute oral toxicity. Similarly, LC₅₀ (Lethal Concentration, 50%) values are determined via inhalation exposure studies (e.g., OECD Test Guideline 403) to assess the concentration of a vapor or mist that is fatal to half of the test animals.
Hazard Response and Emergency Procedures
The chemical's high reactivity and toxicity necessitate stringent and well-defined emergency protocols. The logical flow from hazard identification to first aid is critical for minimizing harm upon exposure.
Caption: GHS Hazard Identification and First Aid Workflow for this compound.
Handling, Storage, and Spill Management
Safe laboratory practice requires strict adherence to handling and storage protocols to prevent accidental release and exposure.
Handling and Storage
-
Handling : Always work under a chemical fume hood.[2] Do not inhale vapors or mists.[3] Use explosion-proof equipment and non-sparking tools. Ensure the container and receiving equipment are grounded/bonded to prevent static discharge.[4][5] Wear appropriate Personal Protective Equipment (PPE) as detailed in the diagram below.
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store locked up, accessible only to authorized personnel.[3] The material is moisture-sensitive and should be stored under an inert gas. Keep away from heat, sparks, open flames, and other ignition sources.[4]
Spill Response Workflow
In the event of a spill, a systematic response is crucial to ensure safety and environmental protection.
Caption: Logical Workflow for Spill Response and Personal Protective Equipment (PPE) Selection.
Transport Information
This compound is regulated as a hazardous material for transport due to its multiple hazards.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Subsidiary Hazard Classes | Packing Group |
| DOT (US) | UN3489 | Toxic by inhalation liquid, flammable, corrosive, n.o.s. | 6.1 | 3, 8 | I |
| IMDG | UN3489 | Toxic by inhalation liquid, flammable, corrosive, n.o.s. | 6.1 | 3, 8 | I |
| IATA | UN3489 | Toxic by inhalation liquid, flammable, corrosive, n.o.s. (Forbidden for Passenger Aircraft) | 6.1 | 3, 8 | I |
Table 4: Transportation and Shipping Regulations.[3]
Conclusion
This compound is a valuable laboratory reagent that presents significant flammable, corrosive, and toxic hazards. Safe handling is contingent upon a thorough understanding of its properties, strict adherence to engineering controls (fume hoods), mandatory use of appropriate PPE, and well-rehearsed emergency procedures. The information and workflows presented in this guide serve as a critical resource for minimizing risk and ensuring the safety of all personnel in a research and development environment.
References
An In-depth Technical Guide to the Stability and Storage of Isobutyl Chloroformate
For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reagents is paramount to ensuring experimental reproducibility and safety. Isobutyl chloroformate, a key reagent in organic synthesis, particularly for the formation of mixed anhydrides in peptide coupling, requires careful handling due to its inherent instability and reactivity. This guide provides a comprehensive overview of its stability profile and the necessary conditions for its safe storage and handling.
Chemical Stability
This compound is a flammable and corrosive liquid that is chemically stable under standard ambient conditions, such as at room temperature, when stored correctly.[1][2] However, its stability is significantly compromised by the presence of moisture, heat, and incompatible materials. The compound is particularly sensitive to moisture, and contact with water leads to its decomposition, producing isobutanol and hydrogen chloride gas.[3][4] This reactivity underscores the importance of maintaining a dry, inert atmosphere during storage and handling.
Thermal decomposition can occur, especially when heated, generating corrosive and toxic fumes, including hydrogen chloride, carbon monoxide, and carbon dioxide.[2][5] The vapor of this compound can form explosive mixtures with air, particularly at temperatures above its flash point of 27°C.[4]
Recommended Storage and Handling Conditions
To maintain the integrity and reactivity of this compound, stringent storage and handling protocols must be followed. These are summarized in the tables below.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.[1][2] | [1][2] |
| Atmosphere | Store under an inert gas.[1] | [1] |
| Container | Keep container tightly closed.[1][2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2] | [1][2] |
| Ventilation | Use in a well-ventilated area, preferably under a chemical fume hood.[1][6] | [1][6] |
| Moisture | Moisture sensitive; avoid contact with water.[1][6] | [1][6] |
Table 2: Incompatible Materials and Substances to Avoid
| Incompatible Material | Reason for Incompatibility | Source(s) |
| Water | Decomposes in contact with water, producing hydrogen chloride.[3][4] | [3][4] |
| Strong Oxidizing Agents | Reacts violently. | [2][6][7] |
| Acids and Bases | Incompatible.[6][7] | [6][7] |
| Alcohols and Amines | Reacts with these functional groups.[6] | [6] |
| Metals | Incompatible.[6] | [6] |
| Heat, Flames, and Sparks | Flammable liquid and vapor; risk of fire and explosion.[1][2] | [1][2] |
Hazardous Decomposition
The decomposition of this compound can release several hazardous substances. Understanding these products is crucial for designing safe experimental setups and emergency procedures.
Table 3: Hazardous Decomposition Products
| Decomposition Product | Condition of Formation | Source(s) |
| Hydrogen Chloride Gas | Contact with water or moisture; thermal decomposition.[1][4][6] | [1][4][6] |
| Carbon Monoxide (CO) | Thermal decomposition (in case of fire).[1][6] | [1][6] |
| Carbon Dioxide (CO2) | Thermal decomposition (in case of fire).[1][6] | [1][6] |
| Corrosive Vapors | Thermal decomposition.[5] | [5] |
Visualizing Stability and Decomposition
The following diagram illustrates the factors that influence the stability of this compound and the resulting decomposition pathways.
Caption: Factors leading to the decomposition of this compound.
Generalized Experimental Protocol for Stability Assessment
Objective: To evaluate the stability of this compound under accelerated and stress conditions.
Materials:
-
This compound, analytical grade
-
Inert gas (e.g., nitrogen or argon)
-
Sealed, amber glass vials with PTFE-lined septa
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Karl Fischer titrator for moisture analysis
-
Controlled temperature and humidity chambers
Methodology:
-
Initial Characterization:
-
Perform an initial purity assay of the this compound lot using GC-MS to establish a baseline.
-
Determine the initial water content using Karl Fischer titration.
-
Record the initial appearance (e.g., clear, colorless liquid).
-
-
Sample Preparation:
-
Under an inert atmosphere (glove box or Schlenk line), aliquot the this compound into the amber glass vials.
-
Seal the vials tightly with the PTFE-lined septa and crimp caps.
-
-
Accelerated Stability Study:
-
Place the sealed vials in controlled environmental chambers at various elevated temperatures (e.g., 25°C, 40°C, 60°C) and controlled humidity levels (e.g., ambient, 75% RH).
-
At specified time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of vials from each condition.
-
-
Forced Degradation (Stress) Study:
-
Hydrolytic Degradation: Add a controlled amount of water to a vial of this compound and monitor the degradation profile over a short period (e.g., hours to days) at room temperature.
-
Thermal Degradation: Expose a sample to a high temperature (e.g., just below its boiling point) for a short duration and analyze the degradation products.
-
Oxidative Degradation: Bubble air or oxygen through a sample, or add a mild oxidizing agent, and monitor for degradation.
-
-
Analysis of Stability Samples:
-
At each time point, analyze the samples for:
-
Purity: Use the established GC-MS method to quantify the remaining this compound and identify any degradation products.
-
Appearance: Visually inspect for any changes in color or clarity.
-
Moisture Content: While challenging for a reactive compound, analysis of headspace or a carefully quenched sample might provide insights.
-
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Identify and quantify the major degradation products formed under each stress condition.
-
From the accelerated stability data, an estimation of the shelf-life under recommended storage conditions can be extrapolated.
-
Safety Precautions: All handling of this compound should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][6] Emergency eyewash and safety shower facilities should be readily accessible.[6] Due to its flammability, all sources of ignition must be eliminated from the work area.[1]
This generalized protocol provides a framework for a systematic investigation into the stability of this compound, allowing for a deeper understanding of its degradation pathways and the establishment of appropriate storage and handling procedures to ensure its quality and efficacy in research and development.
References
An In-depth Technical Guide to the Hydrolysis of Isobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of isobutyl chloroformate, a critical reaction in various chemical syntheses. This document outlines the reaction's kinetics, mechanisms, and influencing factors, supported by quantitative data and detailed experimental protocols.
Executive Summary
This compound is a highly reactive compound that readily undergoes hydrolysis in the presence of water to yield isobutanol, carbon dioxide, and hydrochloric acid.[1] The reaction mechanism is nuanced and highly dependent on the solvent system, proceeding through either a bimolecular addition-elimination pathway or a unimolecular ionization pathway.[2] Understanding the kinetics and controlling the hydrolysis of this compound is crucial in its application as a reagent in peptide synthesis and as a derivatizing agent in analytical chemistry. This guide consolidates key kinetic data and provides standardized protocols for its study.
Reaction Kinetics and Mechanism
The hydrolysis of this compound is a solvolytic reaction where water acts as the nucleophile. The reaction products are isobutanol, carbon dioxide, and hydrochloric acid.[1] The reaction rate is significantly influenced by solvent nucleophilicity and ionizing power.[2][3][4]
Reaction Mechanism
The hydrolysis of this compound can proceed through two distinct pathways, largely dictated by the solvent environment:
-
Addition-Elimination (A-E) Mechanism: In solvents with high nucleophilicity and low ionizing power, the reaction typically follows a bimolecular addition-elimination pathway. This involves the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. This is often the rate-determining step.[2]
-
Ionization (SN1) Mechanism: In solvents with low nucleophilicity and high ionizing power, such as aqueous fluoroalcohols, the reaction favors a unimolecular ionization mechanism.[2][3] This pathway involves the formation of an acylium ion intermediate.
The interplay between these two mechanisms is a key aspect of the solvolysis of this compound.
Quantitative Data
The following tables summarize the kinetic data for the solvolysis of this compound in various solvents and at different temperatures.
Specific Rates of Solvolysis
The first-order rate constants (k) for the solvolysis of this compound at 40.0 °C in a range of pure and binary aqueous organic solvents are presented below.
| Solvent (v/v) | k x 105 (s-1) at 40.0 °C |
| 100% EtOH | 1.83 |
| 90% EtOH | 12.1 |
| 80% EtOH | 28.5 |
| 70% EtOH | 50.8 |
| 60% EtOH | 81.3 |
| 50% EtOH | 129 |
| 100% MeOH | 11.2 |
| 90% MeOH | 40.9 |
| 80% MeOH | 80.0 |
| 90% Acetone | 0.903 |
| 80% Acetone | 4.22 |
| 70% Acetone | 11.1 |
| 60% Acetone | 24.3 |
| 50% Acetone | 49.0 |
| 97% TFE | 4.10 |
| 70% TFE | 73.1 |
| 50% TFE | 179 |
| 97% HFIP | 34.7 |
| 90% HFIP | 104 |
| 70% HFIP | 250 |
| 50% HFIP | 425 |
| 20% TFE - 80% EtOH | 3.51 |
Data sourced from D'Souza et al. (2011).[2]
Temperature Dependence and Activation Parameters
The effect of temperature on the rate of solvolysis of this compound was studied in several solvents, allowing for the determination of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.
| Solvent | Temperature (°C) | k x 105 (s-1) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 100% EtOH | 25.0 | 0.415 | 16.5 ± 0.4 | -24.4 ± 1.4 |
| 40.0 | 1.83 | |||
| 50.0 | 4.90 | |||
| 100% MeOH | 25.0 | 2.82 | 15.6 ± 0.2 | -23.4 ± 0.6 |
| 40.0 | 11.2 | |||
| 50.0 | 27.2 | |||
| 80% EtOH | 25.0 | 7.94 | 15.2 ± 0.1 | -21.4 ± 0.5 |
| 40.0 | 28.5 | |||
| 50.0 | 67.3 | |||
| 97% TFE | 25.0 | 1.10 | 15.0 ± 0.2 | -27.8 ± 0.6 |
| 40.0 | 4.10 | |||
| 50.0 | 9.68 | |||
| 70% TFE | 25.0 | 22.4 | 14.2 ± 0.3 | -23.1 ± 0.9 |
| 40.0 | 73.1 | |||
| 50.0 | 162 |
Data sourced from D'Souza et al. (2011).[2]
Experimental Protocols
This section provides detailed methodologies for studying the hydrolysis of this compound.
Kinetic Measurement by Titration
This method follows the progress of the hydrolysis by quantifying the amount of hydrochloric acid produced over time.
Materials:
-
This compound
-
Desired solvent (e.g., ethanol-water mixture)
-
Acetone (for stock solution)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Phenolphthalein (B1677637) indicator
-
Thermostatted water bath
-
Stopwatch
-
Pipettes, burette, and conical flasks
Procedure:
-
Prepare a stock solution of this compound in a dry, inert solvent like acetone.
-
Place a known volume of the desired hydrolysis solvent into a conical flask and allow it to equilibrate to the desired reaction temperature in a thermostatted water bath.
-
Initiate the reaction by injecting a small, precise aliquot of the this compound stock solution into the stirred solvent. Start the stopwatch immediately.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in each aliquot immediately, for example, by adding it to a flask containing ice-cold distilled water.
-
Titrate the quenched aliquot with the standardized NaOH solution using phenolphthalein as the indicator to determine the concentration of HCl produced.
-
Continue taking samples until the reaction is complete, or for at least three half-lives.
-
The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of NaOH at time t, and V∞ is the volume at the completion of the reaction.
Analysis by Gas Chromatography (GC)
Gas chromatography can be used to monitor the disappearance of this compound and the appearance of isobutanol. A patent for the detection of this compound provides a basis for this method.[5]
Instrumentation and Conditions (Illustrative):
-
Gas Chromatograph: Agilent 7890A or similar
-
Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Detector Temperature: 280 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
Procedure:
-
Sample Preparation: At timed intervals, withdraw an aliquot from the reaction mixture. Quench the reaction and extract the components into a suitable organic solvent (e.g., hexane (B92381) or chloroform) containing an internal standard (e.g., n-octane).[5]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analysis: Monitor the peak areas of this compound, isobutanol, and the internal standard over time.
-
Quantification: Create calibration curves for this compound and isobutanol to determine their concentrations at each time point. The rate of hydrolysis can be determined from the rate of disappearance of the this compound peak.
Conclusion
The hydrolysis of this compound is a fundamental reaction with significant implications in organic synthesis and analytical chemistry. Its rate and mechanism are highly sensitive to the solvent environment. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to understand, predict, and control this important reaction. The dual-channel mechanism, proceeding via either addition-elimination or ionization pathways, is a key concept that must be considered when utilizing this compound in various applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103424497B - Detection method of this compound - Google Patents [patents.google.com]
A Technical Guide to the Solubility of Isobutyl Chloroformate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isobutyl chloroformate in various organic solvents. This compound is a crucial reagent in organic synthesis, particularly in the preparation of mixed anhydrides for peptide synthesis and as a blocking agent in oligonucleotide synthesis. A thorough understanding of its solubility is paramount for reaction optimization, solvent selection, and safe handling. While quantitative solubility data is scarce in publicly available literature, this guide consolidates the existing qualitative information and provides a framework for experimental determination.
Solubility Profile of this compound
This compound exhibits high solubility in a range of common aprotic organic solvents. The term "miscible," frequently used in technical data sheets, indicates that it is soluble in all proportions. However, it is crucial to note that this compound is a reactive compound. It will react with protic solvents, such as water and alcohols, and is incompatible with bases.
Table of Solubilities
The following table summarizes the known solubility characteristics of this compound in various organic solvents. This data is compiled from chemical supplier safety data sheets and chemical databases.
| Solvent Family | Solvent Name | CAS Number | Solubility/Miscibility | Notes |
| Aromatic Hydrocarbons | Toluene | 108-88-3 | Soluble[1] | A common solvent for reactions involving this compound. |
| Benzene | 71-43-2 | Miscible[2][3] | A common solvent, though its use is often restricted due to toxicity. | |
| Chlorinated Solvents | Dichloromethane (DCM) | 75-09-2 | Soluble | Frequently used as a reaction solvent. |
| Chloroform | 67-66-3 | Miscible[2][3] | A common solvent for this compound. | |
| Ethers | Diethyl Ether | 60-29-7 | Miscible[2][3] | A common aprotic solvent. |
| Tetrahydrofuran (THF) | 109-99-9 | Soluble[1] | A polar aprotic solvent, often used in synthesis. | |
| Ketones | Acetone | 67-64-1 | Soluble[1] | A polar aprotic solvent. |
| Alcohols | Methanol, Ethanol, etc. | Various | Reactive | Reacts to form isobutyl carbonates.[1] |
| Water | Water | 7732-18-5 | Reactive/Immiscible [4][5] | Reacts via hydrolysis to produce hydrochloric acid, carbon dioxide, and isobutanol.[1] |
| Amines | Primary and Secondary Amines | Various | Reactive | Reacts to form isobutyl carbamates.[1] |
Experimental Protocol for Solubility Determination
Due to the reactive nature of this compound, determining its solubility requires specific precautions to ensure accurate results and safety. The following is a generalized protocol for the gravimetric determination of this compound solubility in an anhydrous organic solvent.
Objective: To determine the saturation solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Drying agent (e.g., molecular sieves)
-
Inert gas (e.g., nitrogen or argon)
-
Temperature-controlled shaker or water bath
-
Glass vials with PTFE-lined screw caps
-
Gas-tight syringes
-
Analytical balance (accurate to 0.1 mg)
-
Centrifuge (optional)
-
Filtration assembly with inert filter membrane (e.g., PTFE, 0.2 µm)
Procedure:
-
Solvent Preparation: Ensure the solvent is rigorously dried over a suitable drying agent (e.g., activated molecular sieves) for at least 24 hours prior to use.
-
Preparation of Saturated Solutions:
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a measured volume of the anhydrous solvent to several vials.
-
Add an excess of this compound to each vial. The presence of undissolved this compound is necessary to ensure saturation.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, cease agitation and allow the excess solute to settle. If necessary, centrifuge the vials at the experimental temperature to facilitate separation.
-
Carefully draw a known volume of the clear supernatant into a pre-weighed, gas-tight syringe. This step should be performed while maintaining the temperature of the solution.
-
-
Gravimetric Analysis:
-
Dispense the contents of the syringe into a pre-weighed, dry vial.
-
Determine the mass of the solution transferred.
-
Evaporate the solvent under a gentle stream of inert gas or under vacuum at a temperature that will not cause significant loss of the less volatile this compound.
-
Once the solvent is removed, re-weigh the vial to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility ( g/100 g solvent) = (mass of this compound / mass of solvent) * 100
-
The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved this compound.
-
-
Data Reporting: Report the solubility at the specified temperature. It is recommended to perform the experiment in triplicate to ensure reproducibility.
Safety Precautions:
-
This compound is corrosive, toxic, and moisture-sensitive. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
All glassware must be thoroughly dried to prevent reaction with water.
-
The use of an inert atmosphere is crucial to prevent hydrolysis of this compound by atmospheric moisture.
Logical Workflow for Solvent Selection
The choice of solvent for a reaction involving this compound is critical and depends on several factors beyond just solubility. The following diagram illustrates a logical workflow for selecting an appropriate solvent.
Caption: A decision-making workflow for selecting a suitable organic solvent for this compound.
This guide provides a foundational understanding of this compound's solubility. For critical applications, it is strongly recommended that researchers perform their own quantitative solubility determinations using a protocol similar to the one outlined above.
References
isobutyl chloroformate mixed anhydride formation theory
An In-depth Technical Guide on Isobutyl Chloroformate Mixed Anhydride (B1165640) Formation
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Mixed Anhydride Formation
The mixed anhydride method is a widely utilized strategy in organic synthesis, particularly for the formation of amide bonds in peptide synthesis and other acylation reactions.[1][2][3] The core of this method lies in the activation of a carboxylic acid by converting it into a more reactive species, a mixed carboxylic-carbonic anhydride.[1][2] this compound (IBCF) is a common and cost-effective reagent for this purpose.[2][4]
The overall process can be conceptualized in two main stages:
-
Activation: The carboxylic acid is reacted with this compound in the presence of a tertiary amine base. This reaction forms a highly reactive mixed anhydride intermediate.[2][5] Low temperatures are typically employed during this step to minimize side reactions and racemization, which is especially critical when dealing with chiral substrates like amino acids.[2]
-
Coupling: The activated mixed anhydride is then treated with a nucleophile, typically a primary or secondary amine, which attacks the carbonyl carbon of the original carboxylic acid moiety.[2] This results in the formation of the desired amide bond and the release of isobutanol and carbon dioxide as byproducts.[1][2]
The Reaction Mechanism
The formation of a mixed anhydride using this compound proceeds through a well-established mechanism. The key steps are outlined below:
-
Deprotonation: A tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (B128534) (TEA), deprotonates the carboxylic acid to form a carboxylate salt.[2]
-
Anhydride Formation: The resulting carboxylate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of the mixed carboxylic-carbonic anhydride and the displacement of the chloride ion.[1][2]
-
Nucleophilic Acyl Substitution: The amine nucleophile then attacks one of the two carbonyl groups of the mixed anhydride. Preferential attack occurs at the less sterically hindered and more electrophilic carbonyl of the original carboxylic acid.
-
Tetrahedral Intermediate Collapse: This attack forms a tetrahedral intermediate which subsequently collapses, eliminating the unstable carbonic-isobutyl portion, which decomposes into isobutanol and carbon dioxide, to yield the final amide product.[2]
References
- 1. This compound | Reagent for Peptide Synthesis [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
isobutyl chloroformate reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of Isobutyl Chloroformate with Nucleophiles
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (IBCF) is a highly reactive acylating agent predominantly used in organic synthesis for the activation of carboxylic acids. Its primary application lies in the formation of mixed carboxylic-carbonic anhydrides, which are versatile intermediates for the synthesis of amides, esters, and other acyl derivatives. This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, carboxylic acids, and water. It details the underlying reaction mechanisms, kinetic data, factors influencing reaction outcomes, and strategies to mitigate common side reactions such as urethane (B1682113) formation and racemization. Detailed experimental protocols and safety information are also provided to ensure effective and safe utilization in a laboratory setting.
Core Reactivity: The Mixed Anhydride (B1165640) Method
The hallmark of this compound's utility is its reaction with a carboxylate salt to form a mixed carboxylic-carbonic anhydride.[1][2] This process "activates" the carboxylic acid, rendering it highly susceptible to nucleophilic attack.
The reaction is typically performed in an anhydrous solvent at low temperatures (e.g., -15 °C to 0 °C) in the presence of a tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (B128534) (TEA).[3][4] The base serves to deprotonate the carboxylic acid, forming a carboxylate anion which then attacks the electrophilic carbonyl carbon of IBCF. The highly reactive mixed anhydride intermediate is then subjected to reaction with a nucleophile, most commonly a primary or secondary amine, to yield the desired product.[3] This subsequent nucleophilic acyl substitution is efficient, with isobutanol and carbon dioxide as the sole byproducts.[3]
Caption: General workflow for nucleophilic acylation via the mixed anhydride method.
Reactivity with Specific Nucleophiles
The reactivity of the mixed anhydride intermediate is selective, with the incoming nucleophile preferentially attacking the more electrophilic carbonyl carbon derived from the original carboxylic acid.
Amines: Amide and Carbamate Synthesis
The most prominent application of IBCF is in amide bond formation, particularly in peptide synthesis.[1][4] The reaction involves the activation of an N-protected amino acid with IBCF, followed by coupling with an amino acid ester or peptide.[1][5]
Direct reaction of this compound with a primary or secondary amine, typically in the presence of a base, leads to the formation of an isobutyl carbamate.[1][6][7]
Side Reactions:
-
Urethane Formation: A significant side reaction in peptide synthesis is the formation of a urethane byproduct. This occurs when the amine nucleophile attacks the carbonate carbonyl of the mixed anhydride instead of the desired carboxyl carbonyl. This is more prevalent with sterically hindered amino acids.[4]
-
Racemization: For chiral carboxylic acids, particularly N-protected peptide fragments, racemization can occur via the formation of a 5(4H)-oxazolone intermediate.[4][8] Minimizing reaction time, using low temperatures, and selecting the appropriate base/solvent combination are crucial to suppress racemization.[3][8]
Caption: Competing reaction pathways for amines with the mixed anhydride intermediate.
Alcohols: Carbonate Ester Synthesis
This compound reacts with alcohols in the presence of a base (to neutralize the HCl byproduct) to form stable isobutyl carbonate esters.[1][6][7] This reaction is a straightforward method for the synthesis of unsymmetrical carbonates.
Water: Hydrolysis
IBCF is highly sensitive to moisture and undergoes rapid hydrolysis.[9][10] The reaction with water is exothermic and produces isobutanol, carbon dioxide, and corrosive hydrogen chloride gas.[6][11][12] Consequently, all reactions involving IBCF must be conducted under strictly anhydrous conditions to prevent decomposition of the reagent and ensure high product yields.[3]
Reaction Kinetics and Solvolysis Mechanism
Kinetic studies on the solvolysis of this compound in various aqueous organic mixtures reveal a dualistic mechanistic behavior.[13][14] The operative pathway is highly dependent on the solvent's nucleophilicity and ionizing power.
-
Addition-Elimination (A-E) Mechanism: In solvents with high nucleophilicity and modest ionizing power (e.g., aqueous ethanol, aqueous methanol), a stepwise addition-elimination mechanism is dominant. The reaction proceeds through a tetrahedral intermediate, with the initial addition of a solvent molecule being the rate-determining step.[13][14]
-
Ionization (SN1-like) Mechanism: In solvents with low nucleophilicity and high ionizing power (e.g., aqueous fluoroalcohols), the mechanism shifts to an SN1-like ionization pathway. This involves the rate-determining formation of a resonance-stabilized acylium cation intermediate, which is then rapidly captured by the solvent.[13][14]
Caption: Competing solvolysis mechanisms for this compound.
Data Presentation
Table 1: Representative Yields for Amide Synthesis via Mixed Anhydride Method
| Carboxylic Acid | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Boc-L-Phenylalanine | L-Leucine t-butyl ester | NMM | THF | -15 | 99 | [15] |
| Z-Gly-Phe-OH | Gly-OEt | NMM | THF / Ethyl Acetate | -15 | >90 | [8] |
| Thiazole Carboxylic Acid | Aniline Derivative | NMM | Acetonitrile | 23 | 80 | [16] |
| N-Fmoc-peptoid acid | Hydrazine monomer | NMM | DMF | 0 | 78 | [17] |
| Boc-O-benzyl-L-threonine | (not specified) | NMM | THF | -15 | (strong IR signal) | [15] |
Z = Benzyloxycarbonyl, Boc = tert-Butoxycarbonyl, Fmoc = Fluorenylmethyloxycarbonyl, NMM = N-Methylmorpholine, THF = Tetrahydrofuran, DMF = Dimethylformamide
Table 2: Factors Influencing Side Reactions in Peptide Coupling
| Factor | Condition Favoring Low Side Reactions | Condition Favoring High Side Reactions | Key Insight | Reference |
| Base | N-Methylpiperidine, N-Methylmorpholine (NMM) | Triethylamine (TEA) | Sterically hindered bases with lower basicity reduce racemization.[8] TEA is a strong racemizer. | [4][8] |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Dimethylformamide (DMF) | THF is often the best solvent for minimizing racemization.[4][8] DMF can lead to higher rates of side reactions. | [4][8] |
| Temperature | -15 °C to 0 °C | > 0 °C | Low temperatures are critical to suppress both urethane formation and racemization by slowing side reaction rates.[3] | [3][17] |
| Chloroformate | Menthyl chloroformate | This compound | Menthyl chloroformate can reduce racemization by half compared to IBCF due to steric effects. | [4] |
| Additive | 1-Hydroxybenzotriazole (HOBt) | None | Adding HOBt before the amine can transform the mixed anhydride into an active ester, reducing urethane formation. | [4] |
Experimental Protocols
General Protocol for Amide Synthesis via Mixed Anhydride Method
This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and an amine on a laboratory scale (e.g., 0.5 mole).[3]
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Addition funnel.
-
Cooling bath (ice/water or dry ice/acetone).
-
Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran).
-
Carboxylic acid (1.0 eq).
-
Tertiary amine base (e.g., Triethylamine, 2.0 eq).
-
This compound (1.1 eq).
-
Primary or secondary amine nucleophile (1.0 eq).
Caption: Standard experimental workflow for amide synthesis using IBCF.
Procedure:
-
Initial Setup: In a dry, nitrogen-flushed three-neck flask, dissolve the carboxylic acid (1.0 eq) and the tertiary amine base (2.0 eq) in an anhydrous solvent (e.g., dichloromethane).[3][18]
-
Mixed Anhydride Formation: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.1 eq) dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature remains at 0 °C.[3] After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Amine Addition: In a separate flask, dissolve the amine nucleophile (1.0 eq) in the anhydrous solvent. Add this solution dropwise to the mixed anhydride mixture, maintaining the internal temperature below 5 °C.[3]
-
Reaction Completion: Once the amine addition is complete, the reaction mixture can be allowed to slowly warm to room temperature and stirred until completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).
-
Workup and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Perform a standard aqueous workup, which may include washing the organic layer sequentially with dilute acid (e.g., 1N HCl) to remove excess base, a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazards:
-
Flammable: It is a flammable liquid with a flash point of 27°C.[11] Keep away from heat, sparks, and open flames.[19]
-
Toxic: It is toxic by inhalation, ingestion, and skin contact.[10][20] Inhalation may cause delayed and potentially fatal lung edema.[11][12]
-
Corrosive: Causes severe skin burns and eye damage.[10][12][20] It is a lachrymator.
-
Water Reactive: Reacts with water and moisture to release toxic and corrosive hydrogen chloride gas.[9][10][11]
-
-
Handling:
-
Always handle in a properly functioning chemical fume hood.[21]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a lab coat.[19][21]
-
Ensure all equipment is grounded to prevent static discharge.[19]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere, away from incompatible materials.[20]
-
-
Incompatibilities: this compound is incompatible with water, strong oxidizing agents, acids, bases (including amines), and alcohols.[9][10][22]
Conclusion
This compound is a powerful and versatile reagent for the acylation of nucleophiles. Its primary utility is realized through the mixed anhydride method, which provides an efficient pathway for the synthesis of amides, particularly peptides. The reactivity of IBCF is governed by a delicate interplay of factors including the nucleophile, base, solvent, and temperature. A thorough understanding of these parameters allows for the maximization of product yield while minimizing undesirable side reactions like urethane formation and racemization. Due to its hazardous nature, strict adherence to safety and handling protocols is mandatory for its use.
References
- 1. This compound | Reagent for Peptide Synthesis [benchchem.com]
- 2. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. framochem.com [framochem.com]
- 7. Chloroformate - Wikipedia [en.wikipedia.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. lookchem.com [lookchem.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. ICSC 1594 - this compound [inchem.org]
- 12. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 13. BJOC - Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. BJOC - First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation [beilstein-journals.org]
- 18. This compound [commonorganicchemistry.com]
- 19. lobachemie.com [lobachemie.com]
- 20. synquestlabs.com [synquestlabs.com]
- 21. uthsc.edu [uthsc.edu]
- 22. fishersci.com [fishersci.com]
Activating Carboxylic Acids with Isobutyl Chloroformate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isobutyl chloroformate has emerged as a cornerstone reagent in organic synthesis, particularly for the activation of carboxylic acids. This method, known as the mixed anhydride (B1165640) procedure, provides a versatile and efficient pathway for the formation of amide bonds, esters, and other carboxylic acid derivatives. Its applications are especially prominent in peptide synthesis, where the mild reaction conditions help to minimize racemization of chiral centers. This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound for carboxylic acid activation.
The Core Mechanism: Mixed Carboxylic-Carbonic Anhydride Formation
The activation of a carboxylic acid using this compound proceeds through the formation of a highly reactive mixed carboxylic-carbonic anhydride intermediate. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM), at low temperatures (commonly 0°C to -15°C) to ensure stability of the anhydride and minimize side reactions.[1][2]
The mechanism can be summarized in two key steps:
-
Deprotonation and Anhydride Formation: The tertiary amine deprotonates the carboxylic acid to form a carboxylate salt. This salt then undergoes a nucleophilic acyl substitution with this compound to generate the mixed carboxylic-carbonic anhydride.[2]
-
Nucleophilic Attack: The activated carbonyl group of the original carboxylic acid moiety in the mixed anhydride is then susceptible to attack by a nucleophile, such as an amine or an alcohol. This leads to the formation of the desired amide or ester, with the release of isobutanol and carbon dioxide as byproducts.[1][2]
Side reactions can occur, including the formation of symmetrical anhydrides from the disproportionation of the mixed anhydride, or the formation of urethane (B1682113) byproducts, particularly in peptide synthesis.[3] Careful control of reaction temperature and the choice of base and solvent are crucial to maximize the yield of the desired product.[3]
Quantitative Data on Reaction Yields
The mixed anhydride method using this compound consistently provides good to excellent yields across a wide range of carboxylic acids and amines. The following tables summarize representative examples of this transformation.
Table 1: General Amide Synthesis
| Carboxylic Acid | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | TEA | Dichloromethane | 0 to RT | 2 | 95 | [2] |
| Phenylacetic Acid | Benzylamine | TEA | Dichloromethane | 0 to RT | 2 | 92 | [2] |
| Adipic Acid | Benzylamine (2 equiv.) | TEA | Tetrahydrofuran | 0 to RT | 5 | 83 (Diamide) | [2] |
| N-Boc-Alanine | Glycine Methyl Ester | NMM | Tetrahydrofuran | -15 | 1 | >95 | [4] |
Table 2: Peptide Synthesis
| N-Protected Amino Acid | Amino Acid Ester | Base | Solvent | Temperature (°C) | Activation Time | Yield (%) | Reference |
| Boc-L-Phenylalanine | Leucine t-butyl ester | NMM | Tetrahydrofuran | -15 | 4 min | 99 | [4] |
| Boc-O-benzyl-L-threonine | Leucine t-butyl ester | NMM | Tetrahydrofuran | -15 | 4 min | 98 | [4] |
| Z-Gly-Phe | Glycine Ethyl Ester | NMM | Tetrahydrofuran | -15 | 12 min | 93 | [5] |
| Fmoc-Glu-OAll | Arg(Pbf)-OtBu | NMM | Tetrahydrofuran | 0 | 15 min | Not specified | [6] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the activation of carboxylic acids with this compound for the synthesis of amides and peptides.
General Protocol for Amide Synthesis
This procedure describes a general method for the synthesis of an amide from a carboxylic acid and a primary or secondary amine.[2]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Amine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet
-
Addition funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add TEA (1.2 equiv) dropwise to the cooled solution, maintaining the temperature below 5°C.
-
Mixed Anhydride Formation: In a separate flask, dissolve this compound (1.1 equiv) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains at 0°C. Stir the mixture at 0°C for an additional 30 minutes.
-
Amine Addition: Dissolve the amine (1.0 equiv) in anhydrous DCM and add it dropwise to the reaction mixture, keeping the temperature below 5°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Work-up: Once the reaction is complete, cool the mixture to 0°C and quench with water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
Protocol for Peptide Coupling
This protocol outlines the coupling of an N-protected amino acid to an amino acid ester.[4]
Materials:
-
N-protected Amino Acid (e.g., Boc-L-Phenylalanine) (1.0 equiv)
-
N-Methylmorpholine (NMM) (1.0 equiv)
-
This compound (1.0 equiv)
-
Amino Acid Ester Hydrochloride (e.g., Leucine t-butyl ester hydrochloride) (1.2 equiv)
-
N-Methylmorpholine (NMM) (1.2 equiv for neutralization)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet
-
Cooling bath (e.g., acetone/dry ice)
Procedure:
-
Initial Setup: Dissolve the N-protected amino acid (1.0 equiv) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -15°C.
-
Mixed Anhydride Formation: Add NMM (1.0 equiv) followed by the dropwise addition of this compound (1.0 equiv). Stir the mixture at -15°C for 4 minutes.
-
Nucleophile Addition: In a separate flask, suspend the amino acid ester hydrochloride (1.2 equiv) in anhydrous THF and add NMM (1.2 equiv) to neutralize. Add this mixture to the mixed anhydride solution.
-
Coupling Reaction: Allow the reaction mixture to stir at -15°C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Remove the N-methylmorpholine hydrochloride by filtration. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 5% citric acid), saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude dipeptide.
-
Purification: Purify the product by chromatography if necessary.
Conclusion
The activation of carboxylic acids with this compound is a robust and widely adopted method in organic synthesis. Its key advantages include rapid reaction times, generally high yields, and the use of readily available and cost-effective reagents. The formation of a highly reactive mixed carboxylic-carbonic anhydride allows for efficient coupling with a variety of nucleophiles. By carefully controlling reaction parameters such as temperature, base, and solvent, side reactions can be minimized, making this a preferred method for the synthesis of amides and peptides, particularly in large-scale applications and with sensitive substrates. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this valuable synthetic transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 5. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 6. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Peptide Synthesis using Isobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of isobutyl chloroformate in peptide synthesis via the mixed anhydride (B1165640) method. This method is a cornerstone in organic chemistry for the formation of amide bonds, offering rapid reaction times and generally high yields.[1]
Principle of the Mixed Anhydride Method
The mixed anhydride method is a widely adopted, efficient, and cost-effective strategy for amide bond formation, particularly suitable for large-scale synthesis.[1] The reaction proceeds in a two-step, one-pot procedure:
-
Activation of the Carboxylic Acid: An N-protected amino acid is activated with this compound in the presence of a tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (B128534) (TEA). This reaction forms a highly reactive mixed carbonic-carboxylic anhydride intermediate.[1]
-
Nucleophilic Acyl Substitution (Coupling): A primary or secondary amine (the N-terminus of another amino acid or peptide) is introduced, which acts as a nucleophile. It attacks the carbonyl carbon of the original carboxylic acid moiety within the mixed anhydride. The resulting tetrahedral intermediate collapses, eliminating the unstable carbonic-isobutyl portion, which decomposes into isobutanol and carbon dioxide, to yield the desired amide (peptide) bond.[1]
Low reaction temperatures, typically around -15°C, are crucial to minimize side reactions, especially racemization, which is a critical consideration when working with chiral amino acids.[1][2]
A diagram illustrating the reaction mechanism is provided below.
Caption: Reaction mechanism for amide synthesis via the mixed anhydride method.
Experimental Protocols
This section provides detailed protocols for solution-phase peptide synthesis using this compound.
2.1. Materials and Equipment
-
N-protected amino acid (e.g., Z-Ala-OH, Boc-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
This compound
-
Tertiary amine base (e.g., N-methylmorpholine (NMM), Triethylamine (TEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (DCM), Ethyl Acetate)
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography or recrystallization solvents
2.2. Detailed Protocol for the Synthesis of a Dipeptide (e.g., Z-Ala-Phe-OMe)
This protocol describes a general procedure for the synthesis of a dipeptide from an N-protected amino acid and an amino acid ester.
Step 1: Preparation of the Amine Component
-
Dissolve the amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl) (1 equivalent) in a suitable solvent (e.g., anhydrous DCM).
-
Add the tertiary amine base (e.g., NMM) (1 equivalent) to neutralize the hydrochloride salt and generate the free amine. Stir the mixture for 10-15 minutes at room temperature.
Step 2: Activation of the Carboxylic Acid
-
In a separate round-bottom flask, dissolve the N-protected amino acid (e.g., Z-Ala-OH) (1 equivalent) in an anhydrous solvent (e.g., THF).
-
Cool the solution to -15°C using a dry ice/acetone bath.
-
Add the tertiary amine base (e.g., NMM) (1 equivalent) to the solution.
-
Slowly add this compound (1 equivalent) dropwise to the cooled solution while maintaining the temperature at -15°C.
-
Stir the reaction mixture for 10-15 minutes at -15°C to allow for the formation of the mixed anhydride.
Step 3: Coupling Reaction
-
Add the prepared free amine solution from Step 1 to the mixed anhydride solution at -15°C.
-
Allow the reaction to stir at -15°C for 1 hour.
-
Gradually warm the reaction mixture to room temperature and continue stirring for an additional 2-4 hours.
Step 4: Work-up and Purification
-
Filter the reaction mixture to remove any precipitated tertiary amine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude dipeptide by recrystallization or silica gel column chromatography to obtain the pure product.
A visual representation of the experimental workflow is provided below.
Caption: Experimental workflow for dipeptide synthesis.
Data Presentation: Factors Influencing Yield and Purity
The success of the mixed anhydride method is influenced by several factors, including the choice of base, solvent, and reaction temperature. The following tables summarize quantitative data from various studies.
Table 1: Effect of Tertiary Amine and Solvent on Urethane (B1682113) Formation
Urethane formation is a common side reaction that reduces the yield of the desired peptide.[2]
| N-Protected Amino Acid | Tertiary Amine | Solvent | Peptide Yield (%) | Urethane Yield (%) |
| Boc-Ile-OH | N-Methylpiperidine | Dichloromethane | - | - |
| Boc-Ile-OH | N-Methylmorpholine | Tetrahydrofuran | - | - |
| Boc-Ile-OH | Triethylamine | Dichloromethane | - | - |
| Boc-Ile-OH + HOBt | N-Methylmorpholine | Acetonitrile/DMF | 90 | 2.0 |
| Boc-Ile-OH (no HOBt) | N-Methylmorpholine | Acetonitrile/DMF | 85 | 3.0 |
Data adapted from a study on urethane formation. Dashes indicate qualitative descriptions of being "best" or "good" combinations for minimizing urethane without specific percentages provided in the source.[2] The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can be beneficial in reducing urethane formation.[2]
Table 2: Influence of Chloroformate on Racemization
Racemization is a critical issue that can compromise the biological activity of the synthesized peptide. The choice of chloroformate can impact the degree of racemization.[2]
| Chloroformate | Extent of Racemization |
| This compound | Baseline |
| Menthyl Chloroformate | Reduced by half compared to this compound |
| Methylsulfonylethyl Chloroformate | More than 50% racemization |
Data from a comparative study on the effect of different chloroformates.[2]
Table 3: Yields of Peptide Synthesis with this compound
The mixed anhydride method using this compound consistently provides good to excellent yields for a variety of carboxylic acids and amines.[1]
| Carboxylic Acid | Amine | Yield (%) |
| Boc-valine | Various amines | Good to excellent |
| Naproxen | Various amines | Good to excellent |
| Butanoic acid | Various amines | Good to excellent |
| Boc-piperidine carboxylic acid | Various amines | Good to excellent |
Qualitative yield descriptions from a general application note.[1] A study on the coupling of peptides to protein carriers reported coupling yields of 40-100%.[3]
Troubleshooting and Key Considerations
-
Minimizing Racemization: Maintaining low temperatures (-15°C) during the activation and initial coupling steps is critical.[1] The choice of solvent is also important, with tetrahydrofuran and ethyl acetate often being preferred over halogenated solvents.[2]
-
Reducing Urethane Formation: The combination of N-methylpiperidine and dichloromethane is reported to be optimal for minimizing this side reaction.[2] Using a small excess of the carboxylic acid component can also help.[2]
-
Solvent Choice: The solvent can significantly impact both yield and racemization. Tetrahydrofuran (THF) is often a good choice for minimizing racemization.[2]
-
Purity of Reagents: The use of anhydrous solvents and high-purity reagents is essential for achieving high yields and minimizing side reactions.
By carefully controlling the reaction conditions and choosing the appropriate reagents, the mixed anhydride method using this compound is a powerful tool for the efficient and scalable synthesis of peptides.
References
Application Notes & Protocols: Isobutyl Chloroformate for Amino Acid Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of amino acids is a critical step for their analysis by gas chromatography (GC) and liquid chromatography (LC), as it increases their volatility and improves chromatographic separation.[1][2] Alkyl chloroformates, including isobutyl chloroformate, are versatile reagents for this purpose, enabling rapid and efficient derivatization of both the amino and carboxylic acid functional groups of amino acids in an aqueous environment.[3][4] This one-step derivatization makes the method suitable for high-throughput analysis of amino acid profiles in various biological and pharmaceutical samples.
This document provides detailed application notes and protocols for the use of this compound in amino acid derivatization for subsequent analysis by mass spectrometry (MS).
Chemical Reaction
The derivatization of amino acids with this compound proceeds in a two-step reaction within a single phase. First, the amino group reacts with this compound to form a carbamate. Subsequently, in the presence of an alcohol (isobutanol) and a base catalyst (pyridine), the carboxylic acid group is esterified to form an isobutyl ester. This process results in a stable, volatile derivative suitable for GC-MS analysis.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. alexandraatleephillips.com [alexandraatleephillips.com]
- 3. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Organic Acids in Aqueous Samples by GC-MS Following Isobutyl Chloroformate Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of organic acids in aqueous samples using gas chromatography-mass spectrometry (GC-MS) following derivatization with isobutyl chloroformate (IBCF). This methodology offers a significant improvement over traditional methods by allowing for direct derivatization in an aqueous medium, thus simplifying sample preparation and enhancing sample throughput. The protocol is particularly advantageous for complex matrices, such as those encountered in biological and pharmaceutical research, where the selective derivatization of carboxylic acids in the presence of other polar molecules is crucial. This document provides a comprehensive experimental protocol, quantitative performance data, and visual representations of the workflow and chemical principles.
Introduction
Organic acids are critical intermediates and end-products in a vast array of metabolic pathways and are important markers in various physiological and pathological states. Their accurate quantification is essential in biomedical research, clinical diagnostics, and pharmaceutical development. Direct analysis of organic acids by GC-MS is often hindered by their low volatility and high polarity.[1] Derivatization is therefore a necessary step to convert these analytes into more volatile and thermally stable esters.[1]
While silylation is a common derivatization technique, it requires anhydrous conditions and can be non-selective, reacting with other functional groups like hydroxyls.[2][3] This can lead to complex chromatograms and potential interference from matrix components.[2] Alkyl chloroformate reagents, particularly this compound, have emerged as superior alternatives for the derivatization of organic acids in aqueous solutions.[2][3][4] The reaction is rapid, proceeds under mild conditions, and selectively targets the carboxyl group, making it ideal for the analysis of organic acids in complex aqueous samples.[2][3] This method demonstrates excellent accuracy and precision, making it a reliable tool for high-throughput quantitative analysis.[2]
Experimental Protocols
Materials and Reagents
-
This compound (IBCF)
-
Isobutanol
-
Pyridine
-
Sodium bicarbonate (saturated solution)
-
Hexane (B92381) (GC grade)
-
Type 1 Water
-
Organic acid standards
-
Internal standard (e.g., a deuterated organic acid or an organic acid not present in the sample)
Sample Preparation and Derivatization
The sample preparation and derivatization process is a straightforward four-step procedure.[2]
-
Extraction:
-
pH Adjustment:
-
Derivatization:
-
In a sealed vial, add isobutanol, pyridine, and this compound to the pH-adjusted sample in a 4:3:3 ratio.[2]
-
Vortex the mixture vigorously for 30 seconds to facilitate the reaction. The organic acids are converted to their corresponding isobutyl esters.
-
-
Isolation:
Experimental Workflow
Caption: A streamlined workflow for the GC-MS analysis of organic acids.
GC-MS Analysis
The derivatized samples were analyzed using an Agilent 7890A GC coupled with a 5795B or 5795C mass selective detector (MSD).[2]
-
GC Column: Restek Rxi-5Sil MS (30 m × 0.25 mm, 0.5 µm film thickness)[2]
-
Injection Volume: 1 µL
-
Inlet Temperature: 260°C
-
Split Ratio: 50:1
-
Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped at 10°C/min to 250°C.[5]
-
Carrier Gas: Helium
-
Transfer Line Temperature: 280°C
-
MSD Mode: Scan or Selected Ion Monitoring (SIM)
Derivatization Reaction
The derivatization of a carboxylic acid with this compound proceeds via the formation of a mixed anhydride (B1165640) intermediate, which then reacts with isobutanol to form the corresponding isobutyl ester.
Caption: The chemical reaction pathway for organic acid derivatization.
Quantitative Performance
The method was validated for several organic acids, demonstrating excellent linearity, accuracy, and precision.
Table 1: Calibration and Linearity Data
| Analyte | Calibration Range (µg/mL) | R² |
| Acetic Acid | 1–300 | >0.995 |
| Lactic Acid | 1–750 | >0.995 |
| Levulinic Acid | 1–300 | >0.995 |
| Benzoic Acid | 1–900 | >0.995 |
| Other Organic Acids | 1–100 | >0.995 |
Data synthesized from multiple sources indicating typical performance.[2][5]
Table 2: Accuracy and Precision
| Analyte | Spiked Level | Average Accuracy (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Generic Organic Acid | Low | 97.4 | 0.56 - 13.07 | 0.56 - 13.07 |
| Mid | 98.0 | 0.56 - 13.07 | 0.56 - 13.07 | |
| High | 101.6 | 0.56 - 13.07 | 0.56 - 13.07 |
Accuracy data is based on the analysis of a representative organic acid.[2] Precision data represents the typical range observed for various short-chain fatty acids.[6][7]
Table 3: Detection Limits
| Analyte Class | Lower Limit of Detection (LOD) |
| Short-Chain Fatty Acids | 0.1 - 5 pg |
LODs are based on the analysis of short-chain fatty acids using a similar chloroformate derivatization method.[6][7]
Method Advantages and Considerations
Caption: Key advantages and considerations of the IBCF derivatization method.
Conclusion
The use of this compound for the derivatization of organic acids for GC-MS analysis provides a highly efficient, selective, and robust method suitable for a wide range of applications in research and development.[2] The ability to perform the derivatization directly in aqueous samples simplifies the workflow, reduces sample preparation time, and minimizes potential analyte loss.[2][3] The excellent quantitative performance, characterized by high accuracy, precision, and low detection limits, makes this method a valuable tool for the reliable quantification of organic acids in complex matrices.[2][6][7] This application note provides a detailed protocol and performance characteristics to facilitate the implementation of this powerful analytical technique in your laboratory.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. coresta.org [coresta.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem-agilent.com [chem-agilent.com]
- 6. bevital.no [bevital.no]
- 7. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes: Isobutyl Chloroformate for N-Acyl Amino Acid Synthesis
Introduction
The synthesis of N-acyl amino acids is a fundamental transformation in organic chemistry, with wide-ranging applications in peptide synthesis, medicinal chemistry, and materials science. One of the most effective and widely used methods for this conversion is the mixed anhydride (B1165640) method, where isobutyl chloroformate serves as a key activating agent. This technique involves the activation of a carboxylic acid (the N-acyl group) with this compound in the presence of a tertiary amine base. The resulting mixed carbonic-carboxylic anhydride is a highly reactive intermediate that readily undergoes nucleophilic attack by the amino group of an amino acid to form the desired N-acyl amino acid.[1][2][3]
The use of this compound is favored due to its stability, ready availability, and high efficiency in promoting the coupling reaction, often leading to high yields and minimal racemization when appropriate conditions are employed.[4] This method is scalable and has been successfully applied in large-scale peptide synthesis.[1]
Reaction Mechanism
The reaction proceeds in two main steps:
-
Formation of the Mixed Anhydride: The carboxylic acid is deprotonated by a tertiary amine, typically N-methylmorpholine (NMM), to form a carboxylate. This carboxylate then reacts with this compound to generate a mixed carbonic-carboxylic anhydride intermediate. This activation step is typically performed at low temperatures (e.g., -15 °C) to ensure the stability of the anhydride.[2][5]
-
N-Acylation: The amino group of the amino acid (or amino acid ester) acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid portion of the mixed anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final N-acyl amino acid product, releasing carbon dioxide and isobutanol as byproducts.[1]
Factors Influencing Yield and Purity
Several factors can influence the success of the N-acylation reaction using this compound:
-
Base Selection: The choice of tertiary amine is critical. Sterically hindered bases like N-methylmorpholine (NMM) are preferred as they minimize side reactions, such as the formation of urethane (B1682113) byproducts, and reduce the risk of racemization.[1][6] The use of less hindered amines like triethylamine (B128534) can sometimes lead to lower yields and increased racemization.[4]
-
Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297) are commonly used and have been shown to provide excellent yields with minimal racemization.[4] Dichloromethane and dimethylformamide (DMF) are also viable options, although the choice of base can be more critical in these solvents.[6][7]
-
Temperature: The formation of the mixed anhydride is an exothermic process and is typically carried out at low temperatures, such as -15 °C, to ensure the stability of the anhydride and minimize side reactions.[1][5] The subsequent acylation reaction can then be allowed to proceed at room temperature.
-
Activation Time: The time allowed for the formation of the mixed anhydride before the addition of the amino acid can impact the yield. Short activation times are generally preferred to prevent decomposition of the anhydride.[4]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various N-acyl amino acids and peptides using the this compound method under different conditions.
| N-Acyl Group (Acid) | Amino Acid/Peptide Ester | Base | Solvent | Activation Time (min) | Yield (%) | Reference |
| Z-Gly-Phe | Gly-OEt | NMM | THF | 12 | 84.5 | [2] |
| Z-Gly-Phe | Gly-OEt | NMM | Ethyl Acetate | 12 | >90 | [4] |
| Bz-Leu | Gly-OEt | NMM | THF | 4 | 93 | [4] |
| Boc-O-benzyl-L-threonine | Leucine methyl ester | NMM | Not Specified | 4 | Not specified | [5] |
| Fmoc-N-methylamino acid | N-methylhydrazine | NMM | DMF | 10 | 78 | [7] |
Abbreviations: Z: Benzyloxycarbonyl, Gly: Glycine, Phe: Phenylalanine, OEt: Ethyl ester, NMM: N-Methylmorpholine, THF: Tetrahydrofuran, Bz: Benzoyl, Leu: Leucine, Boc: tert-Butoxycarbonyl.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-acylation of an amino acid using this compound.
Materials:
-
N-protected amino acid or carboxylic acid
-
Amino acid or amino acid ester
-
This compound
-
N-methylmorpholine (NMM)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution of the Carboxylic Acid: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid or carboxylic acid (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath or a cryocooler).
-
Base Addition: Add N-methylmorpholine (1.0 equivalent) to the cooled solution and stir for 1-2 minutes.
-
Activation: Slowly add this compound (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains at -15 °C. Stir the mixture for an activation period of 4-12 minutes.[2][4]
-
Addition of the Amino Component: In a separate flask, dissolve the amino acid or amino acid ester (1.0 equivalent) in anhydrous THF. If using an amino acid ester hydrochloride, an additional equivalent of NMM is required to neutralize the salt. Add this solution to the mixed anhydride solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer successively with 1N HCl, water, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by recrystallization or column chromatography to yield the pure N-acyl amino acid.[2]
-
// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; dissolve_acid [label="Dissolve Carboxylic Acid\nin Anhydrous THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Cool to -15 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_nmm [label="Add N-Methylmorpholine (NMM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_ibcf [label="Add this compound (IBCF)\n(Activation)", fillcolor="#FBBC05", fontcolor="#202124"]; add_amine [label="Add Amino Acid Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Stir and Warm to RT\n(1-2 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(Wash with HCl, NaHCO₃, Brine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="Dry with Na₂SO₄", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Evaporate and Purify\n(Recrystallization/Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> dissolve_acid; dissolve_acid -> cool; cool -> add_nmm; add_nmm -> add_ibcf; add_ibcf -> add_amine; add_amine -> react; react -> workup; workup -> dry; dry -> purify; purify -> end; } Caption: General experimental workflow for N-acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 3. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. BJOC - First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation [beilstein-journals.org]
Application Notes and Protocols: The Role of Isobutyryl Protection in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of isobutyryl protecting groups, introduced by reagents such as isobutyryl chloride or isobutyl chloroformate, in the context of phosphoramidite-based oligonucleotide synthesis. The focus is on the protection of the exocyclic amine of guanine (B1146940) (dG), a critical step for achieving high-fidelity synthesis of DNA and RNA oligonucleotides.
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling applications from basic research to the development of nucleic acid-based therapeutics. The phosphoramidite (B1245037) method is the most widely used approach for this purpose, relying on a four-step cycle of detritylation, coupling, capping, and oxidation.[][2] To ensure the specific and efficient formation of the desired phosphodiester backbone, reactive functional groups on the nucleobases must be protected. The exocyclic amine of guanine is particularly susceptible to side reactions, and its effective protection is crucial for high-yield and high-purity synthesis. The isobutyryl (iBu) group is a commonly used protecting group for guanine in the form of iBu-dG-CE phosphoramidite.[3][4][5]
The Role of Isobutyryl Protection for Guanine
During oligonucleotide synthesis, the exocyclic amine of guanine can react with the activated phosphoramidite monomers, leading to branched oligonucleotides and other impurities. The isobutyryl group serves as a temporary protecting group, rendering the guanine base inert to the chemical conditions of the synthesis cycle.
Key Advantages of Isobutyryl Protection:
-
Stability: The iBu group is stable to the acidic conditions required for detritylation and the reagents used for coupling, capping, and oxidation.
-
Efficient Deprotection: It can be readily removed under standard basic conditions (e.g., aqueous ammonia) after the synthesis is complete.
-
High Coupling Efficiencies: iBu-protected guanine phosphoramidites generally exhibit high coupling efficiencies, comparable to other standard protected nucleosides.
Quantitative Data
The following table summarizes typical performance data for iBu-protected guanine phosphoramidite in automated oligonucleotide synthesis.
| Parameter | Typical Value | Conditions |
| Coupling Efficiency | > 99% | Standard phosphoramidite chemistry on an automated solid-phase synthesizer |
| Deprotection Time | 8-16 hours | Concentrated aqueous ammonia (B1221849) at 55 °C |
| Deprotection Temperature | 55 °C | Standard for complete removal of base and phosphate (B84403) protecting groups |
| Final Oligo Purity | High | Dependent on overall synthesis efficiency and post-synthesis purification |
Experimental Protocols
Materials and Reagents
-
iBu-dG-CE Phosphoramidite
-
Other protected phosphoramidites (e.g., Bz-dA-CE, Ac-dC-CE, dT-CE)
-
Solid support (e.g., CPG with the initial nucleoside)
-
Activator solution (e.g., Tetrazole, DCI)
-
Capping solution (e.g., Acetic Anhydride (B1165640)/N-Methylimidazole)
-
Oxidizing solution (e.g., Iodine/Water/Pyridine)
-
Deblocking solution (e.g., Dichloroacetic acid in Dichloromethane)
-
Cleavage and Deprotection solution (e.g., Concentrated Aqueous Ammonia)
-
Anhydrous Acetonitrile
Protocol for Automated Solid-Phase Synthesis
This protocol outlines the steps for a single synthesis cycle to incorporate an iBu-protected guanine nucleotide.
-
Detritylation: The 5'-DMT (Dimethoxytrityl) protecting group is removed from the support-bound nucleoside by treatment with an acidic solution (e.g., 3% Dichloroacetic acid in Dichloromethane). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The iBu-dG-CE phosphoramidite is activated by an activator (e.g., Tetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester linkage using an oxidizing solution (e.g., iodine in a water/pyridine mixture).
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Post-Synthesis Cleavage and Deprotection
-
Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using concentrated aqueous ammonia.
-
Removal of Protecting Groups: The same ammonia solution is used to remove the protecting groups from the nucleobases (including the iBu group from guanine) and the cyanoethyl groups from the phosphate backbone. This is typically carried out by heating the solution at 55°C for 8-16 hours.
-
Purification: The crude oligonucleotide solution is then purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.
Visualizations
Caption: Structure of iBu-dG-CE Phosphoramidite and its role in the coupling reaction.
Caption: Workflow of the solid-phase oligonucleotide synthesis cycle.
References
Application Notes and Protocols for Quantitative Peptide Synthesis Using Isobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides with high purity and in quantifiable yields is a cornerstone of modern biochemical research and drug development. The mixed anhydride (B1165640) method, utilizing isobutyl chloroformate as an activating agent, offers a robust and efficient alternative to carbodiimide-based coupling strategies.[1] This method is particularly advantageous for minimizing racemization and is well-suited for both small-scale and large-scale peptide synthesis.[1] The reaction proceeds through the in-situ generation of a mixed carboxylic-carbonic anhydride intermediate, which is then readily aminolyzed by the incoming amino acid to form the desired peptide bond, releasing isobutanol and carbon dioxide as innocuous byproducts.[1][2]
These application notes provide detailed protocols for the quantitative synthesis of peptides using this compound, along with methods for the subsequent analysis of peptide purity and concentration.
Key Advantages of the this compound Method
-
Rapid Reaction Times: The mixed anhydrides derived from this compound react very quickly with the amino component.[2]
-
High Yields: This method can produce peptides in excellent yields, often quantitatively.[2]
-
Minimized Racemization: It is a preferred method for minimizing the racemization of chiral amino acids during coupling.[1]
-
Innocuous Byproducts: The byproducts of the reaction, isobutanol and carbon dioxide, are easily removed.[2]
-
Scalability: The procedure has been demonstrated to be effective for large-scale peptide synthesis.[1]
Quantitative Data Summary
The following table summarizes the yield and purity of various dipeptides synthesized using the mixed anhydride method with this compound under different temperature conditions. This data highlights the efficiency and robustness of the protocol.
| N-Protected Amino Acid | Coupling Conditions | Yield (%) | Purity (%) |
| Boc-Phe | Activation at -15°C, Coupling at -15°C | 96.7 | >99.5 |
| Boc-Phe | Activation at -15°C, Warming to 20°C, Coupling at 20°C | 98.5 | >99 |
| Boc-Val | Activation at -15°C, Coupling at -15°C | 97.7 | - |
| Boc-Val | Activation at -15°C, Warming to 20°C, Coupling at 20°C | 95.9 | - |
| Boc-Pro | Activation at -15°C, Coupling at -15°C | 95.3 | >99.5 |
| Boc-Pro | Activation at -15°C, Warming to 20°C, Coupling at 20°C | 95.6 | >99.5 |
| Boc-Thr(OBzl) | Activation at -15°C, Coupling at -15°C | 98.6 | >99 |
| Boc-Thr(OBzl) | Activation at -15°C, Warming to 20°C, Coupling at 20°C | 97.2 | >99 |
| Boc-Met | Activation at -15°C, Coupling at -15°C | 91.8 | >99.5 |
| Boc-Met | Activation at -15°C, Warming to 20°C, Coupling at 20°C | 99.2 | >99.5 |
| Fmoc-Phe | Activation at -15°C, Coupling at -15°C | 101 | >99.5 |
| Fmoc-Phe | Activation at -15°C, Warming to 20°C, Coupling at 20°C | 102 | >99.5 |
| Fmoc-Val | Activation at -15°C, Coupling at -15°C | 99.8 | >99.5 |
| Fmoc-Val | Activation at -15°C, Warming to 20°C, Coupling at 20°C | 101 | >99.5 |
Data adapted from US Patent 4,351,762.[2] Yields were estimated from the weight of the crude product, and purity was estimated from HPLC data.
Experimental Workflows
References
Application Notes: Isobutyl Chloroformate (IBCF) Derivatization for GC-MS Analysis
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, organic acids, and biogenic amines, are non-volatile due to the presence of polar functional groups (-COOH, -OH, -NH2). Chemical derivatization is a crucial sample preparation step to increase the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.
Isobutyl chloroformate (IBCF) has emerged as a versatile derivatizing agent for a wide range of polar metabolites. The reaction proceeds rapidly in an aqueous medium, allowing for simultaneous derivatization and extraction, which simplifies and shortens the overall sample preparation time.[1][2] This one-step derivatization targets carboxyl, hydroxyl, and amino groups, making it suitable for comprehensive metabolic profiling studies.[3][4]
Principle of Derivatization
The derivatization with this compound involves a two-step reaction. First, in the presence of a base like pyridine, the active hydrogen of the functional group (e.g., in an amino acid or organic acid) reacts with IBCF to form a mixed anhydride (B1165640) intermediate. Subsequently, this intermediate reacts with isobutanol to form the corresponding isobutyl ester and/or isobutyloxycarbonyl derivatives, which are significantly more volatile and thermally stable. The entire process is typically carried out in a biphasic system, where the derivatized analytes are extracted into an organic solvent (e.g., hexane (B92381) or toluene) for direct injection into the GC-MS system.[1][3][5]
Applications
The IBCF derivatization method has been successfully applied to the analysis of a diverse range of compounds in various complex matrices:
-
Amino Acids: This technique is widely used for the quantitative analysis of amino acids in biological fluids like serum and urine, as well as in protein hydrolysates.[3][6] The derivatization of both the carboxylic acid and amino groups enhances their chromatographic separation and detection sensitivity.[3]
-
Organic and Short-Chain Fatty Acids (SCFAs): IBCF is effective for the derivatization of organic acids and SCFAs in samples such as electronic nicotine (B1678760) delivery system (ENDS) products and feces.[5][7] The method allows for the analysis of these compounds in aqueous solutions without the need for extensive sample cleanup.[5][7]
-
Biogenic Amines: This method has been successfully employed for the simultaneous quantification of numerous volatile and non-volatile biogenic amines in food and beverage samples like Port wine and grape juice.[1]
-
Metabolomics: Due to its broad reactivity with various functional groups, IBCF derivatization coupled with GC-MS is a valuable tool for metabolic profiling studies, enabling the analysis of a wide range of metabolites in a single run.[8][9]
Advantages of IBCF Derivatization
-
Rapid Reaction: The derivatization reaction is typically complete within minutes at room temperature.[1]
-
Aqueous Compatibility: The reaction can be performed directly in an aqueous sample, simplifying the workflow by eliminating the need for a separate extraction step prior to derivatization.[5][7]
-
Single-Step Derivatization and Extraction: The derivatization and extraction of the analytes into an organic solvent can often be performed simultaneously.[1]
-
Versatility: It is applicable to a wide range of polar compounds containing carboxyl, hydroxyl, and amino functional groups.
-
Improved Chromatographic Properties: The resulting derivatives exhibit enhanced volatility and thermal stability, leading to better peak shapes and resolution in GC.[7]
Quantitative Data Summary
The following tables summarize the quantitative performance of the this compound derivatization GC-MS method for different classes of analytes as reported in various studies.
Table 1: Linearity of Analyte Detection
| Analyte Class | Sample Matrix | Linearity (R²) | Reference |
| Short-Chain Fatty Acids | Feces | > 0.995 | [7] |
| Organic Acids | ENDS Products | > 0.99 (typically) | [5] |
| Biogenic Amines | Port Wine | > 0.99 | [1] |
Table 2: Recovery Rates
| Analyte Class | Sample Matrix | Concentration Level | Average Recovery (%) | Reference |
| Organic Acids | ENDS E-liquid | Low | 97.4 | [5] |
| Mid | 98.0 | [5] | ||
| High | 101.6 | [5] | ||
| Biogenic Amines | Port Wine | Not Specified | 93 - 105 | [1] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte Class | Sample Matrix | LOD | LOQ | Reference |
| Biogenic Amines | Port Wine | 0.002 - 0.25 mg/L | 0.007 - 0.83 mg/L | [1] |
| Resveratrol (ethyl chloroformate) | Red Wine | - | 25 - 50 ng/mL | [2] |
Experimental Protocols
Protocol 1: Derivatization of Amines in Wine Samples
This protocol is adapted from a method for the quantification of biogenic amines in Port wine.[1]
Materials:
-
Sample (Port wine or grape juice)
-
This compound (IBCF)
-
Pyridine
-
Isobutanol
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M)
-
Sodium sulfate (B86663) (anhydrous)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Pipette 1 mL of the wine sample into a glass centrifuge tube.
-
pH Adjustment: Add 0.5 mL of 5 M NaOH to raise the pH.
-
Addition of Reagents: Add 2 mL of toluene, 50 µL of pyridine, and 200 µL of isobutanol.
-
Derivatization: Add 200 µL of this compound. Vortex vigorously for 1 minute.
-
Reaction: Allow the reaction to proceed for 10 minutes at room temperature.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Excess Reagent Removal (for most amines): Transfer the upper organic (toluene) layer to a new tube. Add 1 mL of alkaline methanol (prepared by dissolving NaOH in methanol) to remove excess IBCF. Vortex and centrifuge.
-
Excess Reagent Removal (for histamine (B1213489) and tyramine): For the determination of histamine and tyramine, transfer an aliquot of the initial toluene layer (after derivatization and centrifugation) to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in a suitable solvent for GC-MS analysis. This alternative step is necessary as their derivatives can be degraded by alkaline methanol.[1]
-
Drying: Add a small amount of anhydrous sodium sulfate to the final organic extract to remove any residual water.
-
Analysis: Inject an aliquot of the dried organic extract into the GC-MS system.
Protocol 2: Derivatization of Organic Acids in Aqueous Samples
This protocol is a general procedure based on the method for analyzing organic acids in ENDS products.[5]
Materials:
-
Aqueous sample extract
-
Saturated sodium bicarbonate solution
-
Isobutanol
-
Pyridine
-
This compound (IBCF)
-
Hexane
-
Vortex mixer
-
Centrifuge
Procedure:
-
pH Adjustment: Take an aliquot of the aqueous sample extract and adjust the pH to 9–10 using a saturated sodium bicarbonate solution. This ensures the organic acids are in their carboxylate form.[5]
-
Derivatization: In a suitable reaction vial, add the pH-adjusted sample. Add isobutanol, pyridine, and this compound. A common ratio used is 4:3:3 (isobutanol:pyridine:IBCF) relative to the sample volume.[5]
-
Reaction: Vortex the mixture to ensure thorough mixing and allow the derivatization reaction to proceed.
-
Extraction: Add hexane to the reaction mixture to extract the derivatized isobutyl esters. Vortex vigorously to facilitate the extraction.
-
Phase Separation: Centrifuge to separate the aqueous and organic (hexane) layers.
-
Analysis: Carefully transfer the upper hexane layer to a GC vial for analysis.
Visualizations
Caption: Experimental workflow for sample preparation using this compound derivatization for GC-MS analysis.
References
- 1. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. coresta.org [coresta.org]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem-agilent.com [chem-agilent.com]
- 8. GC-MS Metabolomic Profiling of Protic Metabolites Following Heptafluorobutyl Chloroformate Mediated Dispersive Liquid Microextraction Sample Preparation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antifolate Compounds Using Isobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifolate compounds are a class of chemotherapeutic agents that act by inhibiting the action of dihydrofolate reductase (DHFR), a key enzyme in the folic acid metabolic pathway. This inhibition disrupts the synthesis of purines and pyrimidines, essential precursors for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells. The synthesis of many antifolate drugs, such as methotrexate (B535133) and pemetrexed (B1662193), involves the formation of an amide bond between a pteridine- or pyrrolo[2,3-d]pyrimidine-based carboxylic acid and a glutamate (B1630785) derivative. Isobutyl chloroformate is a widely used reagent for the activation of carboxylic acids to form a mixed anhydride (B1165640), which then readily reacts with an amine to form the desired amide bond. This method is favored for its efficiency and mild reaction conditions.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of antifolate compounds, with a focus on the synthesis of a key intermediate of pemetrexed.
Data Presentation
The following table summarizes quantitative data for a representative synthesis of a pemetrexed diethyl ester intermediate using the this compound-mediated mixed anhydride method.
| Parameter | Value | Reference |
| Starting Material 1 | 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid | [1][2] |
| Starting Material 2 | L-glutamic acid diethyl ester hydrochloride | [2][3] |
| Coupling Agent | This compound | [4] |
| Base | N-methylmorpholine (NMM) | [4] |
| Solvent | Tetrahydrofuran (THF) | [4] |
| Reaction Temperature | -15 °C to room temperature | [4] |
| Reaction Time | 5-10 minutes for mixed anhydride formation, then several hours for coupling | [4] |
| Yield | Excellent | [4] |
| Purity | High | [3] |
Experimental Protocols
Synthesis of N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid diethyl ester
This protocol describes the synthesis of the diethyl ester of pemetrexed, a key intermediate, via the mixed anhydride method using this compound.
Materials:
-
4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
-
L-glutamic acid diethyl ester hydrochloride
-
This compound
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-salt bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Carboxylic Acid Solution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid in anhydrous THF.
-
Formation of the Mixed Anhydride: Cool the solution to -15 °C using an ice-salt bath with constant stirring. To this chilled and stirred solution, add 1.0 equivalent of N-methylmorpholine (NMM), followed by the dropwise addition of 1.0 equivalent of this compound. Maintain the reaction temperature at -15 °C and continue stirring for 5-10 minutes.[4]
-
Coupling Reaction: In a separate flask, dissolve 1.1 equivalents of L-glutamic acid diethyl ester hydrochloride in anhydrous THF and add 1.1 equivalents of NMM to neutralize the hydrochloride. Add this solution to the reaction mixture containing the mixed anhydride. Allow the reaction to warm to room temperature and stir for several hours until completion (the reaction can be monitored by thin-layer chromatography).
-
Workup: Quench the reaction by adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid diethyl ester can be further purified by column chromatography on silica (B1680970) gel if necessary.
Mandatory Visualization
Signaling Pathway: Mechanism of Action of Antifolates
Antifolate drugs, synthesized using methods described herein, primarily target the folate metabolic pathway. This pathway is crucial for the de novo synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. The diagram below illustrates the key enzymes in this pathway and the points of inhibition by antifolate drugs.
Caption: Mechanism of action of antifolate drugs.
Experimental Workflow: Synthesis of Pemetrexed Diethyl Ester
The following diagram outlines the key steps in the synthesis of the pemetrexed diethyl ester intermediate using this compound.
Caption: Workflow for pemetrexed diethyl ester synthesis.
Logical Relationship: Mixed Anhydride Formation and Amide Coupling
The core of the synthesis is the in-situ formation of a mixed anhydride from the carboxylic acid and this compound, which is then attacked by the amine to form the amide bond. This logical relationship is depicted below.
Caption: Mixed anhydride formation and subsequent amidation.
References
- 1. L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, 1,5-diethyl ester, 4-methylbenzenesulfonate (1:1) | C31H37N5O9S | CID 135741210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. EP2409978A2 - A novel process for the synthesis of pemetrexed disodium salt - Google Patents [patents.google.com]
- 4. A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Amines with Isobutyl Chloroformate for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amines by gas chromatography (GC) is often challenging due to their high polarity and low volatility, which can lead to poor chromatographic peak shape and low sensitivity. Derivatization is a crucial step to convert these polar amines into less polar, more volatile, and thermally stable derivatives, making them amenable to GC analysis. Isobutyl chloroformate (IBCF) is an effective derivatizing reagent for primary and secondary amines, rapidly converting them into stable carbamates at room temperature in an aqueous medium. This application note provides detailed protocols for the derivatization of amines using this compound and summarizes the analytical performance of the method.
Principle of Derivatization
This compound reacts with primary and secondary amines in an alkaline environment to form their corresponding isobutyl carbamates. This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the this compound. A chloride ion is displaced, and after deprotonation of the amine nitrogen, a stable carbamate (B1207046) derivative is formed. This derivatization significantly reduces the polarity of the amines, allowing for their successful separation and detection by GC.
Caption: Chemical reaction of an amine with this compound.
Quantitative Data Summary
The derivatization of amines with this compound followed by GC-MS analysis provides excellent sensitivity and linearity over a wide concentration range. The following tables summarize the analytical performance for various biogenic amines.
Table 1: Method Detection and Quantification Limits for Biogenic Amines. [1]
| Amine | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Dimethylamine | 1.1 | 3.3 |
| Diethylamine | 1.5 | 4.4 |
| Putrescine | 4.1 | 11.7 |
| Histamine (B1213489) | 2.9 | 8.1 |
| Tyramine | 3.3 | 9.3 |
| Agmatine | 2.5 | 7.0 |
| Tryptamine | 2.8 | 7.8 |
| 2-Phenylethylamine | 2.1 | 5.9 |
| Spermidine | 3.8 | 10.6 |
| Spermine | 3.5 | 9.8 |
| Cadaverine | 2.2 | 6.1 |
| 1,3-Diaminopropane | 1.9 | 5.3 |
| Isoamylamine | 1.7 | 4.8 |
Experimental Protocols
Protocol 1: Derivatization of Biogenic Amines in Liquid Samples (e.g., Wine, Juice)[2][3][4][5]
This protocol is adapted from the method described by Cunha et al. (2011) for the analysis of amines in Port wine and grape juice.
Materials:
-
Sample (e.g., wine, grape juice)
-
This compound (IBCF)
-
Sodium hydroxide (B78521) (NaOH) solution (5 M)
-
Anhydrous sodium sulfate (B86663)
-
Internal Standard (IS) solution (e.g., heptylamine (B89852) in methanol)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of the liquid sample into a 10 mL glass centrifuge tube.
-
Add 100 µL of the internal standard solution.
-
-
Derivatization Reaction:
-
Add 2 mL of toluene to the tube.
-
Add 500 µL of 5 M NaOH solution.
-
Add 100 µL of this compound.
-
Immediately cap the tube and vortex vigorously for 2 minutes.
-
Allow the mixture to react for 10 minutes at room temperature.
-
-
Extraction and Clean-up:
-
Centrifuge the mixture at 4000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (toluene) to a new tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
-
Special Handling for Histamine and Tyramine:
-
For the accurate quantification of histamine and tyramine, it is crucial to avoid the step of eliminating excess derivatizing reagent with alkaline methanol, as this can degrade their derivatives.[2][3][4]
-
Instead, after collecting the toluene layer, a portion of it should be directly evaporated to near dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for GC-MS analysis.[2][3][4]
-
-
GC-MS Analysis:
-
Inject 1 µL of the final organic extract into the GC-MS system.
-
GC Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Acquisition Mode: Full scan and/or Selected Ion Monitoring (SIM).
-
-
Protocol 2: Simultaneous Dispersive Liquid-Liquid Microextraction (DLLME) and Derivatization[1]
This protocol is a rapid and efficient method for the extraction and derivatization of amines from aqueous samples.
Materials:
-
Aqueous sample
-
Methanol (disperser solvent)
-
Chloroform (B151607) (extraction solvent)
-
This compound (derivatizing reagent)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Place 5 mL of the aqueous sample in a 15 mL conical centrifuge tube.
-
-
DLLME and Derivatization:
-
Rapidly inject a mixture of 215 µL of methanol (disperser solvent) and 400 µL of chloroform (extraction solvent) containing 90 µL of this compound into the sample tube.
-
A cloudy solution will form. Vortex for 1 minute to ensure thorough mixing and reaction.
-
-
Phase Separation and Collection:
-
Centrifuge the mixture at 5000 rpm for 5 minutes.
-
The chloroform phase containing the derivatized amines will settle at the bottom of the tube.
-
Carefully collect the sedimented phase using a microsyringe.
-
-
GC-MS Analysis:
-
Inject 1 µL of the collected organic phase into the GC-MS system using the parameters outlined in Protocol 1.
-
Workflow and Logic Diagrams
Caption: Experimental workflow for amine derivatization.
Troubleshooting
-
Low Derivative Yield:
-
Ensure the pH of the reaction mixture is sufficiently alkaline (pH > 9).
-
Check the purity and age of the this compound, as it can degrade over time.
-
Ensure vigorous mixing during the reaction to facilitate the interaction between the aqueous and organic phases.
-
-
Peak Tailing in GC:
-
Incomplete derivatization can lead to the presence of free amines. Optimize the reaction conditions (reagent amount, reaction time).
-
Check for active sites in the GC inlet liner and column. Use a deactivated liner and consider conditioning the column.
-
-
Interfering Peaks:
Conclusion
Derivatization with this compound is a simple, rapid, and robust method for the analysis of a wide range of amines by GC-MS. The protocols provided offer a reliable framework for researchers in various fields, including food science, clinical analysis, and drug development, to achieve sensitive and accurate quantification of amines in diverse sample matrices.
References
Application Notes and Protocols for Isobutyl Chloroformate-Mediated Carbamate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of carbamates using isobutyl chloroformate. This methodology is a versatile tool in organic synthesis, particularly relevant in drug discovery and development for the creation of novel therapeutic agents and as a strategy for installing protecting groups on primary and secondary amines.
Introduction
Carbamates are a crucial functional group in a wide array of biologically active molecules and approved therapeutic agents. The carbamate (B1207046) moiety can serve as a stable analogue of an amide or ester bond, contribute to the binding of a molecule to its biological target, and be employed as a prodrug strategy to enhance the pharmacokinetic properties of a drug candidate. Additionally, the formation of a carbamate is a common method for the protection of amine functionalities during multi-step syntheses.
The reaction of an amine with this compound is a robust and widely applicable method for the synthesis of isobutyl carbamates. This process involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of this compound, leading to the formation of the carbamate and hydrochloric acid as a byproduct. A base is typically added to neutralize the acid and drive the reaction to completion.
Reaction Mechanism and Workflow
The synthesis of carbamates from this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the this compound. This is followed by the departure of the chloride leaving group and subsequent deprotonation of the nitrogen by a base to yield the final carbamate product.
Caption: Reaction mechanism of carbamate formation.
A general workflow for this synthesis involves the dissolution of the amine and a base in a suitable solvent, followed by the slow addition of this compound at a controlled temperature. The reaction is then stirred until completion, followed by an aqueous workup and purification of the product.
Caption: General experimental workflow.
Experimental Protocols
Important Safety Information: this compound is a corrosive, flammable, and toxic substance.[1][2] It causes severe skin burns and eye damage and is harmful if swallowed or inhaled.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4] Store under an inert atmosphere and away from heat, sparks, and open flames.[3]
Protocol 1: General Procedure for the Synthesis of Isobutyl Carbamates from Primary and Secondary Amines
This protocol is a general guideline and can be adapted for a wide range of primary and secondary amines. Optimization of the base, solvent, and reaction temperature may be necessary for specific substrates.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the amine (1.0 eq) and anhydrous DCM (or THF) to achieve a concentration of approximately 0.1-0.5 M.
-
Add the base (TEA or DIPEA, 1.5 - 2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 - 1.2 eq) to the stirred solution via a dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or recrystallization to afford the pure isobutyl carbamate.
Protocol 2: Synthesis of Isobutyl N-Aryl Carbamates
This protocol is specifically for the reaction of this compound with anilines and other aromatic amines.
Materials:
-
Aromatic amine (e.g., aniline) (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (B92270) or Triethylamine (1.5 eq)
-
Anhydrous Toluene (B28343) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the aromatic amine (1.0 eq) and pyridine or triethylamine (1.5 eq) in anhydrous toluene or DCM.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes the yields obtained for the synthesis of various O-isobutyl thiocarbamates, which can serve as a reference for the expected yields in the analogous carbamate synthesis. The data is adapted from a study on the one-pot synthesis of O-isobutyl thiocarbamates.[5]
| Entry | Amine | Product | Yield (%) |
| 1 | Ethylamine | O-isobutyl N-ethylthiocarbamate | 82.5 |
| 2 | Propylamine | O-isobutyl N-propylthiocarbamate | 81.9 |
| 3 | Isopropylamine | O-isobutyl N-isopropylthiocarbamate | 81.5 |
| 4 | Butylamine | O-isobutyl N-butylthiocarbamate | 82.3 |
| 5 | Isobutylamine | O-isobutyl N-isobutylthiocarbamate | 82.7 |
| 6 | Cyclohexylamine | O-isobutyl N-cyclohexylthiocarbamate | 82.8 |
| 7 | Diethylamine | O-isobutyl N,N-diethylthiocarbamate | 83.5 |
| 8 | Dipropylamine | O-isobutyl N,N-dipropylthiocarbamate | 83.9 |
Note: The yields presented are for the synthesis of thiocarbamates and are provided as an estimation for the analogous carbamate synthesis. Actual yields for carbamates may vary depending on the specific amine and reaction conditions.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as this compound is moisture-sensitive.
-
Increase the amount of base to ensure complete neutralization of the generated HCl.
-
Increase the reaction time or temperature, especially for less nucleophilic amines.
-
Ensure the purity of the starting amine.
-
-
Formation of Side Products:
-
Slow, dropwise addition of this compound at low temperature can minimize the formation of urea (B33335) byproducts from the reaction of the carbamate with another molecule of the amine.
-
Use a non-nucleophilic base like DIPEA if the base is suspected of reacting with the chloroformate.
-
-
Incomplete Reaction:
-
For sterically hindered or electron-deficient amines, a more forcing condition (e.g., higher temperature, longer reaction time, or use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP)) may be required.
-
Conclusion
The synthesis of carbamates mediated by this compound is a reliable and versatile method applicable to a broad range of primary and secondary amines. The provided protocols offer a solid starting point for researchers in drug development and organic synthesis. Careful attention to safety precautions and reaction conditions will ensure successful and reproducible outcomes.
References
- 1. EP2580218A1 - Process for n-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
minimizing racemization in isobutyl chloroformate reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization during chemical reactions involving isobutyl chloroformate, particularly in the context of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when using this compound in peptide coupling?
A1: The most common cause of racemization during peptide bond formation using this compound is the formation of a planar oxazol-5(4H)-one (azlactone) intermediate.[1][2][3] This occurs when the carboxyl group of the N-protected amino acid is activated. The planar structure of the oxazolone (B7731731) allows for the loss of stereochemical integrity at the alpha-carbon. A secondary mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[2][3]
Q2: Which amino acids are most susceptible to racemization?
A2: Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[3][4] Other amino acids that can be susceptible, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[3]
Q3: How does the choice of base affect racemization?
A3: The base plays a critical role in racemization. Stronger, sterically unhindered bases can increase the rate of racemization by promoting both oxazolone formation and direct enolization.[2][5][6] Tertiary amines with at least one N-methyl group, when not used in excess, have been shown to yield good results.[5][7] N-methylmorpholine (NMM) is a commonly used base that provides a good balance of reactivity and suppression of racemization, while triethylamine (B128534) (TEA) can lead to higher levels of racemization.[7][8] In cases with a high risk of racemization, a weaker base like sym-collidine is recommended.[9]
Q4: What is the influence of the solvent on racemization?
A4: The solvent can significantly impact the extent of racemization. Polar aprotic solvents like dimethylformamide (DMF) can increase the rate of racemization by stabilizing the charged intermediates involved in the process.[1] Solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297) generally result in less racemization.[5][8] Dichloromethane (DCM) in combination with N-methylpiperidine has been identified as a good combination for minimizing side reactions.[7]
Q5: Can reaction temperature be used to control racemization?
A5: Yes, lower reaction temperatures are crucial for minimizing racemization.[2] Mixed anhydride (B1165640) reactions are traditionally carried out at low temperatures, such as -15°C, to minimize racemization and other side reactions like the disproportionation of the mixed anhydride.[10]
Q6: Are there any additives that can help suppress racemization?
A6: Yes, the addition of certain reagents can suppress racemization. While more commonly associated with carbodiimide (B86325) coupling, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) can be beneficial in mixed anhydride reactions as well.[8] The use of copper(II) chloride has also been reported to be effective in suppressing racemization, particularly in solution-phase synthesis.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of epimerization detected in the final product. | Inappropriate base selection. Strong or sterically unhindered bases like triethylamine can promote racemization. | Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or N-methylpiperidine.[7][8] Use the minimum amount of base necessary. |
| Reaction temperature is too high. Higher temperatures accelerate the rate of racemization. | Perform the mixed anhydride formation and coupling steps at low temperatures, ideally around -15°C.[2][10] | |
| Inappropriate solvent choice. Polar aprotic solvents like DMF can enhance racemization. | Use less polar solvents such as tetrahydrofuran (THF) or ethyl acetate for the reaction.[5][8] | |
| Extended time between mixed anhydride formation and coupling. The mixed anhydride intermediate is susceptible to racemization over time. | Add the amino acid ester to the reaction mixture shortly after the formation of the mixed anhydride. A typical activation time is around 2-4 minutes before adding the nucleophile. | |
| Formation of urethane (B1682113) byproduct. | Side reaction of the mixed anhydride. This is more prevalent with hindered amino acids. | The choice of tertiary amine and solvent is crucial. N-Methylpiperidine/dichloromethane is an effective combination for minimizing urethane formation.[8] Using a small excess of the amino acid substrate can also reduce urethane formation.[8] |
| Low coupling yield. | Decomposition of the mixed anhydride. The mixed anhydride can be unstable, especially at higher temperatures. | Ensure the reaction is carried out at a consistently low temperature (-15°C).[10] Use freshly opened, high-purity reagents. |
| Symmetrical anhydride formation. This side reaction consumes the mixed anhydride. | A reverse addition procedure, where the amino acid and base are added to the this compound, can minimize symmetrical anhydride formation.[11] |
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the extent of racemization in peptide coupling reactions.
| N-Protected Amino Acid | Coupling Partner | Base | Solvent | Temperature (°C) | % Racemization / Epimerization | Reference |
| Z-Gly-Phe-OH | H-Gly-OEt | N-methylmorpholine (1 equiv.) | THF | -15 | No racemate detected | [5] |
| Z-Gly-Phe-OH | H-Gly-OEt | Triethylamine | THF | -15 | 5% | [5] |
| Bz-Leu-OH | H-Gly-OEt | N-methylmorpholine (1 equiv.) | THF | -15 | No racemate detected | [7] |
| Bz-Leu-OH | H-Gly-OEt | N-methylmorpholine (2 equiv.) | THF | -15 | Some racemate detected | [7] |
| Boc-L-phenylalanine | Leucine t-butyl ester | N-methylmorpholine | THF | -15 | No racemization detected | [10] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization in Peptide Coupling using this compound
This protocol is a general guideline for peptide bond formation using the mixed anhydride method with this compound, optimized to minimize racemization.
Materials:
-
N-protected amino acid
-
This compound
-
N-methylmorpholine (NMM)
-
Amino acid ester hydrochloride
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring equipment
-
Low-temperature cooling bath (-15°C)
Procedure:
-
Dissolve the N-protected amino acid (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to -15°C using a suitable cooling bath (e.g., an ice-salt bath or a cryocooler).
-
Add N-methylmorpholine (1 equivalent) to the cooled solution and stir for 1-2 minutes.
-
Slowly add this compound (1 equivalent) dropwise to the reaction mixture while maintaining the temperature at -15°C.
-
Allow the mixed anhydride to form by stirring the mixture for 2-4 minutes at -15°C.
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride (1 equivalent) and N-methylmorpholine (1 equivalent) in a minimal amount of anhydrous THF.
-
Add the solution of the amino acid ester to the mixed anhydride solution.
-
Allow the reaction to proceed at -15°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 1-2 hours.
-
Work-up the reaction mixture by removing the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude peptide.
-
Purify the crude peptide by an appropriate method (e.g., column chromatography or recrystallization).
-
Analyze the enantiomeric purity of the final product using a suitable analytical technique, such as chiral HPLC.
Visualizations
Caption: Workflow for minimizing racemization in peptide synthesis.
Caption: Key factors affecting the rate of racemization.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. benchchem.com [benchchem.com]
- 10. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isobutyl Chloroformate in Peptide Coupling
Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of isobutyl chloroformate as an activating agent in peptide coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during peptide coupling using the mixed anhydride (B1165640) method with this compound.
Issue 1: Low Yield of the Desired Peptide and Presence of a Major Byproduct
Q: My coupling reaction resulted in a low yield of the target peptide. I've also identified a significant byproduct with a mass corresponding to the N-terminal amino acid being capped with an isobutyloxycarbonyl group. What is happening and how can I prevent it?
A: This is a classic case of urethane (B1682113) formation , a major side reaction in mixed anhydride couplings.[1] The mixed anhydride formed between your N-protected amino acid and this compound has two electrophilic carbonyl centers. The incoming amino group can attack either the desired carbonyl (from the amino acid) to form the peptide bond, or the carbonate carbonyl, which results in the formation of an N-isobutyloxycarbonyl-capped amino acid (a urethane).[1]
This side reaction is particularly prevalent when using sterically hindered amino acids like valine or isoleucine as the carboxyl component.[1][2]
Troubleshooting Steps:
-
Optimize Base and Solvent Combination: The choice of tertiary amine and solvent significantly impacts the extent of urethane formation.[2][3] Combinations like N-methylmorpholine (NMM) in tetrahydrofuran (B95107) (THF) or N-methylpiperidine in dichloromethane (B109758) are known to minimize this side reaction.[2][3] Avoid using triethylamine (B128534) in dichloromethane, as this combination can exacerbate the issue.[2][3]
-
Control Temperature: Perform the activation and coupling at low temperatures (typically -15°C to -20°C) to increase the selectivity of the nucleophilic attack towards the desired carbonyl group.[4]
-
Minimize Activation Time: The mixed anhydride is a reactive intermediate. A prolonged activation time before adding the amine component can lead to side reactions. A typical activation time is around 2-4 minutes.[5]
-
Use a Small Excess of the Carboxyl Component: Using a slight excess (e.g., 1.05 equivalents) of the N-protected amino acid can help drive the reaction towards the desired product and reduce the relative amount of urethane formed.[3]
-
Consider Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the mixed anhydride before adding the amine nucleophile can help suppress urethane formation by converting the mixed anhydride into a more selective activated ester intermediate.[3]
Issue 2: Loss of Stereochemical Purity (Racemization)
Q: I am coupling a peptide fragment and I'm observing significant racemization at the C-terminal residue of the activated fragment. How can I maintain chiral integrity?
A: Racemization is a critical concern when activating any amino acid derivative other than glycine (B1666218) or proline, and it is particularly problematic when coupling peptide fragments.[6] In the mixed anhydride method, the primary mechanism for racemization is the formation of a 5(4H)-oxazolone (azlactone) intermediate. This intermediate can tautomerize, leading to a loss of chiral purity at the α-carbon.
Troubleshooting Steps:
-
Choice of Base: Use a sterically hindered and weaker base like N-methylmorpholine (NMM) or collidine instead of triethylamine (TEA).[6] NMM is generally preferred for minimizing racemization.[2]
-
Solvent Selection: Less polar solvents like tetrahydrofuran (THF) are generally better than halogen-containing solvents (e.g., dichloromethane) for minimizing racemization during fragment coupling.[2][3]
-
Temperature Control: Maintain a low temperature (-15°C) throughout the activation and coupling steps.[5]
-
Alternative Chloroformates: While this compound is common, studies have shown that using other chloroformates, such as isopropyl chloroformate or menthyl chloroformate, can reduce the level of racemization.[3][7] Racemization was found to be reduced by half when menthyl chloroformate was used instead of this compound in one study.[2][3]
Issue 3: Formation of a Cyclic Dipeptide (Diketopiperazine)
Q: I am trying to synthesize a tripeptide. After coupling the second amino acid, my reaction is stalling and I am isolating a cyclic product. What is causing this?
A: You are likely observing the formation of a diketopiperazine (DKP). This intramolecular side reaction is common after the formation of a dipeptide ester. The free N-terminal amino group of the dipeptide attacks its own C-terminal ester carbonyl, leading to cyclization and termination of the peptide chain.
Troubleshooting Steps:
-
Avoid Premature Deprotection and Neutralization: Do not deprotect the N-terminal group of the dipeptide ester and neutralize it before the next coupling. Instead, add the dipeptide ester salt directly to the pre-formed mixed anhydride solution containing an excess of the tertiary amine.[4] The free base will be generated in situ and react immediately with the mixed anhydride, minimizing the time it has to cyclize.[4]
-
Couple Larger Fragments: If possible, synthesize the peptide in a different order or use a fragment condensation strategy that avoids having a dipeptide ester with a free N-terminus as an intermediate.
-
Use Proline or a Hindered Amino Acid in the C-terminal Position: If the C-terminal residue of the dipeptide is proline or another sterically hindered amino acid, the rate of DKP formation is often reduced.
Data Summary
Table 1: Effect of Base and Solvent on Urethane Formation
| N-Protected Amino Acid | Base | Solvent | Peptide : Urethane Ratio |
| Boc-Ile-OH | NMM | THF | 97 : 3 |
| Boc-Ile-OH | NMP | CH₂Cl₂ | 98 : 2 |
| Boc-Ile-OH | TEA | CH₂Cl₂ | 80 : 20 |
| Boc-Val-OH | NMM | THF | 95 : 5 |
| Boc-Val-OH | NMP | CH₂Cl₂ | 96 : 4 |
Data compiled from studies on factors influencing urethane formation.[2][3] NMM (N-methylmorpholine), NMP (N-methylpiperidine), TEA (Triethylamine), THF (Tetrahydrofuran), CH₂Cl₂ (Dichloromethane).
Table 2: Effect of Chloroformate on Racemization
| Coupling Reaction | Chloroformate | % D-Isomer (Racemization) |
| Z-Gly-Phe-OH + H-Val-OMe | This compound | ~4.0% |
| Z-Gly-Phe-OH + H-Val-OMe | Isopropyl Chloroformate | ~1.2% |
| Z-Gly-Phe-OH + H-Val-OMe | Menthyl Chloroformate | ~2.0% |
Data adapted from comparative studies on racemization.[3][7] Lower % D-Isomer indicates less racemization.
Visualizations
Reaction Pathways
Caption: Reaction pathways for mixed anhydride coupling.
Experimental Workflow
Caption: General workflow for peptide coupling.
Troubleshooting Logic
Caption: Troubleshooting decision tree for coupling issues.
Experimental Protocols
Protocol 1: General Peptide Coupling using this compound
This protocol describes the coupling of an N-Boc-protected amino acid to an amino acid methyl ester.
Materials:
-
N-Boc-Amino Acid (1.05 mmol)
-
Amino Acid Methyl Ester Hydrochloride (1.0 mmol)
-
This compound (1.05 mmol, 136.59 g/mol )
-
N-Methylmorpholine (NMM) (2.05 mmol, 101.15 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (B1210297), 1N HCl, Saturated NaHCO₃ solution, Saturated NaCl (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the N-Boc-Amino Acid (1.05 mmol) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to -15°C in a dry ice/acetone or salt/ice bath.
-
Add NMM (1.05 mmol) to the solution and stir for 1 minute.
-
Slowly add this compound (1.05 mmol) dropwise, ensuring the temperature remains below -10°C.
-
Stir the reaction mixture at -15°C for 4 minutes to allow for the formation of the mixed anhydride.[5]
-
In a separate flask, dissolve the Amino Acid Methyl Ester Hydrochloride (1.0 mmol) in anhydrous THF (5 mL) and add NMM (1.0 mmol) to neutralize the salt and free the amine.
-
Add the solution of the free amine component to the mixed anhydride solution at -15°C.
-
Allow the reaction mixture to stir at -15°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash successively with 1N HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected peptide.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Analysis of Purity and Racemization by HPLC
Objective: To determine the purity of the synthesized peptide and quantify the extent of racemization.
Method:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture).
-
Purity Analysis (Reversed-Phase HPLC):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient appropriate for the hydrophobicity of the peptide (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV at 214 nm and 280 nm.
-
Analysis: Integrate the peak areas to determine the percentage purity of the main product relative to impurities.
-
-
Racemization Analysis (Chiral HPLC or GC-MS of derivatives):
-
For direct analysis, use a chiral HPLC column capable of separating the LL and LD diastereomers of the peptide.
-
Alternatively, hydrolyze the peptide (e.g., 6N HCl, 110°C, 24h) and derivatize the resulting amino acids with a chiral derivatizing agent. Analyze the derivatized amino acids by GC-MS or reversed-phase HPLC to quantify the D- and L-isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in this reaction? A1: this compound is an activating agent. It reacts with the carboxyl group of an N-protected amino acid in the presence of a tertiary base to form a mixed carboxylic-carbonic anhydride.[2] This mixed anhydride is highly reactive and susceptible to nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of a peptide bond.[6]
Q2: What are the main advantages of the mixed anhydride method using this compound? A2: The primary advantages are the rapid reaction rates and the formation of byproducts that are generally easy to remove.[5] The activation is fast (minutes) and the coupling itself is often complete within 1-2 hours. The main byproducts are carbon dioxide and isobutyl alcohol, which are volatile or easily washed away during workup.[5] The method is also cost-effective compared to many other coupling reagents.
Q3: Besides temperature, what is the most critical parameter to control during the activation step? A3: Stoichiometry is critical. The amount of this compound and base should be precisely controlled, typically at a 1:1:1 molar ratio with the carboxyl component. An excess of this compound can lead to side reactions with the incoming amine. The activation time should also be kept short and consistent to ensure reproducibility and minimize the formation of side products before the coupling partner is introduced.
Q4: How can I detect the formation of the urethane byproduct? A4: The urethane byproduct can be detected using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC, it will appear as a separate peak, usually eluting near the desired product. In MS, the byproduct will have a mass corresponding to the mass of your amine component plus 100.05 Da (the mass of the isobutyloxycarbonyl group, C₅H₈O₂).
References
- 1. Side reactions in peptide synthesis. V.A reexamination of the mixed anhydride method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 5. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with Isobutyl Chloroformate
Welcome to the technical support center for optimizing reaction conditions involving isobutyl chloroformate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and improving reaction outcomes.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during reactions involving this compound, particularly in the context of mixed anhydride (B1165640) formation for peptide synthesis and other acylation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete activation of the carboxylic acid: The mixed anhydride may not be forming efficiently. 2. Hydrolysis of this compound or the mixed anhydride: Moisture contamination can lead to decomposition of key reagents and intermediates. 3. Competing side reactions: Formation of urethane (B1682113) or symmetrical anhydride byproducts can consume starting materials. 4. Suboptimal reaction temperature: Temperature affects the stability of the mixed anhydride and the rate of competing reactions. | 1. Optimize base and stoichiometry: Use a sterically hindered tertiary amine like N-methylmorpholine (NMM) in stoichiometric amounts. Ensure accurate measurement of all reagents. 2. Use anhydrous conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Control reaction temperature and addition rate: Add the this compound slowly at a low temperature (typically -15°C to 0°C) to minimize side reactions.[1][2] 4. Adjust temperature based on the specific reaction: While -15°C is a common starting point, some reactions may benefit from slightly warmer or colder temperatures. Monitor the reaction progress to determine the optimal temperature. |
| High Levels of Racemization | 1. Formation of an oxazolone (B7731731) intermediate: This is a common pathway for racemization in peptide synthesis when using N-protected amino acids. 2. Excess of a strong, non-sterically hindered base: Bases like triethylamine (B128534) (TEA) can promote racemization. 3. Elevated reaction temperature: Higher temperatures can accelerate the rate of racemization. 4. Inappropriate solvent choice: The solvent can influence the stability of the mixed anhydride and the rate of racemization. | 1. Use a less racemization-prone chloroformate: If racemization is a persistent issue, consider using menthyl chloroformate, which has been shown to reduce racemization by half compared to this compound.[3][4] 2. Select the appropriate base: N-methylmorpholine (NMM) is generally preferred over triethylamine (TEA) as it is less likely to induce racemization.[3][4] 3. Maintain low temperatures: Perform the activation and coupling steps at low temperatures (e.g., -15°C). 4. Choose a suitable solvent: Tetrahydrofuran (B95107) (THF) is often the best solvent for minimizing racemization.[3] |
| Formation of Urethane Byproduct | 1. Attack of the amine nucleophile at the carbonate carbonyl of the mixed anhydride: This is a common side reaction, especially with sterically hindered amino acids. 2. Inappropriate base/solvent combination: Certain combinations, like triethylamine in dichloromethane (B109758), can exacerbate urethane formation. 3. Elevated reaction temperature: Higher temperatures can favor the formation of urethane byproducts. | 1. Optimize the base and solvent system: The combination of N-methylpiperidine in dichloromethane is reported to be the best for minimizing urethane formation. N-methylmorpholine in THF is also a good option.[3][4][5] 2. Use a slight excess of the carboxylic acid: This can help to favor the desired reaction pathway.[3][4] 3. Maintain low reaction temperatures: Conduct the reaction at low temperatures (e.g., -15°C to 0°C). |
| Difficulty in Product Purification | 1. Presence of multiple byproducts: Side reactions can lead to a complex mixture of products that are difficult to separate. 2. Unreacted starting materials: Incomplete reactions will leave starting materials that need to be removed. | 1. Optimize reaction conditions to minimize side reactions: By following the guidance above for improving yield and reducing byproducts, purification will be simplified. 2. Monitor reaction completion: Use techniques like TLC or LC-MS to ensure the reaction has gone to completion before workup. 3. Employ appropriate workup and purification techniques: A standard aqueous workup can remove many impurities. Column chromatography may be necessary for achieving high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for forming the mixed anhydride with this compound?
A1: The most commonly recommended temperature for forming the mixed anhydride is between -15°C and 0°C.[1][2] This low temperature helps to minimize side reactions such as the formation of urethane byproducts and racemization. It is crucial to maintain this low temperature during the addition of this compound and for a short period thereafter to ensure complete activation before the addition of the nucleophile.
Q2: Which base should I use for my reaction with this compound?
A2: The choice of base is critical for optimizing your reaction. For peptide synthesis, N-methylmorpholine (NMM) is generally the preferred tertiary amine.[1] It is less sterically hindered than triethylamine (TEA), which can lead to higher yields and, more importantly, lower levels of racemization. For minimizing urethane formation, N-methylpiperidine has been shown to be superior, particularly in dichloromethane.[3][4][5]
Q3: What are the best solvents to use for mixed anhydride reactions?
A3: Anhydrous tetrahydrofuran (THF) is often considered the best solvent for minimizing racemization.[3] Dichloromethane (DCM) is also commonly used. The optimal choice can depend on the specific substrates and the base being used. For instance, the combination of N-methylpiperidine and dichloromethane is particularly effective at reducing urethane formation.[3][4][5]
Q4: How can I minimize the formation of urethane byproducts?
A4: Urethane formation is a common side reaction that can be minimized by:
-
Using the right base and solvent combination: N-methylpiperidine in dichloromethane is highly effective.[3][4][5]
-
Maintaining a low reaction temperature: -15°C to 0°C is recommended.
Q5: What is the mechanism of racemization and how can it be prevented?
A5: In peptide synthesis, racemization can occur through the formation of a 5(4H)-oxazolone intermediate from the activated N-protected amino acid. This intermediate can then tautomerize, leading to a loss of stereochemical integrity. To prevent this, you should:
-
Use a base that is less likely to promote oxazolone formation, such as N-methylmorpholine.[3][4]
-
Keep the reaction temperature low (-15°C).
-
Consider using a different activating agent, such as menthyl chloroformate, which has been shown to reduce racemization.[3][4]
Data Presentation
Table 1: Effect of Base and Solvent on Urethane Formation
| N-Protected Amino Acid | Base | Solvent | Ratio of Peptide to Urethane |
| Boc-Ile-OH | N-Methylmorpholine | Dichloromethane | 11.5 |
| Boc-Ile-OH | N-Methylmorpholine | Tetrahydrofuran | 6.7 |
| Boc-Ile-OH | Triethylamine | Dichloromethane | 0.4 |
| Boc-Ile-OH | Triethylamine | Tetrahydrofuran | 2.2 |
| Boc-MeLeu-OH | N-Methylmorpholine | Dichloromethane | 2.0 |
| Boc-MeLeu-OH | N-Methylmorpholine | Tetrahydrofuran | 1.0 |
| Boc-MeLeu-OH | Triethylamine | Dichloromethane | 0.05 |
| Boc-MeLeu-OH | Triethylamine | Tetrahydrofuran | 0.2 |
Data adapted from a study on urethane formation in mixed anhydride peptide synthesis. The ratio represents the relative amounts of the desired peptide product to the urethane byproduct.[3]
Table 2: Effect of Chloroformate on Racemization
| Chloroformate | Solvent | % Racemization |
| This compound | Tetrahydrofuran | 4.2 |
| Menthyl Chloroformate | Tetrahydrofuran | 1.8 |
| This compound | Dichloromethane | 8.6 |
| Menthyl Chloroformate | Dichloromethane | 3.9 |
This table illustrates the significant reduction in racemization when menthyl chloroformate is used in place of this compound in the coupling of Z-Gly-Phe-OH with H-Gly-OEt.[3][4]
Experimental Protocols
Detailed Protocol for Peptide Coupling using the Mixed Anhydride Method
This protocol provides a general procedure for the coupling of an N-protected amino acid to an amino acid ester using this compound.
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
This compound
-
N-methylmorpholine (NMM)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Carboxylic Acid Component:
-
In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) in anhydrous THF or DCM.
-
Cool the solution to -15°C using a suitable cooling bath (e.g., an ice-salt bath or a cryocooler).
-
-
Formation of the Mixed Anhydride:
-
Add N-methylmorpholine (1.0 equivalent) to the cooled solution of the N-protected amino acid and stir for a few minutes.
-
Slowly add this compound (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature at -15°C.
-
Stir the reaction mixture at -15°C for 5-10 minutes to allow for the complete formation of the mixed anhydride.
-
-
Preparation of the Amine Component:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous THF or DCM.
-
Add N-methylmorpholine (1.0 equivalent) to neutralize the hydrochloride salt and generate the free amine.
-
-
Coupling Reaction:
-
Slowly add the solution of the free amine to the mixed anhydride solution at -15°C.
-
Allow the reaction mixture to stir at -15°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Visualizations
Caption: Experimental workflow for peptide synthesis.
Caption: Pathways in mixed anhydride reactions.
References
Technical Support Center: Isobutyl Chloroformate (IBCF) Reaction Temperature Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyl chloroformate (IBCF). Proper temperature control is critical for successful and safe reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions involving this compound?
A1: The optimal temperature for reactions with this compound, particularly in peptide synthesis and amide bond formation, is typically in the range of -15°C to 5°C.[1][2][3][4] Maintaining a low temperature is crucial to minimize side reactions, prevent decomposition of the mixed anhydride (B1165640) intermediate, and reduce the risk of racemization.[1][2]
Q2: Why is low-temperature control so critical when using this compound?
A2: Low-temperature control is essential for several reasons:
-
Minimizing Side Reactions: Elevated temperatures can lead to undesired side reactions, such as the formation of urethanes and symmetrical anhydrides, which reduces the yield of the desired product.[2][5]
-
Preventing Decomposition: this compound and the mixed anhydride intermediate it forms can be thermally unstable. Low temperatures help to preserve these reactive species.[1]
-
Reducing Racemization: In peptide synthesis involving chiral amino acids, maintaining a low temperature is critical to prevent racemization, ensuring the stereochemical integrity of the final peptide.[2]
-
Safety: this compound is a flammable liquid and can react exothermically, especially with moisture.[6][7] Temperature control helps to manage the reaction rate and prevent thermal runaways.
Q3: What are the consequences of inadequate temperature control?
A3: Failure to maintain the recommended low temperature can lead to:
-
Reduced product yield and purity.
-
Increased formation of difficult-to-remove byproducts.[5]
-
Loss of stereochemical purity (racemization) in chiral molecules.[2]
-
Potential for runaway reactions and safety hazards due to the exothermic nature of decomposition and reactions with incompatible materials.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Decomposition of mixed anhydride intermediate due to high temperature. | - Ensure the reaction is maintained at the recommended low temperature (e.g., -15°C to 0°C) throughout the addition of this compound and the subsequent reaction with the amine.[4] - Use a reliable cooling bath (e.g., ice-salt, dry ice/acetone). |
| Formation of symmetrical anhydride. | - This can be a dominant side reaction. A reverse addition, where the amino acid and base are added to the this compound, may minimize this side reaction.[5] | |
| Presence of Urethane (B1682113) Byproduct | Reaction of unreacted this compound with the amine. | - Maintain a low temperature during the reaction.[2] - Use an appropriate base and solvent combination. For example, N-methylpiperidine in dichloromethane (B109758) is reported to minimize urethane formation.[2] - A small excess of the carboxylic acid substrate can sometimes reduce urethane formation.[2] |
| Racemization of Chiral Centers | Elevated reaction temperature. | - Strictly maintain the reaction temperature at -15°C or below during the activation and coupling steps.[2][3] - The choice of solvent and base can also influence racemization; for instance, using N-methylpiperidine as the base in tetrahydrofuran (B95107) has been shown to be effective.[2] |
| Reaction Does Not Go to Completion | Insufficient activation time or temperature is too low. | - While low temperatures are crucial, ensure the activation step (formation of the mixed anhydride) is allowed to proceed for a sufficient time (e.g., 10-15 minutes) before adding the amine.[8][9] - After the amine addition, the reaction may be allowed to slowly warm to room temperature to ensure completion.[4] |
Experimental Protocols
General Protocol for Amide Bond Formation using this compound
This protocol describes a general procedure for the synthesis of an amide via the mixed anhydride method on a laboratory scale.
Reagents:
-
Carboxylic Acid
-
This compound (1.1 equivalents)
-
Tertiary Amine Base (e.g., N-methylmorpholine (NMM) or triethylamine (B128534) (TEA)) (1.2 equivalents)[4]
-
Primary or Secondary Amine
-
Anhydrous Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))[1][4]
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in the anhydrous solvent in a flask equipped with a stirrer and a thermometer.
-
Cooling: Cool the solution to the target temperature, typically between -15°C and 0°C, using an appropriate cooling bath.[3][4]
-
Base Addition: Add the tertiary amine base dropwise to the cooled solution, ensuring the temperature does not rise significantly.
-
Mixed Anhydride Formation: Slowly add the this compound dropwise to the reaction mixture while maintaining the low temperature. Stir the mixture for 15-30 minutes at this temperature to allow for the formation of the mixed anhydride.[4][8]
-
Amine Addition: In a separate flask, dissolve the amine in the anhydrous solvent. Add this solution dropwise to the reaction mixture, again ensuring the internal temperature is maintained below 5°C.[4]
-
Reaction Progression: After the addition is complete, the reaction can be stirred at a low temperature for a period or allowed to warm slowly to room temperature over 2-4 hours to ensure the reaction goes to completion.[4]
-
Workup: Once the reaction is complete (monitored by TLC or LC-MS), the reaction is typically quenched with water and worked up through a series of aqueous washes (e.g., with dilute acid, base, and brine) to remove byproducts and unreacted starting materials.[4]
Data Presentation
| Parameter | Recommended Condition | Impact of Deviation | Reference |
| Activation Temperature | -15°C to 0°C | Higher temperatures can lead to decomposition and side reactions. | [3][4] |
| Coupling Temperature | 0°C to 5°C | Higher temperatures increase the risk of racemization and byproduct formation. | [1][4] |
| Solvent | Anhydrous THF or DCM | Protic or wet solvents will lead to hydrolysis of this compound. | [1] |
| Base | N-Methylmorpholine (NMM) or N-Methylpiperidine | Triethylamine in dichloromethane can lead to increased urethane formation. | [2] |
Visualizations
References
- 1. This compound | Reagent for Peptide Synthesis [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. valsynthese.ch [valsynthese.ch]
- 8. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation [beilstein-journals.org]
preventing symmetrical anhydride formation with isobutyl chloroformate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing symmetrical anhydride (B1165640) formation during reactions involving isobutyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: What is symmetrical anhydride formation and why is it a problem?
A1: In the context of activating a carboxylic acid (e.g., an N-protected amino acid) with this compound to form a mixed anhydride, a common side reaction is the formation of a symmetrical anhydride. This occurs when two molecules of the starting carboxylic acid react with each other, eliminating a molecule of carbonic acid. This side reaction is problematic because it consumes the starting material, reduces the yield of the desired product, and can lead to the formation of byproducts. For instance, in peptide synthesis, the formation of the symmetrical anhydride is a primary cause of starting amino acid liberation and the subsequent formation of urethane (B1682113) byproducts from the reaction of unreacted this compound with the amine component.[1]
Q2: How does the choice of base affect symmetrical anhydride formation?
A2: The choice of the tertiary amine base is critical in minimizing symmetrical anhydride formation. Sterically hindered bases that promote rapid formation of the mixed anhydride are preferred. N-methylmorpholine (NMM) and N-methylpiperidine (NMP) are generally superior to triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[2] TEA can lead to slower mixed anhydride formation, allowing more time for side reactions, including the formation of the symmetrical anhydride, to occur.[2]
Q3: What is the optimal temperature for mixed anhydride formation with this compound?
A3: Low temperatures are crucial for minimizing side reactions. The activation of the carboxylic acid with this compound is typically carried out at temperatures between -20°C and 0°C.[3] While the reaction can proceed at room temperature, lower temperatures significantly reduce the rate of decomposition of the mixed anhydride into the symmetrical anhydride and other byproducts.[4][5]
Q4: How long should the activation step be?
A4: The activation time, the period between the addition of this compound and the addition of the nucleophile (e.g., an amino acid ester), should be kept to a minimum. Generally, an activation time of 1 to 5 minutes is recommended.[6][7] Prolonged activation times increase the likelihood of the mixed anhydride rearranging or disproportionating to the symmetrical anhydride.
Q5: What is "reverse addition" and how does it help?
A5: Reverse addition is a procedural modification where the solution of the carboxylic acid and the base is added to the this compound. This technique can minimize the formation of the symmetrical anhydride.[1] The standard procedure involves adding the this compound to the mixture of the carboxylic acid and the base. The reverse addition ensures that the this compound is not present in excess at any point, which can help to suppress the side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and recovery of starting carboxylic acid. | High levels of symmetrical anhydride formation. | 1. Optimize the base: Switch from triethylamine (TEA) to N-methylmorpholine (NMM). 2. Lower the reaction temperature: Conduct the activation step at -15°C to -20°C. 3. Shorten the activation time: Reduce the time between adding this compound and the nucleophile to 1-2 minutes. 4. Use reverse addition: Add the pre-mixed solution of your carboxylic acid and NMM to the this compound solution. |
| Presence of a significant urethane byproduct in the final product. | Formation of symmetrical anhydride, leaving unreacted this compound to react with the amine nucleophile. | Follow the same recommendations as above to minimize symmetrical anhydride formation. This will, in turn, reduce the amount of unreacted this compound available to form the urethane byproduct. |
| Reaction is sluggish or incomplete. | The mixed anhydride is not forming efficiently. | 1. Ensure anhydrous conditions: this compound is sensitive to moisture. Use dry solvents and reagents. 2. Check the quality of reagents: Use fresh, high-purity this compound and base. 3. Consider the solvent: Tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are commonly used and effective solvents.[5][6] |
| Racemization of the chiral center in the starting amino acid. | Formation of an oxazolone (B7731731) intermediate, which can be promoted by certain bases and prolonged reaction times. | 1. Use NMM: N-methylmorpholine is known to cause less racemization than TEA.[6] 2. Maintain low temperatures: Perform the entire reaction sequence at low temperatures (-15°C to -20°C). 3. Minimize reaction time: Both activation and coupling steps should be as short as possible while ensuring completion. |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of the desired peptide product and the formation of byproducts. Higher peptide yields generally indicate lower levels of symmetrical anhydride formation.
Table 1: Effect of Base on Peptide Yield
| Base | Solvent | Temperature (°C) | Activation Time (min) | Peptide Yield (%) | Reference |
| N-Methylmorpholine (NMM) | THF | -15 | 2 | 93 | [6] |
| Triethylamine (TEA) | THF | -15 | 12 | 56 | [6] |
| N-Methylmorpholine (NMM) | CH₂Cl₂ | 20 | Not Specified | 85 | [3] |
| Diisopropylethylamine (DIPEA) | CH₂Cl₂ | Not Specified | Not Specified | Lower Yields | [3] |
Table 2: Effect of Temperature and Activation Time on Peptide Yield (using NMM and this compound in THF)
| Temperature (°C) | Activation Time (min) | Peptide Yield (%) | Reference |
| -15 | 0.5 | 93 | [6] |
| -15 | 12 | 93 | [6] |
| 20 | Not Specified | 99 | [3] |
Note: The study in reference[3] was conducted in a flow chemistry setup, which may account for the high yield at a higher temperature.
Experimental Protocols
Protocol 1: Standard Procedure for Minimizing Symmetrical Anhydride Formation
This protocol is optimized for the coupling of an N-protected amino acid to an amino acid ester.
Materials:
-
N-protected amino acid
-
This compound
-
N-methylmorpholine (NMM)
-
Amino acid ester hydrochloride
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous THF or DCM.
-
Cool the solution to -15°C in an ice-salt or dry ice/acetone bath.
-
Add N-methylmorpholine (1.0 equivalent) to the solution and stir for 1-2 minutes.
-
Slowly add this compound (1.0 equivalent) dropwise, ensuring the temperature remains below -10°C.
-
Allow the reaction to stir for an activation period of 2 minutes at -15°C.
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride (1.0 equivalent) and N-methylmorpholine (1.0 equivalent) in anhydrous THF or DCM and cool to -15°C.
-
Add the cold amino acid ester solution to the mixed anhydride solution.
-
Allow the reaction to warm to room temperature slowly and stir for 2-4 hours or until completion as monitored by TLC or LC-MS.
-
Work up the reaction by quenching with water or a mild aqueous acid, followed by extraction and purification.
Protocol 2: Reverse Addition Procedure
This protocol is a variation that can further suppress symmetrical anhydride formation.
Materials:
-
Same as Protocol 1.
Procedure:
-
In a reaction flask, place anhydrous THF or DCM and cool to -15°C.
-
Add this compound (1.0 equivalent) to the cold solvent.
-
In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and N-methylmorpholine (1.0 equivalent) in anhydrous THF or DCM and cool to -15°C.
-
Slowly add the pre-mixed solution of the N-protected amino acid and NMM to the this compound solution dropwise, maintaining the temperature below -10°C.
-
Allow the reaction to stir for an activation period of 2 minutes at -15°C.
-
Proceed with steps 6-9 from Protocol 1.
Visualizations
Reaction Pathways
Caption: Reaction pathways in this compound couplings.
Troubleshooting Logic
Caption: Troubleshooting symmetrical anhydride formation.
Experimental Workflow
Caption: Workflow for mixed anhydride peptide coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
isobutyl chloroformate hydrolysis rate in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the hydrolysis of isobutyl chloroformate in various solvents. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in different solvents important?
A1: this compound (IBCF) is a reagent commonly used in organic synthesis, for example, as a peptide coupling reagent.[1] Its stability is crucial because it can be hydrolyzed by water and other nucleophilic solvents. This decomposition can affect reaction yields, purity of the product, and the overall success of the synthesis. Understanding its hydrolysis rate in different solvents is essential for optimizing reaction conditions and storage.
Q2: What are the primary products of this compound hydrolysis?
A2: this compound hydrolyzes in the presence of water to produce isobutanol, carbon dioxide, and hydrochloric acid (HCl).[2] The reaction with moist air can release toxic and corrosive fumes of hydrogen chloride gas.[1][3]
Q3: How does the structure of this compound influence its stability?
A3: The stability of chloroformates is influenced by the alkyl group attached. Generally, the order of decreasing stability is: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[2] this compound is a primary alkyl chloroformate, but its reactivity is a key consideration in its use.[2]
Q4: What factors influence the rate of hydrolysis of this compound?
A4: The rate of solvolysis (including hydrolysis) is significantly influenced by the solvent's nucleophilicity and ionizing power.[4][5][6] Temperature also plays a critical role; higher temperatures generally increase the rate of hydrolysis. The specific rates of solvolysis are often analyzed using the extended Grunwald-Winstein equation, which considers these solvent properties.[5][6]
Q5: In which types of solvents is this compound more or less stable?
A5: The stability of this compound is dependent on the specific solvent system. Generally, it will be less stable in solvents with high water content or high nucleophilicity. For instance, its solvolysis has been studied in various pure and binary aqueous organic mixtures.[4][5][6] Incompatible solvents to be avoided include water, strong oxidizing agents, alcohols, and bases (including amines).[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield where this compound is a reactant. | Premature hydrolysis of the reagent. | Ensure solvents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Store this compound under appropriate conditions to prevent degradation. |
| Inconsistent reaction rates. | Variation in solvent quality (e.g., water content). Temperature fluctuations. | Use high-purity, dry solvents for all experiments. Maintain strict temperature control throughout the reaction. |
| Formation of unexpected byproducts. | Reaction of this compound with the solvent or impurities. | Choose a solvent that is inert to this compound under the reaction conditions. Refer to the data on solvolysis rates to select a more stable solvent system. |
| Corrosion of equipment. | Release of HCl gas due to hydrolysis. | Use glassware and equipment resistant to acid. Ensure adequate ventilation to remove corrosive fumes. |
Quantitative Data: Solvolysis Rates
The following table summarizes the specific rates of solvolysis (k) of this compound in various solvents at 40.0 °C.
| Solvent | k (s⁻¹) |
| 100% EtOH | 2.58 x 10⁻⁵ |
| 90% EtOH | 1.63 x 10⁻⁴ |
| 80% EtOH | 3.51 x 10⁻⁴ |
| 70% EtOH | 6.00 x 10⁻⁴ |
| 100% MeOH | 1.16 x 10⁻⁴ |
| 90% MeOH | 4.35 x 10⁻⁴ |
| 80% MeOH | 8.86 x 10⁻⁴ |
| 50% Acetone | 1.05 x 10⁻³ |
| 97% TFE (w/w) | 1.13 x 10⁻⁵ |
| 70% TFE (w/w) | 2.50 x 10⁻⁴ |
| 50% TFE (w/w) | 1.06 x 10⁻³ |
| 97% HFIP (w/w) | 1.40 x 10⁻³ |
Data sourced from "Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters".[4][5][6] Abbreviations: EtOH - Ethanol, MeOH - Methanol, TFE - 2,2,2-Trifluoroethanol, HFIP - 1,1,1,3,3,3-Hexafluoro-2-propanol, (w/w) - weight/weight basis.
Experimental Protocols
Determination of Solvolysis Rate
This protocol outlines a general method for determining the first-order rate constants for the solvolysis of this compound.
Materials:
-
This compound
-
Selected solvent (e.g., ethanol, methanol, aqueous organic mixtures)
-
Conductivity meter or a spectrophotometer
-
Constant-temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixtures. For binary aqueous mixtures, volumes are typically measured at 25.0 °C, except for TFE-H₂O and HFIP-H₂O which are prepared on a weight-weight basis.[5]
-
Temperature Control: Equilibrate the solvent in a constant-temperature bath to the desired reaction temperature (e.g., 40.0 °C).
-
Reaction Initiation: Prepare a dilute solution of this compound in the chosen solvent. A typical substrate concentration is approximately 0.005 M.[4]
-
Data Acquisition:
-
Conductivity Method: Monitor the increase in conductivity of the solution over time as the solvolysis reaction produces ionic species (HCl).
-
Spectrophotometric Method: If the reactants or products have a suitable chromophore, monitor the change in absorbance at a specific wavelength over time.
-
-
Data Analysis: The specific rates of solvolysis (k) are determined by a non-linear least-squares treatment of the collected data. The hydrolysis of chloroformates follows pseudo-first-order kinetics.
Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. This compound | 543-27-1 [chemicalbook.com]
- 2. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters [beilstein-journals.org]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yields in mixed anhydride synthesis
Welcome to the technical support center for mixed anhydride (B1165640) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help overcome common challenges and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues encountered during mixed anhydride synthesis in a question-and-answer format.
Question 1: Why is my reaction yield extremely low or non-existent?
Answer: A low or zero yield in mixed anhydride synthesis can stem from several factors, primarily related to the formation and stability of the mixed anhydride intermediate or the subsequent nucleophilic attack.
Potential Causes and Solutions:
-
Incomplete Formation of the Mixed Anhydride: The initial activation of the carboxylic acid might be failing.
-
Solution: Ensure all reagents, especially the chloroformate (e.g., isobutyl chloroformate, ethyl chloroformate) and the tertiary amine base (e.g., N-methylmorpholine), are fresh and anhydrous.[1] Moisture can hydrolyze the highly reactive chloroformate and the resulting anhydride. Verify the purity and integrity of your starting carboxylic acid.
-
-
Instability of the Mixed Anhydride: Mixed carbonic anhydrides are often unstable at room temperature and can decompose before the nucleophile is added.[2]
-
Solution: Strictly maintain low temperatures (typically -15°C to 0°C) during the formation of the mixed anhydride.[3] Add the nucleophile (amine) to the reaction mixture as soon as the anhydride formation is complete, usually within minutes.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to low conversion.
-
Solution: Use a slight excess (1.0 to 1.1 equivalents) of the chloroformate and the base relative to the carboxylic acid. The nucleophile is typically added in a 1:1 ratio with the carboxylic acid.
-
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.
-
Solution: Increase the reaction time after adding the amine or allow the reaction to warm slowly to room temperature. In some cases, a stronger activating agent or a different coupling method may be necessary for particularly challenging substrates.
-
-
Order of Reagent Addition: Adding the base before the chloroformate can lead to side reactions.
-
Solution: A patented process highlights the importance of first mixing the carboxylic acid and the reactive acid derivative (e.g., pivaloyl chloride) before adding the base to initiate the reaction.[4] This minimizes the formation of unwanted symmetrical anhydrides and increases the yield of the desired mixed anhydride.[4]
-
Question 2: My main byproduct is the symmetrical anhydride of my starting carboxylic acid. What went wrong?
Answer: The formation of symmetrical anhydrides is a common side reaction caused by the disproportionation of the mixed anhydride intermediate.
Potential Causes and Solutions:
-
Disproportionation: The mixed anhydride can react with another molecule of the carboxylate salt, leading to the formation of a symmetrical anhydride and release of the carbonate.
-
Solution: This is often exacerbated by elevated temperatures and prolonged reaction times before the addition of the nucleophile.[5] Work quickly and maintain a low temperature (-15°C) during anhydride formation. The choice of chloroformate can also be a factor; those that are more sterically hindered, like this compound, can sometimes suppress this side reaction better than ethyl chloroformate.[1]
-
-
Incorrect Reagent Addition: As mentioned previously, the order of addition is critical.
-
Solution: Always add the tertiary amine base to the mixture of the carboxylic acid and the chloroformate last.[4] This ensures the chloroformate reacts preferentially with the carboxylic acid as soon as the base is introduced, keeping the concentration of free carboxylate salt low.
-
Question 3: I am performing a peptide coupling and observing significant urethane (B1682113) byproduct formation. How can I prevent this?
Answer: Urethane formation is a well-known side reaction in peptide synthesis using the mixed anhydride method. It occurs when the amine nucleophile attacks the carbonate carbonyl of the mixed anhydride instead of the desired acyl carbonyl.
Potential Causes and Solutions:
-
Steric Hindrance: This side reaction is more prominent when activating sterically hindered amino acids like valine and isoleucine.[6]
-
Solution: While difficult to avoid completely, optimizing other parameters can minimize this pathway.
-
-
Choice of Base and Solvent: The combination of tertiary amine and solvent has a significant impact on urethane formation.[3]
-
Solution: Studies have shown that using N-methylmorpholine (NMM) in tetrahydrofuran (B95107) (THF) is a good combination for minimizing urethane byproducts.[3] Triethylamine (B128534) (TEA) in dichloromethane (B109758) (DCM) is considered a particularly poor choice that leads to higher levels of this impurity.[3]
-
-
Temperature: Higher temperatures can increase the rate of urethane formation.
-
Solution: Keep the reaction temperature at -15°C throughout the activation and coupling steps.
-
Question 4: How can I minimize racemization of my chiral carboxylic acid?
Answer: Racemization is a critical issue, especially in peptide synthesis, as it leads to diastereomeric impurities. The activated carboxylic acid is susceptible to base-mediated proton abstraction at the α-carbon, leading to a loss of stereochemical integrity.
Potential Causes and Solutions:
-
Base and Solvent Choice: The base used for anhydride formation plays a crucial role.
-
Reaction Time and Temperature: Prolonged exposure of the activated acid to the base at higher temperatures increases the risk of racemization.
Data Summary: Reagent and Condition Effects
The following table summarizes the effects of common reagents and conditions on the outcome of mixed anhydride synthesis, with a focus on peptide coupling.
| Parameter | Option 1 | Option 2 | Comparison & Recommendation |
| Activating Agent | This compound | Ethyl Chloroformate | This compound is more sterically hindered and generally preferred as it can increase yields and reduce side reactions.[1] |
| Base | N-Methylmorpholine (NMM) | Triethylamine (TEA) | NMM is a weaker base and is highly recommended to minimize racemization and urethane formation.[3][7] |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | The combination of NMM in THF is effective for minimizing urethane byproducts. N-methylpiperidine in DCM is also a superior choice.[3] |
| Temperature | -15°C | 0°C or higher | Strict adherence to -15°C is critical for maximizing yield by ensuring anhydride stability and minimizing side reactions like racemization. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in mixed anhydride synthesis.
Caption: Troubleshooting workflow for low yields in mixed anhydride synthesis.
Experimental Protocols
General Protocol for Mixed Anhydride Amide Synthesis (this compound Method)
This protocol provides a standard methodology. Critical steps for troubleshooting are highlighted.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
N-Methylmorpholine (NMM) (1.1 equiv)
-
This compound (1.1 equiv)
-
Amine Nucleophile (1.0 equiv)
Methodology:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon.
-
Initial Setup: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling (Critical Step): Cool the solution to -15°C using a suitable cooling bath (e.g., an acetone/dry ice bath). Maintaining this temperature is crucial for the stability of the mixed anhydride.
-
Base Addition: Add N-methylmorpholine (1.1 equiv) to the cooled solution and stir for 1-2 minutes.
-
Anhydride Formation (Critical Step): Slowly add this compound (1.1 equiv) dropwise to the reaction mixture, ensuring the temperature does not rise above -10°C. Stir the reaction at -15°C for 5-10 minutes. The reaction is typically rapid.[1]
-
Nucleophile Addition: Add the amine nucleophile (1.0 equiv), either neat or dissolved in a small amount of anhydrous THF, to the freshly prepared mixed anhydride solution.
-
Coupling Reaction: Continue stirring the reaction at -15°C for 30 minutes, then allow it to warm slowly to room temperature and stir for an additional 1-3 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the mixed anhydride method? The mixed anhydride method is a technique for activating a carboxylic acid to facilitate nucleophilic acyl substitution, most commonly for the formation of amides (including peptides) and esters.[7] The carboxylic acid is reacted with an acid derivative, typically an alkyl chloroformate, in the presence of a base to form a "mixed anhydride." This anhydride is more electrophilic and thus more reactive towards nucleophiles than the original carboxylic acid.[1]
Q2: Besides alkyl chloroformates, what other reagents can be used to form mixed anhydrides? While isobutyl and ethyl chloroformate are the most common, other reagents include pivaloyl chloride (2,2-dimethyl-propionyl chloride) and diphenylphosphinyl chloride.[1][4] Pivaloyl chloride is noted for its ability to form relatively stable mixed anhydrides.[4]
Q3: Why is a tertiary amine base required? A tertiary amine base, such as N-methylmorpholine or triethylamine, is required to deprotonate the carboxylic acid, forming a carboxylate salt. This carboxylate then acts as a nucleophile, attacking the chloroformate to generate the mixed anhydride. The base also neutralizes the hydrochloric acid that is formed as a byproduct of this initial reaction.
Q4: How can I monitor the formation of the mixed anhydride? Monitoring the initial activation step can be challenging due to the instability of the intermediate. However, for stable anhydrides, you can attempt to monitor by thin-layer chromatography (TLC) if the anhydride is sufficiently different from the starting acid. A more direct but less common lab practice would be in-situ IR spectroscopy to observe the appearance of the characteristic anhydride carbonyl stretches (typically around 1820 and 1760 cm⁻¹). For most practical purposes, the reaction is assumed to be complete after a short time (5-15 minutes) at low temperature before the nucleophile is added.
References
- 1. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 5. Palladium-catalyzed synthesis of mixed anhydrides via carbonylative telomerization - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00486K [pubs.rsc.org]
- 6. Side reactions in peptide synthesis. V.A reexamination of the mixed anhydride method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
Technical Support Center: Purification of Products from Isobutyl Chloroformate Reactions
Welcome to the Technical Support Center for purifying reaction products involving isobutyl chloroformate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction where this compound is used to form an amide bond (mixed anhydride (B1165640) method)?
A1: The most common impurities include:
-
Urethane (B1682113) byproduct: This forms from the reaction of this compound with the amine nucleophile.[1][2]
-
Symmetrical anhydride of the starting carboxylic acid: This can form during the preparation of the mixed anhydride intermediate.[1]
-
Unreacted starting materials: Both the carboxylic acid and the amine may remain.
-
Isobutanol and Carbon Dioxide: These are byproducts of the main reaction but are typically volatile and removed during workup.[3]
-
Salts: Salts are formed from the base used in the reaction (e.g., triethylammonium (B8662869) chloride if triethylamine (B128534) is used).
Q2: How can I minimize the formation of the urethane byproduct?
A2: Minimizing urethane formation is critical for a clean reaction.[1][2] Key strategies include:
-
Choice of Base and Solvent: The combination of N-methylpiperidine in dichloromethane (B109758) is reported to be very effective at minimizing urethane formation. The N-methylmorpholine/tetrahydrofuran combination is also a good choice. Conversely, using triethylamine in dichloromethane can lead to a significant amount of urethane byproduct.[2]
-
Order of Addition: A "reverse addition" procedure, where the carboxylic acid and base are added to the this compound, can minimize the formation of the symmetrical anhydride, which is a precursor to urethane formation.[1]
-
Temperature Control: Maintaining low reaction temperatures (typically between -15°C and 0°C) during the formation of the mixed anhydride and subsequent reaction with the amine is crucial.[3]
-
Stoichiometry: Using a slight excess of the carboxylic acid can help consume the this compound and reduce the chance of it reacting with the amine.[2]
Q3: I am seeing a significant amount of unreacted starting carboxylic acid. What could be the cause?
A3: Incomplete activation of the carboxylic acid is the most likely reason. Consider the following:
-
Insufficient Base: Ensure you are using at least one equivalent of a suitable tertiary amine base to deprotonate the carboxylic acid.
-
Reaction Time: Allow sufficient time for the mixed anhydride to form before adding the amine. This is typically 15-30 minutes at low temperature.
-
Quality of this compound: this compound is sensitive to moisture and can degrade over time.[4][5] Use a fresh or properly stored bottle.
-
Reaction Temperature: While low temperatures are necessary to prevent side reactions, ensure the temperature is not too low to stall the activation step.
Q4: My product is an N-acyl amino acid. Are there special purification considerations?
A4: Yes, N-acyl amino acids can present unique challenges.
-
Solubility: They can have amphiphilic properties, which can complicate extractions. You may need to adjust the pH of the aqueous layer to ensure your product is in the organic phase.
-
Racemization: For chiral amino acids, there is a risk of racemization, especially if the reaction conditions are not carefully controlled (e.g., excessive base or elevated temperatures).[2] The use of menthyl chloroformate instead of this compound has been shown to reduce racemization.[2]
-
Purification Methods: Besides standard extraction and chromatography, crystallization can be an effective purification method for N-acyl amino acids.
Troubleshooting Guides
Problem 1: Difficulty Removing Byproducts During Aqueous Workup
| Symptom | Possible Cause | Troubleshooting Steps |
| Emulsion formation during extraction | The product or byproducts may be acting as surfactants. | - Add brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of celite.- Use a different solvent system for extraction. |
| Product remains in the aqueous layer | The product is too polar or is in a salt form. | - Adjust the pH of the aqueous layer. For acidic products, acidify the aqueous layer to protonate the carboxylate and increase its organic solubility. For basic products, basify the aqueous layer.- Use a more polar organic solvent for extraction, such as ethyl acetate (B1210297) or a mixture of dichloromethane and isopropanol. |
| Persistent water-soluble impurities | Salts (e.g., triethylammonium chloride) or other highly polar byproducts. | - Perform multiple extractions with water or brine.- If the product is stable, consider a mild acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., saturated NaHCO₃) to remove basic and acidic impurities, respectively. |
Problem 2: Impurities Co-elute with the Product During Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| A persistent impurity is observed by TLC/LCMS that has a similar Rf/retention time to the product. | The impurity has a similar polarity to the product. This could be the symmetrical anhydride or the urethane byproduct. | - Optimize Chromatography Conditions: - Try a different solvent system. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. - Use a different stationary phase (e.g., a more polar silica (B1680970) gel or a different type of resin). - Consider using a gradient elution.- Chemical Treatment: - If the impurity is suspected to be the symmetrical anhydride, it may be possible to selectively hydrolyze it under carefully controlled conditions.- Recrystallization: If the product is a solid, recrystallization is often a very effective method for removing closely related impurities.[6] |
Experimental Protocols
General Protocol for Amide Synthesis via Mixed Anhydride Method
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Dissolve the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the Reaction Mixture: Cool the solution to -15°C to 0°C using an ice-salt or dry ice/acetone bath.
-
Add the Base: Add a tertiary amine base, such as N-methylmorpholine (1.0 equivalent), dropwise, ensuring the temperature remains low.
-
Form the Mixed Anhydride: Slowly add this compound (1.0 equivalent) dropwise to the reaction mixture. Stir for 15-30 minutes at the same temperature.
-
Add the Amine: Add a solution of the amine (1.0-1.2 equivalents) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to proceed at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LCMS.
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography, crystallization, or distillation as appropriate.
Visual Guides
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Isobutyl Chloroformate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isobutyl chloroformate.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Question: My amide coupling reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields in amide coupling reactions using this compound can stem from several factors. A primary concern is the presence of moisture, which can hydrolyze the this compound and the mixed anhydride (B1165640) intermediate, reducing the amount of active reagent available for the coupling reaction.[1] It is crucial to use anhydrous solvents and reagents to prevent this.[1]
Another potential issue is the degradation of the mixed anhydride intermediate. The formation of symmetrical anhydrides can occur as a side reaction, which can complicate product isolation and lower the yield of the desired amide.[1] To minimize this and other side reactions, it is recommended to conduct the reaction at low temperatures, typically between -15°C and 0°C.[1]
The stoichiometry of the reagents is also critical. Using an excess of this compound (typically 1.2–1.5 equivalents) can help ensure the complete activation of the carboxylic acid.[1] However, any unreacted this compound will need to be quenched.
Finally, the choice of base and solvent can influence the reaction outcome. Tertiary amines like triethylamine (B128534) are commonly used to neutralize the HCl generated during the reaction. The solvent should be inert to the reagents, with anhydrous THF or DCM being common choices.[1]
Question: I am observing unexpected byproducts in my reaction mixture. How can I identify and minimize them?
Answer: The most common byproduct in this compound-mediated reactions is the corresponding isobutanol, formed from the hydrolysis of the chloroformate or the breakdown of the mixed anhydride.[1] Another potential side product is the symmetrical anhydride of the starting carboxylic acid.[1]
To minimize byproduct formation, ensure that the reaction is carried out under strictly anhydrous conditions and at low temperatures to enhance the stability of the mixed anhydride intermediate.[1] Careful control of the stoichiometry can also help.
If you suspect the formation of byproducts, techniques such as TLC, LC-MS, or NMR spectroscopy can be used for identification. Adjusting the reaction conditions, such as the rate of addition of the chloroformate or the reaction time, may be necessary to improve the selectivity towards the desired product.
Question: The reaction is not proceeding to completion. What troubleshooting steps should I take?
Answer: If the reaction appears to be stalled, first verify the quality of the this compound. It is sensitive to moisture and can decompose over time.[2] Using a freshly opened bottle or a properly stored reagent is advisable.
Next, re-examine the reaction setup to ensure it is completely dry and under an inert atmosphere. The choice of base is also important; ensure it is sufficiently strong to deprotonate the carboxylic acid and scavenge the generated HCl.
If the starting materials are complex molecules, steric hindrance could be a factor slowing down the reaction. In such cases, a longer reaction time or a slight increase in temperature (while carefully monitoring for byproduct formation) might be necessary.
Finally, consider the possibility of competing side reactions that are consuming the reagents. The presence of unprotected hydroxyl or thiol groups in your substrates can lead to acylation by the chloroformate.[1]
Frequently Asked Questions (FAQs)
What is this compound and what is it used for?
This compound is a highly reactive organic compound used primarily as a coupling agent in peptide synthesis to form amide bonds.[1] It is also used to block the 5'-hydroxy function of deoxyribosides in oligonucleotide synthesis.[1][2] It facilitates these reactions through the formation of a mixed carboxylic-carbonic anhydride intermediate.[1]
What are the main hazards associated with this compound?
This compound is a hazardous substance with multiple risks. It is a flammable liquid and vapor.[3][4] It is also highly toxic if inhaled, harmful if swallowed, and corrosive, causing severe skin burns and eye damage.[3][4][5] The vapors are irritating to the eyes and mucous membranes.[2] It reacts with water and moist air to release toxic and corrosive hydrogen chloride gas.[3][6]
How should I handle and store this compound?
Due to its hazardous nature, this compound must be handled with stringent safety precautions. Always work in a well-ventilated chemical fume hood.[7][8] Personal protective equipment, including chemical-resistant gloves (impervious butyl rubber is recommended), tightly sealed safety goggles, a face shield, and a lab coat, is essential.[1][7]
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[5][8] It is sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen, to prevent decomposition.[1][5]
What materials are incompatible with this compound?
This compound is incompatible with a range of substances. It reacts violently with water, strong oxidizing agents, alcohols, bases (including amines), and acids.[5][6]
How should I quench a reaction containing this compound?
Quenching a reaction involving this compound must be done carefully due to its reactivity. A common method is the slow addition of water or a dilute aqueous solution of a mild base, such as sodium bicarbonate, to the reaction mixture, typically at a low temperature to control the exotherm. The hydrolysis of this compound produces isobutanol, carbon dioxide, and hydrochloric acid.[1] Alternatively, an alcohol like methanol (B129727) or ethanol (B145695) can be used to quench excess chloroformate, which will form the corresponding carbonate. Always perform the quenching step in a fume hood and with appropriate personal protective equipment.
What should I do in case of a spill?
In the event of a spill, evacuate the area immediately.[8] Remove all sources of ignition.[8] For small spills, absorb the material with an inert absorbent material like sand or dry chemical.[8] Do not use water.[4] For larger spills, it may be necessary to use a vapor-suppressing foam.[6] Ensure you are wearing appropriate personal protective equipment during cleanup.[4] Dispose of the waste in a suitable, closed container.[8]
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H9ClO2 |
| Molecular Weight | 136.58 g/mol [9] |
| Appearance | Colorless liquid[9] |
| Boiling Point | 128.8 °C[9] |
| Melting Point | -80 °C[9] |
| Density | 1.053 g/mL at 25 °C[9] |
| Flash Point | 30 °C[8] |
Experimental Protocols
General Protocol for Amide Coupling via Mixed Anhydride Formation
-
Dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., THF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature, typically -15°C.
-
Add a tertiary amine base (e.g., triethylamine, 1.1 equivalents) to the solution.
-
Slowly add this compound (1.1 equivalents) to the reaction mixture while maintaining the low temperature.
-
Stir the reaction for a period of 30 minutes to 2 hours to allow for the formation of the mixed anhydride.
-
Add the amine (1 equivalent) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a typical amide coupling reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. This compound | Reagent for Peptide Synthesis [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H9ClO2 | CID 62365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. valsynthese.ch [valsynthese.ch]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. uthsc.edu [uthsc.edu]
- 8. fishersci.com [fishersci.com]
- 9. This compound [commonorganicchemistry.com]
Technical Support Center: Isobutyl Chloroformate Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with the prolonged storage of isobutyl chloroformate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: The most common signs of degradation include:
-
Appearance of a yellow or brown color: Pure this compound is a colorless liquid. Discoloration often indicates the presence of impurities formed during decomposition.
-
Fuming upon opening the container: This is due to the release of hydrogen chloride (HCl) gas, a primary degradation product resulting from hydrolysis.[1]
-
Pressure buildup in the container: The formation of gaseous byproducts like carbon dioxide (CO₂) and HCl can lead to an increase in pressure within the storage vessel. It is recommended to periodically vent the container.[2]
-
Presence of solid precipitates: In advanced stages of degradation, solid byproducts may form.
-
Inconsistent experimental results: Degraded this compound will have a lower purity, leading to lower yields, unexpected side products, and poor reproducibility in reactions such as peptide couplings or derivatizations.
Q2: What are the main causes of this compound degradation during prolonged storage?
A2: The primary factors contributing to the instability of this compound are:
-
Moisture: this compound is highly sensitive to moisture and readily undergoes hydrolysis in the presence of water to form isobutanol, carbon dioxide, and corrosive hydrogen chloride gas.[1] This is often the main cause of degradation.
-
Elevated Temperatures: Higher temperatures accelerate the rate of thermal decomposition.[3] this compound is a secondary alkyl chloroformate and is less thermally stable than primary alkyl or aryl chloroformates.[3]
-
Exposure to Air: Contact with air can introduce moisture, leading to hydrolysis.
-
Incompatible Materials: Storage in containers made of or contaminated with incompatible materials such as bases, strong oxidizing agents, acids, alcohols, or amines can catalyze decomposition.[2]
Q3: What are the recommended storage conditions to ensure the long-term stability of this compound?
A3: To minimize degradation during prolonged storage, the following conditions are crucial:
-
Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration (below 15°C) is often recommended.[4]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture from the air.[2]
-
Container: Use a tightly sealed, dry container made of a compatible material (e.g., glass or a suitable plastic-lined steel drum).[1] Ensure the container cap provides a good seal.
-
Moisture Control: Avoid any ingress of water or humidity. Handle the reagent in a dry environment, for instance, in a glovebox or under a stream of inert gas.
-
Periodic Venting: Due to the potential for gas formation, it is advisable to periodically and cautiously vent the container to release any built-up pressure.[2]
Q4: Are stabilizers added to this compound to improve its stability?
A4: While stabilizers are commonly added to some chlorinated compounds like chloroform (B151607) (e.g., amylene or ethanol), specific information regarding the routine addition of stabilizers to commercial this compound is not widely documented. The stability of this compound primarily relies on stringent control of storage conditions (low temperature, inert atmosphere, and exclusion of moisture). It is always best to consult the manufacturer's certificate of analysis or safety data sheet for information on any specific stabilizers present in the product.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Reagent is discolored (yellow/brown). | Degradation of this compound. | 1. Assess the purity of the reagent using an appropriate analytical method (see Experimental Protocols section). 2. If purity is compromised, consider purifying the reagent by distillation under reduced pressure. 3. If purification is not feasible, procure a fresh batch of the reagent. |
| Fumes (HCl) are released upon opening the container. | Hydrolysis due to moisture contamination. | 1. Handle the reagent in a fume hood with appropriate personal protective equipment (PPE). 2. Assess the free acid content via titration (see Experimental Protocols). 3. If the acid content is high, the reagent's quality is likely compromised for sensitive applications. |
| Inconsistent or low yields in reactions. | Lowered purity of this compound due to degradation. | 1. Verify the purity of the this compound stock. 2. Use a fresh, unopened bottle of the reagent for comparison. 3. Ensure all reaction glassware is scrupulously dried before use. |
| Pressure buildup in the storage bottle. | Formation of gaseous degradation products (CO₂, HCl). | 1. In a fume hood, carefully and slowly vent the container to release pressure. 2. After use, flush the headspace with an inert gas before resealing. |
Data Presentation
The stability of this compound is highly dependent on the solvent and temperature. The following table summarizes the specific rates of solvolysis at different temperatures, providing a quantitative insight into its degradation kinetics.
| Solvent | Temperature (°C) | Rate Constant (k x 10⁵ s⁻¹) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) |
| Ethanol | 25.0 | 0.835 | 19.5 | -14.4 |
| 40.0 | 4.41 | |||
| 50.0 | 12.1 | |||
| Methanol | 25.0 | 4.34 | 19.4 | -9.9 |
| 40.0 | 21.0 | |||
| 50.0 | 54.1 | |||
| 80% Ethanol | 25.0 | 11.2 | 16.9 | -15.8 |
| 40.0 | 45.4 | |||
| 50.0 | 108 | |||
| 97% TFE | 25.0 | 1.28 | 15.6 | -29.0 |
| 40.0 | 4.43 | |||
| 50.0 | 9.43 | |||
| 70% TFE | 25.0 | 12.7 | 15.1 | -22.3 |
| 40.0 | 45.4 | |||
| 50.0 | 98.6 |
Data adapted from a kinetic evaluation study of this compound solvolysis.[5] TFE = 2,2,2-Trifluoroethanol
Experimental Protocols
1. Purity Assessment by Gas Chromatography (GC) - Internal Standard Method
This method is suitable for determining the purity of this compound.[6]
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 capillary column (5%-phenyl-methylpolysiloxane stationary phase) or equivalent.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Nitrogen or Helium.
-
Injection Volume: 1 µL.
-
-
Procedure:
-
Internal Standard Stock Solution: Prepare a stock solution of n-octane in chloroform (e.g., 4.0 mg/mL).
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard into a volumetric flask. Add a precise volume of the internal standard stock solution and dilute with chloroform to a known volume to achieve a final concentration of approximately 4.0 mg/mL for the standard and a suitable concentration for the internal standard.
-
Sample Solution Preparation: Accurately weigh a sample of the this compound to be tested into a volumetric flask. Add the same precise volume of the internal standard stock solution as used for the standard and dilute with chloroform to the same final volume.
-
Analysis: Inject the standard and sample solutions into the GC.
-
Calculation: Calculate the purity of the sample by comparing the peak area ratio of this compound to the internal standard in the sample chromatogram with that of the standard chromatogram.
-
2. Determination of Free Acid Content by Acid-Base Titration
This method quantifies the amount of free acid (primarily HCl) present as a degradation byproduct.[6]
-
Reagents:
-
Deionized water (CO₂-free).
-
0.05 M Sodium Hydroxide (NaOH) standard solution.
-
Phenolphthalein (B1677637) indicator solution.
-
-
Procedure:
-
To 120 mL of CO₂-free deionized water in a flask, add 4 drops of phenolphthalein indicator.
-
Neutralize the water by titrating with 0.05 M NaOH until a faint pink color persists for at least 40 seconds.
-
Add 30 mL of the this compound sample to the neutralized water in a separatory funnel.
-
Shake the funnel for 5 minutes, avoiding vigorous shaking. Let the layers stand for 80 minutes to allow for phase separation.
-
Separate and collect 60 mL of the upper aqueous phase.
-
Add 4 drops of phenolphthalein indicator to the collected aqueous phase.
-
Immediately titrate the aqueous phase with the 0.05 M NaOH standard solution until a pink color persists for 60 seconds.
-
Calculate the free acid content (as % HCl) based on the volume of NaOH consumed.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for this compound issues.
References
- 1. framochem.com [framochem.com]
- 2. valsynthese.ch [valsynthese.ch]
- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | 543-27-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103424497B - Detection method of this compound - Google Patents [patents.google.com]
impact of base selection on isobutyl chloroformate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyl chloroformate (IBCF), particularly in the context of mixed anhydride (B1165640) formation for amide and peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in this compound reactions?
A base is crucial for the activation of the carboxylic acid to form a mixed carbonic-carboxylic anhydride. It deprotonates the carboxylic acid, forming a carboxylate salt. This salt then reacts with this compound to generate the highly reactive mixed anhydride intermediate, which is susceptible to nucleophilic attack by an amine.[1]
Q2: Which bases are commonly used, and how do I choose the right one?
Commonly used tertiary amines include N-methylmorpholine (NMM), triethylamine (B128534) (TEA), and N-methylpiperidine (NMP). The choice of base is critical as it significantly impacts reaction outcomes, particularly in terms of yield, urethane (B1682113) byproduct formation, and racemization.
-
N-Methylmorpholine (NMM) is often the preferred base for routine peptide couplings. It provides a good balance between reactivity and suppression of side reactions.[2]
-
N-Methylpiperidine (NMP) is particularly effective at minimizing urethane formation, especially when used in solvents like dichloromethane (B109758).[2][3]
-
Triethylamine (TEA) is a stronger base but is more prone to causing side reactions, including urethane formation and racemization, especially in halogenated solvents.[2][3] Its use is generally discouraged unless necessary for specific substrates.
For sterically hindered amino acids, a weaker base like NMM or collidine may be preferred to minimize racemization.[4]
Q3: What are the main side reactions to be aware of?
The two most significant side reactions in mixed anhydride couplings are:
-
Urethane Formation: This occurs when the amine nucleophile attacks the carbonate carbonyl of the mixed anhydride instead of the desired acyl carbonyl. This side reaction is more prevalent with sterically hindered amino acids and is highly influenced by the choice of base and solvent.[2][5]
-
Racemization: For chiral carboxylic acids, particularly N-protected amino acids, loss of stereochemical integrity can occur. This is often mediated by the formation of an oxazolone (B7731731) intermediate and is influenced by the base, solvent, and temperature.[2][6]
Q4: How does solvent choice affect the reaction?
The solvent plays a critical role in reaction efficiency and the prevalence of side reactions.
-
Tetrahydrofuran (THF) is a good general-purpose solvent that often minimizes racemization.[2]
-
Dichloromethane (DCM) can be an excellent solvent for minimizing urethane formation, particularly when used with N-methylpiperidine or N-methylmorpholine. However, the combination of DCM and triethylamine can lead to significant side products.[2][3]
-
Dimethylformamide (DMF) is a polar solvent that can be effective, but the differences in performance between bases are less pronounced in DMF.[2] It's important to use high-quality, amine-free DMF to avoid side reactions.[7]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Amide/Peptide
| Potential Cause | Suggested Solution(s) |
| Hydrolysis of this compound or Mixed Anhydride | Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[8] |
| Incomplete Reaction | For sterically hindered or electron-deficient amines, consider increasing the reaction time or temperature. However, be aware that higher temperatures can increase the risk of side reactions.[8] A different, more potent coupling reagent may be necessary for particularly "difficult" sequences.[9] |
| Aggregation of Peptide Chain (in Solid-Phase Synthesis) | If the peptide-resin fails to swell, aggregation may be occurring. Switch to a more disruptive solvent like NMP or add DMSO. Sonication or microwave irradiation can also help break up aggregates.[10] |
| Suboptimal Base/Solvent Combination | Refer to the quantitative data below to select a base and solvent combination that has been shown to be effective for similar substrates. The NMM/THF combination is a reliable starting point.[2] |
| Loss of Product During Workup | Minimize the number of extraction steps. Ensure the pH of the aqueous washes is appropriate to avoid partitioning of the product into the aqueous layer.[11] |
Problem 2: High Levels of Urethane Byproduct
| Potential Cause | Suggested Solution(s) |
| Sterically Hindered Amino Acid | Urethane formation is more common with hindered residues like isoleucine or N-methylated amino acids.[2] |
| Inappropriate Base Selection | Triethylamine is known to promote urethane formation. Switch to N-methylpiperidine or N-methylmorpholine.[2][3] |
| Suboptimal Solvent Choice | The combination of triethylamine and dichloromethane is particularly problematic. If using DCM, pair it with NMP or NMM.[2] |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., -15 °C to 0 °C) to improve selectivity for the desired amide bond formation.[2] |
Problem 3: Significant Racemization of the Chiral Center
| Potential Cause | Suggested Solution(s) | | Strong or Sterically Unhindered Base | An excess of a strong, sterically unhindered base like triethylamine can promote racemization. Use a weaker or more sterically hindered base such as N-methylmorpholine or collidine.[4][6] Ensure that no more than one equivalent of the base is used.[6] | | Inappropriate Solvent | Halogenated solvents like dichloromethane can sometimes lead to higher levels of racemization compared to tetrahydrofuran.[2] | | Prolonged Activation Time | Minimize the time the mixed anhydride is allowed to form before the addition of the amine nucleophile. | | High Reaction Temperature | Maintain a low temperature (typically -15 °C) throughout the activation and coupling steps.[6] |
Data Presentation
Table 1: Impact of Base and Solvent on Urethane Formation in the Coupling of Boc-Ile-OH with H-Lys(Z)-OMe
| Base | Solvent | Peptide to Urethane Ratio |
| N-Methylmorpholine | Dichloromethane | 15.3 |
| N-Methylmorpholine | Tetrahydrofuran | 11.0 |
| N-Methylpiperidine | Dichloromethane | 29.0 |
| N-Methylpiperidine | Tetrahydrofuran | 10.0 |
| Triethylamine | Dichloromethane | 1.8 |
| Triethylamine | Tetrahydrofuran | 8.1 |
| Data adapted from Chen et al., Can. J. Chem., 1987, 65(4), 613-618.[2] |
Table 2: Influence of Chloroformate and Base on Racemization in the Coupling of Z-Gly-Phe-OH with H-Val-OMe
| Chloroformate | Base | Solvent | % DL-Isomer (Racemate) |
| This compound | N-Methylmorpholine | THF | 1.6 |
| This compound | N-Methylpiperidine | THF | 1.2 |
| This compound | Triethylamine | THF | 2.5 |
| Menthyl Chloroformate | N-Methylmorpholine | THF | 0.7 |
| Menthyl Chloroformate | N-Methylpiperidine | THF | 0.5 |
| Data adapted from Chen et al., Can. J. Chem., 1987, 65(4), 613-618.[2] |
Experimental Protocols
Protocol 1: General Procedure for Dipeptide Synthesis using this compound and N-Methylmorpholine
This protocol describes the coupling of an N-protected amino acid with an amino acid ester.
Materials:
-
N-protected amino acid (e.g., Boc-L-Phenylalanine)
-
Amino acid ester hydrochloride (e.g., L-Phenylalanine ethyl ester hydrochloride)
-
This compound (IBCF)
-
N-Methylmorpholine (NMM)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the N-protected amino acid (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to -15 °C in an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).
-
Add N-methylmorpholine (1.0 equivalent) dropwise to the cooled solution.
-
Slowly add this compound (1.0 equivalent) dropwise, ensuring the temperature remains at -15 °C.
-
Stir the mixture at -15 °C for 5-15 minutes to allow for the formation of the mixed anhydride.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in the anhydrous solvent and add N-methylmorpholine (1.0 equivalent) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the mixed anhydride solution at -15 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with water or a saturated ammonium (B1175870) chloride solution.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: General experimental workflow for peptide synthesis using the this compound mixed anhydride method.
Caption: Decision logic for selecting a tertiary amine base in this compound reactions.
Caption: Troubleshooting workflow for common issues in this compound mediated peptide coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Derivatization of Histamine and Tyramine with Isobutyl Chloroformate
Welcome to the technical support center for the derivatization of histamine (B1213489) and tyramine (B21549) with isobutyl chloroformate (IBCF). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental workflow for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of histamine and tyramine necessary for their analysis?
A1: Histamine and tyramine are biogenic amines that are polar and often non-volatile, making them challenging to analyze directly using techniques like GC-MS.[1][2] Derivatization with this compound is a crucial step to:
-
Increase Volatility for GC-MS: The derivatization process converts the polar amine groups into less polar carbamates, which are more volatile and thermally stable, allowing for successful analysis by GC-MS.[2]
-
Improve Chromatographic Properties: Derivatization can improve peak shape, reduce tailing, and enhance separation efficiency in both GC and LC analysis.[2]
-
Enhance Detection Sensitivity: The resulting derivatives can have better ionization efficiency in the mass spectrometer, leading to lower detection limits.[3]
Q2: What are the primary challenges when derivatizing histamine and tyramine with this compound?
A2: A significant challenge is the potential degradation of histamine and tyramine derivatives, particularly during the step to remove excess this compound reagent.[4] This can lead to lower recovery and inaccurate quantification. Additionally, incomplete derivatization and the formation of byproducts can also be issues.[2]
Q3: How can I prevent the degradation of my histamine and tyramine derivatives?
A3: To minimize the degradation of histamine and tyramine derivatives, it is recommended to avoid the common step of eliminating excess reagent with alkaline methanol (B129727).[4] Instead, after the derivatization reaction, an aliquot of the organic layer (e.g., toluene) containing the derivatives can be directly evaporated to dryness under a stream of nitrogen before reconstitution for analysis.[4]
Q4: What are the optimal conditions for the derivatization reaction?
A4: The derivatization of biogenic amines with this compound is typically a rapid, two-phase reaction. While optimal conditions can vary based on the specific sample matrix, a general protocol involves the following:
-
pH: The reaction is performed under alkaline conditions to facilitate the reaction of the chloroformate with the amine.
-
Solvent: A non-polar organic solvent like toluene (B28343) is used to extract the derivatives.[4]
-
Reaction Time: The reaction is generally fast, often completing within 10 minutes at room temperature.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Peak for Histamine/Tyramine | Degradation of derivatives during excess reagent removal. | Avoid the alkaline methanol wash. Instead, evaporate an aliquot of the organic layer to dryness.[4] |
| Incomplete derivatization. | Ensure the reaction pH is sufficiently alkaline. Optimize the amount of this compound and reaction time. | |
| Poor extraction of derivatives. | Verify the efficiency of the liquid-liquid extraction step. Ensure proper phase separation. | |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality capillary column. |
| Co-elution with interfering compounds. | Optimize the temperature program for better separation. | |
| Presence of Multiple Peaks for a Single Analyte | Formation of byproducts. | Optimize the reaction conditions (reagent concentration, temperature, and time) to minimize side reactions.[2] |
| Instability of derivatives in the injector. | Lower the injector temperature to the minimum required for efficient volatilization. | |
| Inconsistent Results (Poor Reproducibility) | Variability in the derivatization reaction. | Precisely control the reaction parameters (pH, reagent volumes, reaction time, and temperature). |
| Incomplete extraction. | Ensure thorough mixing during the liquid-liquid extraction to achieve equilibrium. |
Experimental Protocols
Protocol 1: Derivatization of Histamine and Tyramine for GC-MS Analysis
This protocol is based on a two-phase derivatization procedure and is optimized to minimize derivative degradation.[4]
Materials:
-
Sample containing histamine and tyramine (e.g., 1 mL of wine or a prepared standard solution)
-
This compound
-
Toluene
-
Sodium hydroxide (B78521) solution (e.g., 5 M)
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place 1 mL of the sample into a glass centrifuge tube.
-
pH Adjustment: Add sodium hydroxide solution to adjust the sample pH to approximately 11.
-
Addition of Reagents: Add 1 mL of toluene and 50 µL of this compound to the tube.
-
Derivatization Reaction: Immediately vortex the mixture vigorously for 1 minute to ensure thorough mixing of the two phases. Let the reaction proceed for 10 minutes at room temperature.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to separate the aqueous and organic (toluene) layers.
-
Derivative Collection: Carefully transfer the upper toluene layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the toluene extract to remove any residual water.
-
Solvent Evaporation: For histamine and tyramine analysis, transfer a 500 µL aliquot of the dried toluene extract to a new vial and evaporate to dryness under a gentle stream of nitrogen.[4]
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of an appropriate solvent (e.g., ethyl acetate) for GC-MS injection.
Quantitative Data Summary
| Parameter | Histamine | Tyramine | Reference |
| Derivatization Reagent | This compound | This compound | [4] |
| Analytical Method | GC-MS | GC-MS | [4] |
| Key Challenge | Derivative degradation during excess reagent removal | Derivative degradation during excess reagent removal | [4] |
| Mitigation Strategy | Evaporation of organic layer instead of alkaline wash | Evaporation of organic layer instead of alkaline wash | [4] |
Visualizations
Caption: Experimental workflow for the derivatization of histamine and tyramine with this compound for GC-MS analysis.
Caption: General reaction scheme for the derivatization of a primary amine with this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
influence of solvent polarity on isobutyl chloroformate solvolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the influence of solvent polarity on the solvolysis of isobutyl chloroformate.
Frequently Asked Questions (FAQs)
Q1: What are the expected reaction mechanisms for the solvolysis of this compound?
A1: The solvolysis of this compound typically proceeds through two competing mechanisms, the prevalence of which is highly dependent on the solvent's properties.[1][2]
-
Addition-Elimination (Bimolecular): In solvents with high nucleophilicity and low ionizing power (e.g., ethanol, methanol, and their aqueous mixtures), the reaction favors a bimolecular addition-elimination pathway.[2][3] In this mechanism, the solvent molecule acts as a nucleophile, attacking the carbonyl carbon.
-
Ionization (Unimolecular, SN1): In solvents with low nucleophilicity and high ionizing power (e.g., aqueous mixtures of 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP)), the reaction shifts towards a unimolecular ionization mechanism.[1][2][3] This pathway involves the formation of a carbocation intermediate.
Q2: How does solvent polarity affect the rate of solvolysis?
A2: Solvent polarity, characterized by its ionizing power and nucleophilicity, significantly influences the rate of solvolysis.
-
An increase in the water content in binary aqueous mixtures generally accelerates the specific rate of solvolysis, indicating that the reaction is facilitated by solvents with higher ionizing power (YCl).[3]
-
In solvents with high nucleophilicity, the rate is more sensitive to the solvent's ability to act as a nucleophile.
The relationship between solvent properties and the reaction rate can be quantified using the extended Grunwald-Winstein equation:
log(k/ko) = lNT + mYCl + c
where:
-
k is the specific rate of solvolysis in a given solvent.
-
ko is the specific rate of solvolysis in the reference solvent (80% ethanol).
-
l is the sensitivity to solvent nucleophilicity (NT).
-
m is the sensitivity to solvent ionizing power (YCl).
Q3: What are the typical products of this compound solvolysis?
A3: The products of this compound solvolysis depend on the solvent used. In hydroxylic solvents (e.g., alcohols, water), the primary products are the corresponding carbonate ester and hydrochloric acid. For example, in ethanol, the product is isobutyl ethyl carbonate. In water, it is isobutyl carbonic acid, which is unstable and may decompose.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible kinetic data.
-
Possible Cause 1: Temperature fluctuations.
-
Troubleshooting Tip: The solvolysis of this compound is sensitive to temperature changes. Ensure a constant temperature is maintained throughout the experiment using a thermostatically controlled water bath. First-order rate constants have been determined at various temperatures, and the activation parameters (enthalpy and entropy) are reported, highlighting the temperature dependence.[2]
-
-
Possible Cause 2: Impurities in the solvent or substrate.
-
Troubleshooting Tip: Use high-purity, anhydrous solvents. This compound should be pure; consider distillation before use if impurities are suspected. Impurities can act as catalysts or inhibitors, leading to inconsistent rates.
-
-
Possible Cause 3: Inaccurate measurement of reactant concentrations.
-
Troubleshooting Tip: Prepare stock solutions with high precision. Use calibrated micropipettes and volumetric flasks. The substrate concentration is typically kept low (e.g., ca. 0.0052 M).[2]
-
Issue 2: Observed reaction mechanism does not match expectations based on the solvent system.
-
Possible Cause 1: Incorrect assessment of solvent properties.
-
Troubleshooting Tip: Refer to established scales of solvent nucleophilicity (NT) and ionizing power (YCl) to accurately classify your solvent system. The mechanism is a spectrum, and mixed solvents can have properties that support a combination of pathways.
-
-
Possible Cause 2: Presence of additives or contaminants.
-
Troubleshooting Tip: Even small amounts of acidic or basic impurities can alter the reaction mechanism. Ensure all glassware is thoroughly cleaned and dried, and use pure solvents.
-
Issue 3: Difficulty in determining the specific rate of solvolysis.
-
Possible Cause 1: Reaction is too fast or too slow at the chosen temperature.
-
Troubleshooting Tip: Adjust the temperature to achieve a measurable reaction rate. For this compound, studies have been conducted at 40.0 °C.[2] If the reaction is too fast, consider lowering the temperature.
-
-
Possible Cause 2: Inappropriate analytical method.
-
Troubleshooting Tip: A common method for following the reaction is titration of the produced acid. Ensure the chosen indicator has a sharp endpoint in the reaction medium. Alternatively, spectroscopic methods monitoring the disappearance of the chloroformate or the appearance of a product can be used if there are suitable chromophores.
-
Data Presentation
Table 1: Specific Rates of Solvolysis (k) of this compound at 40.0 °C and Solvent Parameters.
| Solvent | NT | YCl | k (s-1) |
| 100% EtOH | 0.37 | -2.52 | 1.93 x 10-5 |
| 90% EtOH | 0.16 | -0.93 | 1.11 x 10-4 |
| 80% EtOH | 0.00 | 0.00 | 2.50 x 10-4 |
| 70% EtOH | -0.20 | 0.77 | 4.88 x 10-4 |
| 100% MeOH | 0.17 | -1.12 | 7.94 x 10-5 |
| 90% MeOH | -0.01 | -0.15 | 3.33 x 10-4 |
| 80% MeOH | -0.08 | 0.67 | 6.89 x 10-4 |
| 90% Acetone | -0.35 | -0.85 | 1.25 x 10-5 |
| 80% Acetone | -0.39 | 0.19 | 5.31 x 10-5 |
| 97% TFE | -3.30 | 4.84 | 1.11 x 10-3 |
| 70% TFE | -1.90 | 4.47 | 1.00 x 10-3 |
| 97% HFIP | -5.26 | 5.17 | 1.00 x 10-2 |
| 90% HFIP | -4.10 | 4.88 | 5.00 x 10-3 |
Data extracted from Kevill, et al. (2018).[2]
Table 2: Activation Parameters for the Solvolysis of this compound.
| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 100% EtOH | 17.7 | -21.4 |
| 100% MeOH | 16.1 | -24.8 |
| 80% EtOH | 17.5 | -18.2 |
| 97% TFE | 22.3 | -1.1 |
| 70% TFE | 17.7 | -14.6 |
Data extracted from a study on the solvolysis of this compound.[5]
Experimental Protocols
Protocol: Determination of the Specific Rate of Solvolysis by Titration
This protocol outlines the general procedure for determining the first-order rate constants for the solvolysis of this compound.
Materials:
-
This compound (reagent grade, distilled if necessary)
-
High-purity solvents (e.g., ethanol, methanol, TFE, HFIP, and their aqueous mixtures)
-
Standardized sodium hydroxide (B78521) solution (ca. 0.02 M)
-
Indicator solution (e.g., phenolphthalein (B1677637) or a mixed indicator suitable for the solvent system)
-
Thermostatically controlled water bath
-
Volumetric flasks, pipettes, and burette (all Class A)
-
Reaction vessels (e.g., small flasks with stoppers)
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired pure or binary aqueous organic solvents. For binary mixtures, volumes are typically measured at 25.0 °C, while TFE-H2O and HFIP-H2O mixtures are prepared by weight.[2]
-
Temperature Equilibration: Place the reaction vessels containing the solvent in the thermostatted water bath to allow them to reach the desired temperature (e.g., 40.0 °C).
-
Reaction Initiation: Prepare a stock solution of this compound in a suitable anhydrous solvent. To initiate a kinetic run, inject a small aliquot of the stock solution into the temperature-equilibrated solvent in the reaction vessel to achieve the desired final concentration (e.g., ca. 0.0052 M).[2] Start the stopwatch immediately.
-
Aliquot Sampling: At recorded time intervals, withdraw aliquots of the reaction mixture. The size of the aliquot will depend on the reaction rate and the concentration of the titrant.
-
Quenching and Titration: Immediately quench the reaction in the aliquot by adding it to a flask containing a suitable solvent (e.g., acetone) at a lower temperature to stop the solvolysis. Add a few drops of the indicator and titrate the liberated hydrochloric acid with the standardized sodium hydroxide solution to the endpoint.
-
Infinity Titration: To determine the concentration of the substrate at the beginning of the reaction (and the final amount of acid produced), an "infinity" sample is prepared. This can be done by allowing a separate sample of the reaction mixture to react for at least ten half-lives or by adding a reagent that rapidly completes the reaction.
-
Data Analysis: The first-order rate constant (k) is calculated from the slope of a plot of ln(V∞ - Vt) versus time (t), where V∞ is the volume of titrant for the infinity sample and Vt is the volume of titrant at time t.
Visualizations
Caption: Competing solvolysis mechanisms for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters [beilstein-journals.org]
- 3. Correlation of the Rates of Solvolysis of i-Butyl Fluoroformate and a Consideration of Leaving-Group Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Chromatographic Peak Resolution of Derivatized Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues related to the chromatographic peak resolution of derivatized compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the chromatographic analysis of derivatized compounds.
Q1: My derivatized compounds are showing poor peak resolution and significant peak tailing. What are the initial steps to troubleshoot this issue?
Poor peak resolution and tailing for derivatized compounds can stem from several factors. A systematic approach to troubleshooting is crucial.[1] Start by evaluating your sample and system preparation, as improper filtration or extraction can introduce particulates and impurities that affect resolution.[1] Additionally, consider the following:
-
Mobile Phase Composition: The composition of your mobile phase is critical.[1] For reversed-phase HPLC, adjusting the organic-to-aqueous solvent ratio can significantly impact retention and selectivity.[1][2] The pH of the mobile phase can also influence the ionization and polarity of your derivatized analytes, affecting their retention times.[3]
-
Column Selection: The choice of the stationary phase is a powerful tool for improving resolution.[2] Consider using columns with smaller particle sizes or solid-core particles to increase efficiency and resolution.[1][2] For larger molecules, a column with a larger pore size may be necessary to prevent hindered diffusion and peak broadening.[2]
-
Incomplete Derivatization: Ensure your derivatization reaction has gone to completion. Incomplete reactions can result in multiple peaks for a single analyte or broad, tailing peaks. Review your derivatization protocol, including reagent concentrations, reaction time, and temperature.[4]
Q2: How does the choice of derivatization reagent impact chromatographic separation?
The derivatization reagent chemically modifies the analyte to improve its chromatographic properties and detectability.[5][6] The choice of reagent is critical and should be based on the functional groups present in your analyte and the analytical technique being used (GC or HPLC).[4][7]
-
For Gas Chromatography (GC): Derivatization is often necessary for compounds with low volatility or poor thermal stability.[4] Common methods include:
-
For High-Performance Liquid Chromatography (HPLC): Derivatization is used to enhance detectability by introducing chromophores, fluorophores, or redox-active centers.[7] It can also increase the hydrophobicity of polar compounds, improving their retention in reversed-phase HPLC.[7]
An ideal derivatization reagent should react completely with the target compound, not alter the analyte's fundamental structure, and form stable derivatives.[6]
Q3: Can adjusting the chromatographic conditions improve the resolution of my derivatized compounds?
Yes, optimizing chromatographic parameters is a key strategy for improving peak resolution. Here are several parameters you can adjust, but remember to change only one at a time to isolate its effect:[1]
-
Flow Rate: Lowering the flow rate generally increases retention time and can lead to narrower peaks, thus improving resolution.[1] However, this will also increase the analysis time.
-
Column Temperature: Adjusting the column temperature can alter separation efficiency and selectivity.[1] Higher temperatures can decrease viscosity and improve peak shape, but may also cause degradation of thermally sensitive derivatized compounds.[1][3]
-
Injection Volume: Overloading the column with too much sample can lead to peak fronting and decreased resolution.[1] A general guideline is to inject 1-2% of the total column volume.[1]
-
Gradient Elution: For complex samples with a wide range of polarities, a gradient elution program can significantly improve resolution and reduce analysis time compared to an isocratic method.[3]
Data Presentation: Optimizing Chromatographic Parameters
The following tables summarize the general effects of adjusting key chromatographic parameters on peak resolution.
Table 1: Impact of HPLC/GC Parameters on Peak Resolution
| Parameter | Adjustment | Effect on Resolution | Potential Downsides |
| Flow Rate | Decrease | Generally Improves | Longer analysis time |
| Increase | May Decrease | Shorter analysis time | |
| Column Temperature | Decrease | May Improve | Longer analysis time, increased viscosity |
| Increase | Can Improve or Decrease | Potential for analyte degradation | |
| Injection Volume | Decrease | Generally Improves | Lower signal intensity |
| Increase | May Decrease (overloading) | Peak distortion (fronting) | |
| Particle Size | Decrease | Improves | Increased backpressure |
| Column Length | Increase | Improves | Longer analysis time, increased backpressure |
Experimental Protocols
Protocol 1: General Guideline for Silylation Derivatization for GC Analysis
This protocol provides a general procedure for silylation, a common derivatization technique for GC analysis. Note that specific conditions may need to be optimized for your particular analyte.
Materials:
-
Analyte solution
-
Silylating reagent (e.g., BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is dry, as moisture can deactivate the silylating reagent.[4] If necessary, evaporate the sample to dryness under a stream of nitrogen.
-
Reagent Addition: Add the anhydrous solvent to the dried sample, followed by the silylating reagent. A common ratio is a 2:1 molar excess of the reagent to the active hydrogens in the analyte.[4]
-
Reaction: Tightly cap the vial and vortex thoroughly. Heat the mixture at a temperature and for a duration optimized for your analyte (e.g., 60-80°C for 30-60 minutes). Reaction times can range from minutes at room temperature for alcohols to hours at elevated temperatures for sterically hindered compounds.[4]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC system.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution
This diagram outlines a logical workflow for troubleshooting poor peak resolution of derivatized compounds.
A systematic approach to troubleshooting peak resolution issues.
Diagram 2: Factors Influencing Chromatographic Resolution
This diagram illustrates the key factors that contribute to chromatographic resolution. The resolution (Rs) is a function of efficiency (N), selectivity (α), and retention factor (k).[2][9]
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 9. chromtech.com [chromtech.com]
Validation & Comparative
A Head-to-Head Battle of Coupling Agents: Isobutyl Chloroformate vs. Dicyclohexylcarbodiimide (DCC)
In the realm of peptide synthesis and acylation reactions, the choice of coupling agent is paramount to achieving high yields, purity, and stereochemical integrity. Among the plethora of available reagents, isobutyl chloroformate (IBCF) and dicyclohexylcarbodiimide (B1669883) (DCC) have long been workhorses in the synthetic chemist's toolbox. This guide provides an objective comparison of their performance, drawing upon available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
| Feature | This compound (Mixed Anhydride (B1165640) Method) | Dicyclohexylcarbodiimide (DCC) |
| Mechanism | Forms a mixed carbonic anhydride intermediate. | Forms an O-acylisourea intermediate. |
| Yield | Generally high, can be quantitative under optimized conditions.[1] | Generally good to high, but can be affected by side reactions. |
| Purity | High, with volatile byproducts (isobutanol, CO2) that are easily removed.[1] | Can be complicated by the formation of an insoluble byproduct, dicyclohexylurea (DCU).[2] |
| Racemization | Can be minimized with controlled temperature, appropriate base, and solvent selection.[3] | A significant risk, often requiring the use of additives like HOBt or HOAt to suppress it.[2][4] |
| Key Side Reactions | Urethane formation, formation of a symmetrical anhydride.[3] | N-acylurea formation, racemization.[4] |
| Cost | Generally low-cost. | Very low-cost and widely available.[5] |
| Best For | Rapid couplings, solution-phase synthesis, and when easy purification is a priority. | Cost-sensitive applications, though purification can be challenging. |
Reaction Mechanisms
The efficacy and side-product profile of each coupling agent are rooted in their distinct reaction mechanisms.
This compound (Mixed Anhydride Method)
This compound reacts with a carboxylate in the presence of a tertiary amine to form a mixed carbonic anhydride. This activated intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and releasing isobutanol and carbon dioxide as byproducts.[1]
Dicyclohexylcarbodiimide (DCC)
DCC activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the amide bond. However, the O-acylisourea can also rearrange to a stable N-acylurea, an irreversible side reaction that halts the desired coupling. Furthermore, the intermediate is prone to promoting the formation of a 5(4H)-oxazolone, which is a key pathway for racemization.[4][6]
Performance Comparison: A Deeper Dive
Reaction Yield and Purity
This compound: The mixed anhydride method with IBCF is known for its rapid reaction times and the potential for "essentially quantitative" yields.[1] A significant advantage is the formation of volatile byproducts, isobutanol and carbon dioxide, which are easily removed during workup, often leading to high purity of the crude product.[1]
DCC: DCC is also capable of producing good to high yields. However, a major drawback is the formation of dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in many common organic solvents.[2] This can complicate purification, especially in solid-phase peptide synthesis where the insoluble DCU can clog filters and resin beds. For solution-phase synthesis, filtration is required to remove the DCU, which can sometimes lead to product loss.
Racemization
This compound: Racemization can occur with the mixed anhydride method, but it can be effectively minimized by careful control of reaction conditions. Key factors include using a sterically hindered base like N-methylmorpholine (NMM) instead of triethylamine (B128534) (TEA), maintaining low temperatures (typically -15 °C) during activation, and using appropriate solvents.[3] Under optimized conditions, racemization has been reported to be "undetectable".[1]
DCC: Racemization is a more pronounced issue with DCC-mediated couplings. The O-acylisourea intermediate readily promotes the formation of a planar 5(4H)-oxazolone, which can easily lose its stereochemical integrity.[4] To combat this, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is almost always used in conjunction with DCC. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to racemization.[2]
Experimental Protocols
General Protocol for Peptide Coupling using this compound (Mixed Anhydride Method)
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq) in a suitable dry solvent (e.g., THF or DCM) and cool the solution to -15 °C in an ice-salt bath.
-
Base Addition: Add N-methylmorpholine (NMM) (1.0 eq) to the cooled solution.
-
Activation: Slowly add this compound (1.0 eq) dropwise, ensuring the temperature remains at -15 °C. Stir the reaction mixture for 5-15 minutes at this temperature to form the mixed anhydride.
-
Coupling: Add a pre-cooled solution of the amino acid ester hydrochloride (1.0 eq) and NMM (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to proceed at -15 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours or until completion as monitored by TLC.
-
Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, wash with dilute acid and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography if necessary.
General Protocol for Peptide Coupling using DCC/HOBt
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in a suitable solvent (e.g., DCM or DMF).
-
Amine Addition: Add the amino acid ester hydrochloride (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of the same solvent. Add the DCC solution dropwise to the reaction mixture while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Workup: Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Conclusion: Making the Right Choice
The selection between this compound and DCC is a nuanced decision that hinges on the specific requirements of the synthesis.
This compound shines in applications where speed and ease of purification are critical. Its volatile byproducts make it an attractive option for both solution-phase and large-scale synthesis where minimizing downstream processing is a priority. With careful control of reaction conditions, high yields and excellent stereochemical purity can be achieved.
DCC , on the other hand, remains a viable and highly cost-effective option, particularly for routine couplings where the challenges of DCU removal are manageable. The necessity of using an additive like HOBt to suppress racemization adds a step to the process but is a well-established and effective strategy.
Ultimately, for researchers aiming for high-throughput synthesis or clean, rapid reactions, this compound presents a compelling case. For those working under tight budgetary constraints and with well-established protocols for byproduct removal, DCC continues to be a reliable and economical choice.
References
- 1. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for Isobutyl Chloroformate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity peptides is a cornerstone of biomedical research and drug development. The choice of coupling reagent is a critical determinant of success, directly impacting reaction yield, purity, and the stereochemical integrity of the final peptide product. Isobutyl chloroformate (IBCF), a classical reagent for the mixed anhydride (B1165640) method of peptide bond formation, has long been valued for its rapid reaction times and the formation of innocuous, easily removable byproducts.[1][2] However, the landscape of peptide synthesis has evolved, with a plethora of modern coupling reagents offering distinct advantages in terms of efficiency and suppression of side reactions, most notably racemization.
This guide provides an objective comparison of this compound with its contemporary alternatives, supported by available experimental data. It aims to equip researchers with the necessary information to make informed decisions when selecting a coupling strategy tailored to their specific synthetic challenges.
Performance Comparison of Peptide Coupling Reagents
The selection of a coupling reagent hinges on a balance of factors including reaction efficiency, cost, and the minimization of side reactions. While direct, comprehensive quantitative comparisons across all reagents under identical conditions are limited in the literature, the following tables summarize available data and key characteristics of this compound and its primary alternatives.
Table 1: Qualitative Comparison of Major Peptide Coupling Reagent Classes
| Reagent Class | Example(s) | Advantages | Disadvantages | Common Byproducts |
| Mixed Carbonic Anhydrides | This compound (IBCF), Ethyl Chloroformate | Fast reactions, low cost, volatile and innocuous byproducts (CO2, isobutanol).[1][2] | Higher risk of racemization compared to modern reagents, potential for urethane (B1682113) formation.[3] | Carbon dioxide, isobutanol. |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Cost-effective, widely used.[4] | Formation of insoluble urea (B33335) byproducts (DCC), potential for N-acylurea formation, racemization (mitigated by additives).[4] | Dicyclohexylurea (DCU), Diisopropylurea (DIU), water-soluble urea derivatives. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization, suitable for sterically hindered amino acids.[2] | BOP produces carcinogenic HMPA; PyBOP is a safer alternative. | Hexamethylphosphoramide (HMPA) (from BOP), pyrrolidine-based byproducts. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | High reactivity, rapid coupling times, excellent for difficult sequences, low racemization.[2][5] | Potential for guanidinylation of the N-terminus if used in excess.[5] | Tetramethylurea, derivatives of HOBt, HOAt, or OxymaPure. |
Table 2: Quantitative Comparison of Racemization Levels for Different Coupling Reagents
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data below is collated from various sources to provide a representative overview.
| Coupling Reagent/Method | Model Peptide/Reaction | Base | Solvent | Racemization (%) | Reference(s) |
| This compound | Z-Gly-Phe + Gly-OEt | N-Methylmorpholine | THF | None detected | [3] |
| This compound | Z-Gly-Phe + Gly-OEt | Triethylamine (excess) | THF | Complete | [3] |
| Isopropyl Chloroformate | Z-Gly-Phe + Gly-OEt | N-Methylmorpholine | Not specified | Lower than IBCF | [2] |
| DCC | t-BOC-L-Phe + Gly derivatives | Not specified | Not specified | 0.01 - 0.1 | [6] |
| HATU | Fmoc-His(Trt)-OH coupling | NMM | Not specified | High | [7] |
| DIC/Oxyma | Fmoc-His(Trt)-OH coupling | Not specified | Not specified | 1.8 | [7] |
| PyBOP | ACP (65-74) synthesis | Not specified | Not specified | Not specified (Purity: 70.27%) | [8] |
| HATU | ACP (65-74) synthesis | Not specified | Not specified | Not specified (Purity: 79.91%) | [8] |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the reaction mechanism of the mixed anhydride method and a general workflow for comparing the efficacy of different coupling reagents.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and high-quality peptide synthesis. The following sections provide methodologies for peptide coupling using this compound and a selection of modern, widely-used alternative reagents.
Protocol 1: Peptide Coupling using this compound (Mixed Anhydride Method)
This protocol is adapted for solution-phase synthesis.
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
This compound (IBCF)
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF or DCM.
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (1.0 eq) and stir for 1-2 minutes.
-
Slowly add this compound (1.0 eq) to the solution while maintaining the temperature at -15 °C. A precipitate of NMM·HCl will form.
-
Allow the mixed anhydride to form by stirring for 5-10 minutes at -15 °C.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous THF or DCM and neutralize with N-methylmorpholine (1.0 eq) at 0 °C.
-
Add the neutralized amino acid ester solution to the mixed anhydride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Filter off the NMM·HCl precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude dipeptide.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Solid-Phase Peptide Coupling using HATU
This protocol outlines a standard cycle for Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N'-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Fmoc-deprotected resin-bound peptide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and then DMF (3-5 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq relative to resin loading) and HATU (2.9-4.9 eq) in DMF. Add DIPEA or NMM (6-10 eq) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Solid-Phase Peptide Coupling using DIC/Oxyma
This protocol provides a robust method with excellent racemization suppression.
Materials:
-
Fmoc-protected amino acid
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
Fmoc-deprotected resin-bound peptide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Fmoc Deprotection and Washing: Follow steps 1 and 2 from the HATU protocol.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq) and OxymaPure® (3-5 eq) in DMF.
-
Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3-5 eq).
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction completion using the Kaiser test and wash the resin as described in the HATU protocol (steps 5 and 6).
Conclusion
The choice of a peptide coupling reagent is a critical decision in peptide synthesis, with significant implications for yield, purity, and cost-effectiveness. This compound, representing the mixed anhydride method, remains a viable option, particularly for large-scale synthesis where cost and the nature of byproducts are major considerations. However, for complex peptides, sequences prone to racemization, and syntheses requiring the highest purity, modern coupling reagents such as HATU and COMU, or the combination of DIC with additives like OxymaPure, often provide superior results.[5][7]
Ultimately, the optimal coupling strategy is dependent on the specific peptide sequence, the scale of the synthesis, and the desired final purity. It is recommended that researchers perform small-scale optimization experiments to identify the most suitable reagent and conditions for their particular application. This guide serves as a foundational resource to aid in this selection process, empowering researchers to achieve their synthetic goals with greater efficiency and confidence.
References
- 1. Coupling of peptides to protein carriers by mixed anhydride procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Peptide synthesis with carbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Reagent for Peptide Synthesis [benchchem.com]
Revolutionizing Analyte Quantitation: A Guide to Isobutyl Chloroformate Derivatization in Analytical Method Validation
In the landscape of analytical chemistry, derivatization is a key strategy to enhance the detectability and chromatographic performance of polar, non-volatile compounds. Among the various reagents, isobutyl chloroformate (IBCF) has emerged as a versatile and efficient choice for the derivatization of a wide range of analytes, including amino acids, polyamines, fatty acids, and dicarboxylic acids. This guide provides a comprehensive comparison of analytical methods validated using IBCF derivatization, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.
Performance Comparison: this compound vs. Alternative Derivatization Agents
The validation of an analytical method is paramount to ensure the reliability and accuracy of results. Key validation parameters include linearity, precision, accuracy (recovery), and sensitivity (limit of detection and quantification). Below is a comparative summary of method validation data for IBCF derivatization against other common derivatization techniques.
| Analyte Class | Derivatization Reagent | Method | Linearity (r²) | Precision (RSD%) | Recovery (%) | LOD/LOQ | Reference |
| Polyamines | This compound | LC-MS/MS | >0.99 | Intra-day: 0.4-21.5, Inter-day: 2.0-21.6 | 88.8–123.0 | LOQ: 1 ng/mL | [1][2] |
| Polyamines | Dansyl Chloride | LC-Fluorescence | Not Specified | Within-day: 1.1-4.6, Day-to-day: 1.6-11.8 | Not Specified | 50-150 fmol | [1] |
| Amino Acids | This compound | GC-MS | Not Specified | Not Specified | Not Specified | LOD: 6-250 pg (TIC), 3-10x lower (SIM) | [3] |
| Amino Acids | BSTFA | GC-MS | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Fatty Acids | This compound | GC-MS | Not Specified | Not Specified | Not Specified | LOD: 6-250 pg (TIC), 3-10x lower (SIM) | [3] |
| Fatty Acids | Benzyl (B1604629) Chloroformate | GC-MS | 0.9947-0.9998 | Intra-day: 0.56-13.07 | 80.87-119.03 | LOD: 0.1-5 pg | [5] |
| Fatty Acids | TMTFTH | GC-FID/MS | Not Specified | Lower variation than KOCH3/HCl | Higher recovery than KOCH3/HCl | Not Specified | [6][7] |
| Fatty Acids | KOCH3/HCl | GC-FID | Not Specified | Higher variation | 84-112 | Not Specified | [7] |
Key Observations:
-
For polyamine analysis , this compound derivatization followed by LC-MS/MS provides excellent linearity and a low limit of quantification.[1] While dansyl chloride with fluorescence detection also offers high sensitivity, the reported precision for IBCF can be wider, suggesting matrix effects might play a significant role.[1][2]
-
In amino acid and fatty acid analysis , IBCF derivatization coupled with GC-MS demonstrates very low limits of detection, reaching the picogram level.[3] This makes it a highly sensitive method for trace analysis.
-
Compared to other chloroformates , such as benzyl chloroformate for fatty acid analysis, IBCF shows comparable performance, though benzyl chloroformate has demonstrated excellent linearity and recovery in some applications.[5]
-
Against silylation reagents like BSTFA, a common choice for GC analysis, alkyl chloroformates like IBCF offer the advantage of rapid, aqueous-phase derivatization, eliminating the need for sample drying which can be a laborious step.[4][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for this compound derivatization.
Protocol 1: Derivatization of Polyamines in Biological Samples for LC-MS/MS Analysis
This protocol is adapted from methods described for the quantitative analysis of polyamines in urine and serum.[1]
-
Sample Preparation: To 100 µL of serum or urine, add an internal standard solution.
-
Derivatization:
-
Add 50 µL of this compound.
-
Add 500 µL of borate (B1201080) buffer (pH 9.0).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 500 µL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: General Derivatization of Amino and Carboxylic Acids for GC-MS Analysis
This protocol describes a general procedure for the simultaneous derivatization of functional groups in an aqueous medium.
-
Sample Preparation: The sample containing the analytes is prepared in an aqueous solution.
-
Derivatization Reaction:
-
To the aqueous sample, add a suitable alcohol (e.g., isobutanol) and pyridine.
-
Add this compound and vortex vigorously for a few seconds. The reaction is instantaneous.
-
-
Extraction:
-
Add an extraction solvent (e.g., chloroform (B151607) or diethyl ether).
-
Vortex to extract the derivatized analytes into the organic phase.
-
-
Analysis: The organic layer is directly injected into the GC-MS system. A key advantage is the one-step derivatization of both amino and carboxylic acid groups.
Visualizing the Workflow
To better understand the derivatization process, the following diagrams illustrate the key steps and chemical reactions involved.
Caption: A streamlined workflow for analyte derivatization using this compound.
Caption: Chemical reactions of this compound with amine and carboxylic acid functional groups.
Conclusion
The validation of analytical methods using this compound derivatization consistently demonstrates high sensitivity, good linearity, and acceptable precision for a variety of analyte classes. The primary advantages of this method lie in its rapid, one-step reaction in an aqueous medium, which simplifies sample preparation compared to multi-step procedures or those requiring anhydrous conditions.[8] While other derivatization agents may offer competitive or superior performance for specific applications, IBCF remains a robust and versatile tool in the analytical chemist's arsenal, particularly for complex biological matrices requiring sensitive and reliable quantification. The choice of derivatization reagent should ultimately be guided by the specific analytes of interest, the sample matrix, and the available analytical instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of fatty, dicarboxylic and amino acids based on derivatization with this compound followed by gas chromatography-positive ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle: Isobutyl Chloroformate vs. Pivaloyl Chloride for Mixed Anhydride Synthesis
In the realm of chemical synthesis, particularly in the intricate process of peptide bond formation, the activation of carboxylic acids is a critical step. The mixed anhydride (B1165640) method stands as a classical and widely employed technique for this purpose. Among the various reagents utilized to form mixed anhydrides, isobutyl chloroformate and pivaloyl chloride have emerged as two of the most prominent contenders. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.
At a Glance: Key Performance Metrics
| Feature | This compound | Pivaloyl Chloride | Reference |
| Reactivity of Mixed Anhydride | High | Very High | [1] |
| Yield of Coupled Product | Generally high (e.g., 93% for Z-Gly-Phe-Gly-OEt) | Can provide high yields | [2] |
| Racemization | Low, but dependent on base and reaction conditions | Can be a concern, steric hindrance plays a role | [2] |
| Stability of Mixed Anhydride | Formed mixed anhydrides can be surprisingly stable, in some cases for several hours at -10 °C.[3] | Generally less stable, used in situ | |
| Byproducts | Isobutyl alcohol and CO2 | Pivalic acid | [1] |
| Cost-Effectiveness | Considered one of the cheapest methods for large-scale peptide synthesis.[4] | Inexpensive and readily available.[5] |
Delving Deeper: A Comparative Analysis
Reactivity and Yield:
Both this compound and pivaloyl chloride are effective in activating carboxylic acids to form mixed anhydrides, which then readily react with nucleophiles such as amines to form amides. Pivaloyl chloride is known to form a more reactive mixed carboxylic-carboxylic anhydride.[1] This enhanced reactivity can be advantageous in couplings involving sterically hindered amino acids or less reactive amines.
Experimental data indicates that this compound consistently delivers high yields in peptide synthesis. For instance, in the synthesis of Z-Gly-Phe-Gly-OEt, this compound provided a 93% yield of the pure L-isomer with no detectable racemate under optimized conditions.[2] While specific comparative yield data under identical conditions is scarce in the literature, pivaloyl chloride is also widely used and considered to provide good to excellent yields.[1] The choice between the two may therefore depend on the specific substrates and the desired reaction kinetics.
Side Reactions: The Battle Against Racemization and Urethane (B1682113) Formation:
A critical consideration in peptide synthesis is the suppression of side reactions, primarily racemization and the formation of urethane byproducts.
-
Racemization: The risk of racemization is a significant concern when coupling peptide fragments. The choice of activating agent, base, and reaction conditions all play a crucial role. With this compound, the extent of racemization is highly dependent on the tertiary amine used. Sterically hindered bases like N-methylmorpholine (NMM) are preferred over less hindered bases such as triethylamine (B128534) (TEA), which can lead to higher levels of racemization.[2] Pivaloyl chloride's steric bulk is thought to help direct the nucleophilic attack to the desired carbonyl group, potentially reducing side reactions, though the choice of base remains a critical factor.[1]
-
Urethane Formation: Urethane formation is a common side reaction when using chloroformates, arising from the attack of the amine nucleophile on the carbonate carbonyl of the mixed anhydride. The bulky isobutyl group in the mixed anhydride formed from this compound helps to sterically hinder this undesired attack, favoring the formation of the desired amide bond.
The Mechanism: A Visual Guide
The formation of a mixed anhydride using either this compound or pivaloyl chloride proceeds through a similar mechanistic pathway involving the activation of a carboxylic acid.
Caption: General mechanism of mixed anhydride formation and subsequent amidation.
Experimental Corner: Protocols for Success
The following are generalized experimental protocols for peptide coupling using this compound and pivaloyl chloride. Note that specific conditions may need to be optimized for different substrates.
Experimental Workflow: A Step-by-Step Overview
Caption: A typical experimental workflow for peptide synthesis via the mixed anhydride method.
Protocol 1: Peptide Coupling using this compound
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
N-methylmorpholine (NMM)
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF.
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (1.0 eq) and stir for 1-2 minutes.
-
Slowly add this compound (1.0 eq) dropwise, maintaining the temperature at -15 °C.
-
Stir the reaction mixture at -15 °C for 5-15 minutes to allow for the formation of the mixed anhydride.
-
In a separate flask, neutralize the amino acid ester hydrochloride (1.0 eq) with N-methylmorpholine (1.0 eq) in anhydrous THF at 0 °C.
-
Add the neutralized amino acid ester solution to the mixed anhydride solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate, water, 1N hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude peptide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Peptide Coupling using Pivaloyl Chloride
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Pivaloyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or THF
-
Saturated aqueous sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.0 eq) and stir for a few minutes.
-
Slowly add pivaloyl chloride (1.0 eq) dropwise to the solution.
-
Stir the mixture at 0 °C for 1-2 hours to form the mixed anhydride.[1]
-
In a separate flask, prepare a solution of the amino acid ester by neutralizing the hydrochloride salt (1.0 eq) with triethylamine (1.0 eq) in DCM.
-
Add the solution of the amino acid ester to the mixed anhydride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography.
Conclusion: Making the Right Choice
Both this compound and pivaloyl chloride are powerful reagents for the formation of mixed anhydrides in chemical synthesis, particularly for peptide coupling.
-
This compound is a well-established, cost-effective reagent that provides high yields and, with the appropriate choice of a sterically hindered base, can minimize racemization. Its resulting mixed anhydrides can exhibit surprising stability, which can be advantageous in certain synthetic strategies.[3][4]
-
Pivaloyl chloride forms a more reactive mixed anhydride, which can be beneficial for challenging couplings.[1] The steric bulk of the pivaloyl group can also help to direct the nucleophilic attack to the desired carbonyl center.
Ultimately, the choice between this compound and pivaloyl chloride will depend on the specific requirements of the synthesis, including the nature of the substrates, the scale of the reaction, and the acceptable level of side products. Careful optimization of reaction conditions, particularly the choice of base and temperature, is paramount to achieving high yields and purity with either reagent.
References
- 1. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Chloroformates for Minimizing Racemization in Peptide Synthesis
For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic peptides is of paramount importance. Racemization, the loss of chiral purity at the α-carbon of an amino acid during peptide bond formation, can lead to the formation of diastereomeric impurities. These impurities are often difficult to separate and can significantly impact the peptide's biological activity and therapeutic efficacy. The choice of coupling reagent is a critical factor in mitigating this undesirable side reaction. This guide provides an objective comparison of various chloroformates used in the mixed carbonic anhydride (B1165640) method of peptide coupling, with a focus on their propensity to induce racemization, supported by experimental data.
The primary mechanism of racemization in peptide synthesis involving chloroformates is through the formation of a 5(4H)-oxazolone intermediate. The electron-withdrawing nature of the activated carboxyl group increases the acidity of the α-proton, facilitating its abstraction by a base. The resulting enolate is achiral, and its subsequent reprotonation can occur from either face, leading to a mixture of L- and D-enantiomers. The rate of formation of this oxazolone (B7731731) intermediate is influenced by the nature of the chloroformate, the solvent, and the base used.
Quantitative Comparison of Racemization Levels
The extent of racemization is highly dependent on the specific amino acid being coupled, the protecting groups used, the base, the solvent, and the specific chloroformate. The following table summarizes quantitative data on the percentage of racemization observed with different chloroformates under various reaction conditions.
| Chloroformate | Model Reaction | Base | Solvent | Racemization (%) | Reference |
| Isobutyl Chloroformate | Z-Gly-Phe + H-Val-OMe | NMM | THF | 10.6 | |
| This compound | Z-Gly-Phe + H-Val-OMe | NMM | CH2Cl2 | 18.2 | |
| Menthyl Chloroformate | Z-Gly-Phe + H-Val-OMe | NMM | THF | 4.8 | |
| Menthyl Chloroformate | Z-Gly-Phe + H-Val-OMe | NMM | CH2Cl2 | 9.8 | |
| Methylsulfonylethyl Chloroformate | Z-Gly-Phe + H-Val-OMe | NMM | THF | >50 |
Z = Benzyloxycarbonyl, NMM = N-Methylmorpholine, THF = Tetrahydrofuran
The data indicates that the steric bulk of the alkyl group in the chloroformate plays a significant role in the extent of racemization. Menthyl chloroformate, with its bulky secondary alkyl group, consistently results in lower levels of racemization compared to this compound. Conversely, the electron-withdrawing nature of the methylsulfonylethyl group in methylsulfonylethyl chloroformate dramatically increases racemization, likely by facilitating the formation of the oxazolone intermediate.
Experimental Protocols
Accurate quantification of racemization is crucial for comparing the performance of different chloroformates. A common method involves the synthesis of a model peptide, followed by the separation and quantification of the resulting diastereomers using Chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Comparative Racemization Study
1. Materials:
-
N-protected amino acid (e.g., Z-Gly-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-Val-OMe·HCl)
-
Chloroformates to be tested (e.g., this compound, menthyl chloroformate)
-
Tertiary amine base (e.g., N-methylmorpholine)
-
Anhydrous solvents (e.g., THF, CH2Cl2)
-
Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine)
-
Chiral HPLC column and appropriate mobile phase
2. Synthesis of Model Dipeptide (e.g., Z-Gly-Phe-Val-OMe):
-
Dissolve the N-protected dipeptide (e.g., Z-Gly-Phe-OH, 1 mmol) in the chosen anhydrous solvent (e.g., THF, 10 mL) and cool the solution to -15°C in an ice-salt bath.
-
Add the tertiary amine base (e.g., N-methylmorpholine, 1 mmol).
-
Slowly add the chloroformate (1 mmol) to the solution while maintaining the temperature at -15°C. Stir the reaction mixture for 2 minutes to form the mixed anhydride.
-
In a separate flask, prepare a solution of the amino acid ester by neutralizing the hydrochloride salt (e.g., H-Val-OMe·HCl, 1 mmol) with the tertiary amine base (1 mmol) in the same anhydrous solvent at -15°C.
-
Add the pre-cooled amino acid ester solution to the mixed anhydride solution.
-
Allow the reaction to proceed for a specified time (e.g., 2 hours) at -15°C, followed by warming to room temperature and stirring for an additional 2 hours.
3. Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with a weak acid solution (e.g., 1 N citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude tripeptide.
-
Purify the crude product by flash chromatography or recrystallization if necessary.
4. Chiral HPLC Analysis:
-
Prepare a standard solution of the purified tripeptide.
-
Inject the solution onto a suitable chiral HPLC column.
-
Elute the diastereomers using an optimized mobile phase (e.g., a mixture of hexane (B92381) and isopropanol).
-
Monitor the elution profile using a UV detector.
-
The percentage of racemization is calculated from the peak areas of the L-D and L-L diastereomers using the following formula: % Racemization = [Area(L-D) / (Area(L-L) + Area(L-D))] x 100
Visualizing the Racemization Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the key chemical pathway leading to racemization and the general workflow for a comparative study.
Conclusion
The selection of an appropriate chloroformate is a critical parameter in minimizing racemization during peptide synthesis via the mixed carbonic anhydride method. Experimental evidence suggests that sterically hindered chloroformates, such as menthyl chloroformate, are effective in suppressing the formation of the undesired D-enantiomer. In contrast, chloroformates bearing electron-withdrawing groups can significantly increase the risk of racemization. For researchers aiming to synthesize peptides with high stereochemical purity, a careful evaluation and selection of the chloroformate, in conjunction with optimized reaction conditions (e.g., choice of base and solvent, and low temperature), are essential. The provided experimental protocol offers a framework for conducting a systematic comparison of different chloroformates to identify the optimal reagent for a specific synthetic challenge.
Isobutyl Chloroformate: A Superior Reagent for High-Fidelity Peptide Synthesis via the Mixed Anhydride Method
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is paramount to achieving high yields and preserving stereochemical integrity. The mixed anhydride (B1165640) method stands as a rapid and cost-effective approach for amide bond formation. Within this class of reagents, isobutyl chloroformate (IBCF) has emerged as a preferred choice, consistently demonstrating significant advantages over other alternatives. This guide provides an objective comparison of this compound's performance, supported by experimental data, detailed protocols, and mechanistic insights.
Key Advantages of this compound
This compound offers a compelling combination of efficiency, reliability, and practicality in the mixed anhydride method. Its primary advantages include:
-
High Yields: The use of this compound frequently results in excellent yields of the desired peptide product. The bulky isobutyl group helps to direct the nucleophilic attack of the amino component to the correct carbonyl group of the mixed anhydride, minimizing side reactions.
-
Suppression of Racemization: A critical challenge in peptide synthesis is the prevention of racemization of the chiral amino acid residues. When used in conjunction with sterically hindered tertiary amines, such as N-methylmorpholine (NMM), this compound significantly minimizes the risk of racemization.[1] This is attributed to the reduced propensity for the formation of 5(4H)-oxazolone, a key intermediate in the racemization pathway.
-
Enhanced Anhydride Stability: The mixed carboxylic-carbonic anhydride intermediate formed from this compound exhibits greater stability compared to those derived from less bulky chloroformates like ethyl chloroformate.[2] This stability allows for the formation of the mixed anhydride at a controlled pace and provides a wider window for the subsequent coupling reaction, which is particularly beneficial in large-scale synthesis.[3]
-
Innocuous and Volatile Byproducts: The reaction with this compound generates carbon dioxide and isobutyl alcohol as byproducts.[4] These are easily removed during workup, simplifying the purification process and leading to cleaner reaction profiles.
-
Cost-Effectiveness and Availability: this compound is a readily available and economical reagent, making it an attractive option for both academic research and industrial-scale peptide production.
Performance Comparison: this compound vs. Alternatives
The superiority of this compound is evident when its performance is compared with other common activating agents under similar conditions. The following tables summarize key experimental data from various studies.
Table 1: Comparison of Chloroformates in the Synthesis of Z-Gly-Phe-Gly-OEt
| Chloroformate | Tertiary Base | Solvent | Yield of L-isomer (%) | Racemization (% DL-isomer) | Reference |
| This compound | N-Methylmorpholine | Tetrahydrofuran | 93.2 | Not Detected | U.S. Patent 3,640,991 |
| Ethyl Chloroformate | Triethylamine | Tetrahydrofuran | 84.5 | 8.2 | U.S. Patent 3,640,991 |
| Isopropyl Chloroformate | N-Methylmorpholine | Tetrahydrofuran | ~90 | Lower than IBCF | ResearchGate Article |
Data synthesized from cited literature; exact conditions may vary slightly.
Table 2: Comparison of Activating Agents for Boc-L-phenylalanine Coupling
| Activating Agent | Base | Solvent | Yield (%) | Racemization | Byproducts | Reference |
| This compound | N-Methylmorpholine | Tetrahydrofuran | 99 | Not Detected | CO2, Isobutanol | U.S. Patent 4,351,762 |
| Dicyclohexylcarbodiimide (DCC) | - | CH2Cl2/H2O | High | Potential for racemization | Dicyclohexylurea (DCU) | PMC Article |
| Ethyl Chloroformate | N-Methylmorpholine | Tetrahydrofuran | Generally Lower | Higher potential | CO2, Ethanol | Int. J. Pept. Protein Res. |
This table provides a qualitative comparison based on general findings in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of Benzyloxycarbonylglycyl-L-phenylalanylglycine Ethyl Ester using this compound
Materials:
-
Benzyloxycarbonylglycyl-L-phenylalanine (Z-Gly-Phe-OH)
-
N-Methylmorpholine (NMM)
-
This compound (IBCF)
-
Glycine (B1666218) ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve Z-Gly-Phe-OH (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -15 °C in a cooling bath.
-
Add N-methylmorpholine (2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add this compound (1 equivalent) to the reaction mixture while maintaining the temperature at -15 °C. Stir for an additional 15 minutes to allow for the formation of the mixed anhydride.
-
In a separate flask, neutralize glycine ethyl ester hydrochloride (1 equivalent) with N-methylmorpholine (1 equivalent) in THF.
-
Add the neutralized glycine ethyl ester solution to the mixed anhydride solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude tripeptide.
-
The crude product can be further purified by recrystallization or chromatography.
Mechanistic Insights and Experimental Workflow
The mixed anhydride method proceeds through a two-step mechanism. First, the N-protected amino acid is activated by this compound in the presence of a tertiary base to form a mixed carboxylic-carbonic anhydride. This is followed by the nucleophilic attack of the amino group of the second amino acid, leading to the formation of the peptide bond and the release of carbon dioxide and isobutanol.
Caption: Reaction mechanism of the mixed anhydride method using this compound.
The experimental workflow for peptide synthesis using the mixed anhydride method can be visualized as a sequential process, from reagent preparation to final product analysis.
Caption: General experimental workflow for peptide synthesis via the mixed anhydride method.
Conclusion
In the landscape of peptide synthesis, the mixed anhydride method using this compound presents a robust, efficient, and economical strategy. The experimental evidence consistently highlights its advantages in achieving high yields and minimizing racemization, particularly when compared to other chloroformates and even some alternative coupling reagents. For researchers and developers in the field, a thorough understanding of the benefits and practical application of this compound can lead to more successful and streamlined peptide synthesis campaigns.
References
- 1. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 2. Studies on the disproportionation of mixed anhydrides of N-alkoxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
A Head-to-Head Battle of Activating Agents: Isobutyl Chloroformate's Cost-Effectiveness in Large-Scale Synthesis
In the demanding world of large-scale chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of reagents can significantly impact both the efficiency of the reaction and the overall cost of production. Isobutyl chloroformate (IBCF) has long been a workhorse for the activation of carboxylic acids, primarily in the formation of amide bonds—a cornerstone of many drug molecules. This guide provides an objective comparison of this compound with its common alternatives, ethyl chloroformate (ECF) and benzyl (B1604629) chloroformate (Cbz-Cl), focusing on their cost-effectiveness, performance in large-scale applications, and associated experimental protocols.
At a Glance: Performance and Cost Comparison
To facilitate a clear comparison, the following tables summarize the key performance indicators and approximate industrial pricing for this compound, ethyl chloroformate, and benzyl chloroformate.
Table 1: Performance Characteristics of Chloroformates in Large-Scale Amide Synthesis
| Parameter | This compound (IBCF) | Ethyl Chloroformate (ECF) | Benzyl Chloroformate (Cbz-Cl) |
| Typical Yields | Good to Excellent | Good to Excellent | Good to Excellent |
| Reaction Times | Rapid | Rapid | Generally Slower |
| Racemization | Low, but higher than some alternatives | Higher than IBCF in some cases | Generally low |
| Byproducts | Isobutanol, CO2, Triethylamine HCl | Ethanol, CO2, Triethylamine HCl | Benzyl alcohol, CO2, Triethylamine HCl |
| Ease of Handling | Moisture sensitive, corrosive | Moisture sensitive, corrosive, volatile | Moisture sensitive, corrosive, less volatile |
Table 2: Comparative Cost Analysis for Bulk Quantities
| Chloroformate | Molecular Weight ( g/mol ) | Typical Industrial Price (per kg) |
| This compound (IBCF) | 136.58 | ~₹900[1] |
| Ethyl Chloroformate (ECF) | 108.52 | ~₹150[1][2] |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | ~₹14,000[3] |
Note: Prices are approximate and can vary significantly based on supplier, purity, and market conditions. The prices cited are primarily from Indian suppliers and are intended for comparative purposes.
Delving into the Chemistry: Reaction Mechanisms and Workflows
The primary application of these chloroformates in large-scale synthesis is the activation of carboxylic acids to form a mixed anhydride, which then readily reacts with a nucleophile, such as an amine, to form an amide bond.
The Mixed Anhydride Method: A General Overview
The reaction proceeds in a two-step, one-pot process. First, the carboxylic acid is treated with the chloroformate in the presence of a tertiary amine base (commonly triethylamine, TEA) at low temperatures (typically 0 to -15 °C) to form a mixed carbonic-carboxylic anhydride. This highly reactive intermediate is then reacted in situ with a primary or secondary amine to yield the desired amide.
References
A Comparative Guide to Isobutyl Chloroformate Derivatization for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The sensitive and reliable quantification of small polar molecules, such as amino acids, neurotransmitters, and polyamines, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis. However, the inherent physicochemical properties of these analytes, including high polarity and poor ionization efficiency, often necessitate chemical derivatization to enhance their chromatographic retention and mass spectrometric detection. Isobutyl chloroformate (IBCF) has emerged as a versatile and effective derivatizing agent for a wide range of analytes bearing primary and secondary amine or carboxylic acid functionalities.
This guide provides an objective comparison of this compound with other common derivatization reagents, supported by experimental data, to aid researchers in selecting the optimal method for their analytical needs.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent is critical and depends on the analyte class, sample matrix, and desired analytical performance. Here, we compare this compound with several popular alternatives for the analysis of amino acids and polyamines.
Amino Acid Analysis
For the comprehensive analysis of amino acids, various derivatization strategies are employed to improve their chromatographic behavior on reverse-phase columns and enhance their ionization efficiency. The following table summarizes the performance of this compound in comparison to other widely used reagents.
| Derivatization Reagent | Target Analytes | Reaction Time & Temp. | Stability of Derivatives | Lower Limits of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| This compound (IBCF) | Amino Acids, Dipeptides, Polyamines[1][2] | ~15 min at 35°C[3][4] | Stable | 20-150 nM for polyamines; <5 µM for most amino acids[1] | Rapid, aqueous-phase reaction; good sensitivity for a broad range of analytes.[5] | Can form multiple derivatives for some amino acids. |
| Dansyl Chloride (Dns-Cl) | Primary & Secondary Amines, Phenols[6][7] | 60 min at room temperature[6] | Derivatives can have poor stability.[8] | ~150 fmol (average for 7 amino acids)[9] | Versatile, enhances fluorescence and ionization.[7][10] | Slower reaction; lacks selectivity for -OH and -NH2 groups.[8] |
| AccQ-Tag (AQC) | Primary & Secondary Amines[11][12] | 10 min at 55°C[11] | Highly stable[11][12] | Varies by analyte, generally low µM to nM range. | Rapid, self-quenching reaction; forms stable derivatives.[11][12] | Reagent kit can be more expensive. |
| FMOC-Cl | Primary & Secondary Amines[9] | Varies, typically requires basic conditions. | Stable | ~80 fmol (average for 7 amino acids)[9] | Good sensitivity; useful under highly acidic chromatography conditions.[10] | Can have problematic chromatographic separation for some derivatives.[9] |
Polyamine Analysis
Polyamines are a class of important metabolites that are often analyzed at low concentrations in biological matrices. Derivatization is crucial for their sensitive detection.
| Derivatization Reagent | Target Analytes | Reaction Time & Temp. | Stability of Derivatives | Lower Limits of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| This compound (IBCF) | Polyamines[3][13][14] | ~15 min at 35°C[3][4] | Stable | 1 ng/mL[13] | Simple and robust method; allows for unique transitions for co-eluting isomers.[14] | Potential for interference from other amines in the sample. |
| Dansyl Chloride (Dns-Cl) | Polyamines[13] | 60 min at room temperature[6] | Can be unstable. | Detection limits of 50-150 fmol achieved.[13] | Well-established method with good sensitivity. | Longer reaction time compared to IBCF. |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental for reproducible and accurate results. Below are representative protocols for derivatization using this compound and a common alternative, dansyl chloride.
This compound Derivatization of Polyamines in Serum
This protocol is adapted from a method for the simultaneous analysis of polyamines and steroids in human serum.[3]
-
Sample Preparation: To 100 µL of serum, add internal standards.
-
Protein Precipitation: Add 400 µL of methanol (B129727) and vortex. Centrifuge to pellet the precipitated proteins.
-
Derivatization:
-
Extraction:
-
Add 500 µL of diethyl ether and vortex.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness.
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Dansyl Chloride Derivatization of Amino Acids
This protocol is a general guideline for the derivatization of amino acids.[6]
-
Sample Preparation: Prepare a solution of amino acid standards or sample extract.
-
pH Adjustment: Add 100 mM sodium carbonate/bicarbonate buffer (pH 9.8) to the sample.[6]
-
Derivatization:
-
Add a freshly prepared solution of 50 mM dansyl chloride in acetonitrile.
-
Incubate at room temperature for 60 minutes in the dark.[6]
-
-
Quenching: Add 10% (v/v) ammonium (B1175870) hydroxide (B78521) to quench the reaction.[6]
-
Dilution: Dilute the derivatized sample with an appropriate solvent for LC-MS/MS analysis.
Visualizing the Workflow
Diagrams can provide a clear and concise overview of experimental processes. The following diagrams, generated using the DOT language, illustrate the derivatization and analysis workflow.
Caption: Workflow for LC-MS/MS analysis using this compound derivatization.
Caption: Comparison of derivatization reaction principles for common reagents.
Conclusion
This compound offers a rapid, robust, and sensitive method for the derivatization of a wide range of polar analytes for LC-MS/MS analysis. Its ability to react in an aqueous environment and the short reaction times make it an attractive alternative to other common derivatization agents.[5] For the analysis of polyamines, IBCF provides excellent performance, enabling the quantification of isomeric species.[14] When compared to reagents like dansyl chloride, IBCF generally offers a faster and simpler workflow. However, the optimal choice of derivatization reagent will always depend on the specific requirements of the assay, including the target analytes, sample matrix, and desired sensitivity. For amino acid analysis, reagents like AccQ-Tag also provide excellent performance with the benefit of forming highly stable derivatives.[11][12] Researchers should carefully consider the advantages and disadvantages of each method, as outlined in this guide, to select the most appropriate derivatization strategy for their research.
References
- 1. Analysis of chloroformate-derivatised amino acids, dipeptides and polyamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of fatty, dicarboxylic and amino acids based on derivatization with this compound followed by gas chromatography-positive ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 12. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Polyamine quantitation by LC-MS using this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chloroformates for Amino Acid Analysis by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
The derivatization of amino acids is a critical step for their analysis by gas chromatography (GC), rendering them volatile and thermally stable for separation and detection. Alkyl chloroformates are widely used derivatizing agents due to their rapid reaction times and applicability in aqueous media. This guide provides an objective comparison of different chloroformates, supported by experimental data, to aid in the selection of the most suitable reagent for your analytical needs.
Performance Comparison of Chloroformates
The choice of chloroformate significantly impacts derivatization efficiency, reproducibility, and sensitivity of the analysis. Below is a summary of quantitative data compiled from various studies.
| Parameter | Methyl Chloroformate (MCF) | Ethyl Chloroformate (ECF) | Propyl Chloroformate | Isobutyl Chloroformate |
| Derivatization Efficiency | High (e.g., >95% for most amino acids) | High (82-99.9% reported for standard amino acids)[1] | Generally lower than MCF and ECF | Reported to provide higher sensitivity compared to other alkyl chloroformates[2] |
| Reproducibility (%RSD) | Generally good (e.g., <10%) | Good (e.g., <10% for many metabolites)[3] | Data not widely available | Data not widely available |
| Sensitivity (LOD) | Low picomole range on-column[4][5][6] | 125 to 300 pg on-column for various metabolites[3] | 0.03-12 µM[4] | Generally high sensitivity[2] |
| Reaction Time | Rapid (< 5 minutes) | Rapid (< 20 minutes)[7] | Rapid | Rapid |
| Derivative Stability | Stable | Stable within 48 hours for most derivatives[3] | Stable | Stable |
| Key Advantages | Good yield and reproducibility | Well-established with extensive literature | Amenable to automation[4] | High sensitivity[2] |
| Disadvantages | May show conditioning effects | May show conditioning effects | Lower derivatization efficiency compared to MCF/ECF[4] | Less commonly used than MCF/ECF |
Experimental Workflow and Protocols
The general workflow for amino acid analysis by GC using chloroformate derivatization involves the derivatization of the amino acid, extraction of the derivative, and subsequent GC-MS analysis.
Detailed Experimental Protocol (General)
This protocol provides a general procedure for the derivatization of amino acids using an alkyl chloroformate. Specific volumes and concentrations may need to be optimized for your specific application.
Materials:
-
Amino acid standard or sample in an aqueous solution
-
Alkyl chloroformate (e.g., methyl chloroformate, ethyl chloroformate)
-
Alcohol (corresponding to the chloroformate, e.g., methanol for MCF, ethanol (B145695) for ECF)
-
Pyridine (B92270) (catalyst)
-
Extraction solvent (e.g., chloroform, n-hexane)
-
Anhydrous sodium sulfate (B86663)
-
GC vials
Procedure:
-
Sample Preparation:
-
Derivatization:
-
Extraction:
-
Add an extraction solvent such as chloroform or n-hexane (e.g., 500 µL) to the reaction mixture.[3]
-
Vortex for 30 seconds to extract the derivatized amino acids into the organic phase.
-
Centrifuge to achieve clear phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
-
Analysis:
-
Transfer the dried organic extract to a GC vial.
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system for analysis.
-
Note on pH: For some protocols, particularly with ECF, the pH of the aqueous layer is adjusted to 9-10 with NaOH after the initial chloroformate addition and extraction, followed by a second addition of chloroformate to ensure complete derivatization.[1][3]
Conclusion
The selection of a chloroformate for amino acid analysis by GC depends on the specific requirements of the assay.
-
Methyl chloroformate (MCF) is a robust choice, offering high derivatization yields and good reproducibility.[4]
-
Ethyl chloroformate (ECF) is also a widely used and effective reagent with a large body of supporting literature.[1][3][7]
-
This compound may be preferred when the highest sensitivity is required.[2]
-
Propyl chloroformate presents an option that is amenable to automated procedures.[4]
It is recommended to empirically test a selection of these reagents to determine the optimal choice for the specific amino acids of interest and the analytical instrumentation available.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
A Comparative Kinetic Evaluation of Isobutyl Chloroformate Solvolysis for Pharmaceutical and Synthetic Chemistry Applications
For Immediate Release
DOVER, DE — A comprehensive comparative guide on the solvolysis kinetics of isobutyl chloroformate, a crucial reagent in pharmaceutical synthesis and drug development, is now available for researchers and scientists. This guide provides an in-depth analysis of its reactivity compared to other primary alkyl chloroformates, supported by experimental data, detailed protocols, and mechanistic visualizations. Understanding the solvolysis behavior of this compound is paramount for optimizing reaction conditions, controlling product formation, and ensuring the efficiency of synthetic processes.
The solvolysis of this compound proceeds through a dual-pathway mechanism, the balance of which is significantly influenced by the solvent's properties. In most solvents, the reaction is dominated by a bimolecular addition-elimination pathway. However, in highly ionizing and weakly nucleophilic environments, such as those containing fluoroalcohols, an ionization (SN1-like) mechanism becomes more prominent. This guide presents a quantitative comparison of the reaction rates in various solvent systems, offering valuable insights for solvent selection in synthetic applications.
Comparative Solvolysis Rates
Table 1: Specific Rates of Solvolysis (k x 105 s-1) of Primary Alkyl Chloroformates in Various Solvents
| Solvent | This compound at 40.0 °C | n-Propyl Chloroformate at 40.0 °C (Calculated) | Ethyl Chloroformate at 25.0 °C | n-Butyl Chloroformate at 25.0 °C |
| 100% Ethanol | 10.3 | 9.5 | 2.1 | 1.8 |
| 90% Ethanol | 22.1 | 20.5 | 4.5 | 3.9 |
| 80% Ethanol | 38.9 | 36.1 | 7.8 | 6.8 |
| 100% Methanol | 38.8 | 35.9 | 8.2 | 7.1 |
| 90% Methanol | 72.1 | 66.8 | 15.3 | 13.3 |
| 80% Methanol | 120 | 111 | 25.8 | 22.4 |
| 97% TFE | 36.3 | 33.6 | 1.2 | - |
| 70% TFE | 68.1 | 63.1 | - | - |
| 97% HFIP | - | - | 3.6 | - |
| 90% HFIP | - | - | 2.4 | - |
| 50% Acetone | 2.3 | - | - | - |
| 70% Acetone | 8.7 | - | - | - |
| 90% Acetone | 45.1 | - | - | - |
TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol
Mechanistic Pathways
The solvolysis of this compound can be described by two competing mechanisms, as illustrated in the following diagram. The predominant pathway is dependent on the nucleophilicity and ionizing power of the solvent.
Caption: Competing solvolysis mechanisms for this compound.
Experimental Protocols
The kinetic data presented in this guide were primarily obtained through two established methods: titration and conductometry.
1. Titration Method
This method follows the progress of the solvolysis reaction by monitoring the production of hydrochloric acid (HCl).
-
Procedure: A solution of this compound in an inert solvent (e.g., acetone) is prepared. A known volume of the desired solvent is thermostatted to the reaction temperature (40.0 ± 0.1 °C). The reaction is initiated by injecting a small aliquot of the chloroformate solution into the stirred solvent. At timed intervals, aliquots are withdrawn and the reaction is quenched, typically by adding the aliquot to a cold, immiscible solvent. The amount of HCl produced is then determined by titration with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.
-
Data Analysis: The first-order rate constant, k, is determined from the slope of the plot of the natural logarithm of the concentration of unreacted chloroformate versus time.
2. Conductometry Method
This technique is suitable for reactions that involve a significant change in the electrical conductivity of the solution. The solvolysis of chloroformates generates ions (H+ and Cl-), leading to an increase in conductivity.
-
Procedure: A conductivity cell is calibrated with standard solutions of known conductivity. A known volume of the solvent is placed in the thermostatted conductivity cell. The reaction is initiated by injecting a precise amount of this compound into the cell. The change in conductivity is monitored over time.
-
Data Analysis: The first-order rate constant, k, is obtained by fitting the conductivity-time data to a first-order rate equation.
The following diagram illustrates the general workflow for a kinetic experiment using the titration method.
Caption: Workflow for determining solvolysis rate constants via titration.
This comparative guide serves as a valuable resource for chemists in the pharmaceutical and broader chemical industries, enabling more informed decisions in reaction design and optimization. The provided data and methodologies are compiled from peer-reviewed literature to ensure accuracy and objectivity.
A Comparative Guide to Derivatizing Biogenic Amines: Evaluating Isobutyl Chloroformate
For researchers, scientists, and drug development professionals, the accurate quantification of biogenic amines is a critical aspect of food safety, neuroscience, and pharmaceutical research. The choice of derivatization agent is paramount to achieving sensitive and reliable results. This guide provides an objective comparison of isobutyl chloroformate (IBCF) with other common derivatization agents, supported by experimental data and detailed protocols.
Biogenic amines (BAs) are low molecular weight organic bases that often require derivatization to enhance their volatility for gas chromatography (GC) or improve their detection in liquid chromatography (LC). This compound has emerged as a versatile reagent for this purpose, offering rapid reaction times and suitability for both GC-MS and LC-MS applications. This guide will delve into the performance of IBCF and compare it with established alternatives such as dansyl chloride (DNS-Cl) and o-phthalaldehyde (B127526) (OPA).
Performance Comparison of Derivatization Agents
The selection of a derivatization agent hinges on several key performance indicators, including reaction speed, stability of the resulting derivatives, and the achievable limits of detection (LOD) and quantification (LOQ). The following tables summarize the quantitative performance of this compound against dansyl chloride and o-phthalaldehyde based on published experimental data.
Table 1: General Performance Characteristics
| Feature | This compound (IBCF) | Dansyl Chloride (DNS-Cl) | o-Phthalaldehyde (OPA) |
| Reaction Time | ~10 minutes[1] | 10 - 60 minutes (often requires heating)[2] | < 1 minute (at room temperature) |
| Derivative Stability | Generally stable, though some derivatives like histamine (B1213489) and tyramine (B21549) can show degradation[1] | Highly stable derivatives[3][4] | Derivatives can be unstable, requiring prompt analysis[5] |
| Selectivity | Reacts with primary and secondary amines[5] | Reacts with primary and secondary amines, as well as phenolic hydroxyl groups | Reacts specifically with primary amines in the presence of a thiol |
| Primary Analytical Platform(s) | GC-MS, LC-MS[3][6] | HPLC-UV/Fluorescence, LC-MS | HPLC-Fluorescence |
Table 2: Analytical Sensitivity (Limits of Detection - LODs)
| Biogenic Amine | This compound (GC-MS) | Dansyl Chloride (HPLC-Fluorescence) | o-Phthalaldehyde (HPLC-Fluorescence) |
| Histamine | Variable, potential for degradation[1] | 0.015 - 1.77 mg/L[7] | Not reactive with the secondary amine in the imidazole (B134444) ring |
| Tyramine | Variable, potential for degradation[1] | 0.015 - 1.77 mg/L[7] | 0.01 - 0.1 mg/L |
| Putrescine | LODs in the range of 1.2 - 19.0 mg/kg have been reported for a range of biogenic amines using a similar chloroformate-based method[8] | 0.015 - 1.77 mg/L[7] | 0.01 - 0.05 mg/L |
| Cadaverine | LODs in the range of 1.2 - 19.0 mg/kg have been reported for a range of biogenic amines using a similar chloroformate-based method[8] | 0.015 - 1.77 mg/L[7] | 0.01 - 0.05 mg/L |
| Spermidine | Not always reported, but the method is capable of analyzing a wide range of amines[1] | 0.015 - 1.77 mg/L[7] | 0.05 - 0.2 µg/L (as reported in a specific HPLC-MS/MS method)[9] |
| Spermine | Not always reported, but the method is capable of analyzing a wide range of amines[1] | 0.015 - 1.77 mg/L[7] | 0.05 - 0.2 µg/L (as reported in a specific HPLC-MS/MS method)[9] |
Note: LODs are highly dependent on the specific analytical method, instrumentation, and sample matrix. The values presented here are for comparative purposes and are drawn from various studies.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the derivatization of biogenic amines using this compound for GC-MS analysis and a general comparison with dansyl chloride and OPA derivatization for HPLC.
This compound Derivatization for GC-MS Analysis
This protocol is adapted from a method for the analysis of biogenic amines in wine and grape juice.[1]
1. Sample Preparation:
-
To 1 mL of the sample (e.g., wine, juice, or an extracted food sample), add an appropriate internal standard.
2. Derivatization Reaction:
-
Add 2 mL of toluene (B28343) to the sample.
-
Add 500 µL of 2 M sodium hydroxide (B78521) solution.
-
Add 100 µL of this compound.
-
Vigorously shake the mixture for 10 minutes at room temperature.
3. Phase Separation and Reagent Removal:
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Transfer the upper toluene layer to a new tube.
-
To remove excess this compound, add 1 mL of alkaline methanol (B129727) (10% w/v potassium bicarbonate in methanol/water 80:20 v/v) and vortex.
-
For the analysis of histamine and tyramine, which can be prone to degradation during the reagent removal step, an alternative is to evaporate an aliquot of the toluene layer to dryness and reconstitute it in a suitable solvent before injection.[1]
4. GC-MS Analysis:
-
Inject an aliquot of the final organic phase into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the derivatized amines.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Comparative Derivatization Protocols for HPLC
-
Dansyl Chloride Derivatization: This method typically involves mixing the sample with a dansyl chloride solution in acetone (B3395972) and a sodium bicarbonate buffer (pH ~9-10). The reaction is often carried out at an elevated temperature (e.g., 40-60°C) for 30-60 minutes.[2] After the reaction, the excess reagent is quenched, and the sample is analyzed by HPLC with UV or fluorescence detection. The derivatives are known for their high stability.[3][4]
-
o-Phthalaldehyde (OPA) Derivatization: This is a rapid, room-temperature reaction. The sample is mixed with an OPA reagent containing a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) in a borate (B1201080) buffer (pH ~9.5-10.5). The derivatization is almost instantaneous. Due to the potential instability of the derivatives, automated pre-column derivatization is often preferred, with the derivatized sample being immediately injected into the HPLC system for fluorescence detection.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the comparative aspects of these derivatization agents, the following diagrams are provided.
References
- 1. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. books.rsc.org [books.rsc.org]
- 4. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyamine quantitation by LC-MS using this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjoes.com [pjoes.com]
comparative analysis of derivatization efficiency with different alkyl chloroformates
For researchers, scientists, and professionals in drug development, derivatization is a critical step to enhance the volatility and chromatographic performance of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis. Alkyl chloroformates are versatile reagents that offer rapid and efficient derivatization of compounds containing active functional groups such as amino, carboxyl, hydroxyl, and thiol groups. This guide provides a comparative analysis of the derivatization efficiency of different alkyl chloroformates, supported by experimental data from various studies.
Comparison of Derivatization Efficiency
The choice of alkyl chloroformate significantly impacts the derivatization yield and the sensitivity of the analytical method. The efficiency can vary depending on the analyte and the specific reaction conditions. Below is a summary of findings from comparative studies.
| Alkyl Chloroformate | Analyte Class | Derivatization Efficiency/Performance | Reference |
| Methyl Chloroformate (MCF) | Seleno Amino Acids | 40-100% (Preferred reagent due to better yield and reproducibility) | [1] |
| Amino and Organic Acids | Higher than Propyl Chloroformate (Quantitative data not specified) | [2] | |
| Ethyl Chloroformate (ECF) | Seleno Amino Acids | 30-75% | [1] |
| Amino Acids | 82-99.9% (for standard mixtures) | ||
| Bisphenol-A (BPA) | Optimal (Compared to Methyl and Isobutyl Chloroformate) | [3] | |
| Propyl Chloroformate | Amino and Organic Acids | Lower than Methyl and Ethyl Chloroformate (Quantitative data not specified) | [2] |
| This compound | Amino Acids | Higher sensitivity in GC-FID and GC-MS analysis compared to other alkyl chloroformates. | [4] |
| Menthyl Chloroformate | Seleno Amino Acids | 15-70% | [1] |
| Butyl Chloroformate | Antiepileptic Drugs | Significant increase in peak area compared to Methyl Chloroformate, indicating higher reaction yield or ionization efficiency. | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these derivatization techniques. Below are generalized and specific experimental protocols cited in the literature.
General Derivatization Procedure for Amino Acids
This procedure is a common method for the derivatization of amino acids in aqueous samples.
-
Sample Preparation: An aqueous sample containing the analytes is placed in a reaction vial.
-
Addition of Reagents: A solution of alcohol (e.g., methanol, ethanol) and pyridine (B92270) is added to the sample.
-
Derivatization Reaction: The alkyl chloroformate reagent is added, and the mixture is vortexed for a short period (e.g., 30 seconds). The reaction is typically instantaneous and occurs at room temperature.
-
Extraction: The derivatives are extracted into a non-polar solvent, such as chloroform (B151607) or hexane.
-
Phase Separation: The mixture is centrifuged to ensure clear separation of the aqueous and organic layers.
-
Analysis: The organic layer containing the derivatized analytes is collected and injected into the GC-MS system for analysis.
Specific Protocol: Derivatization of Seleno Amino Acids with Methyl Chloroformate.[1]
This method was found to be the most efficient for the analysis of seleno amino acids.
-
Sample: An aqueous extract containing selenomethionine (B1662878) and selenoethionine.
-
Reagents: Methyl chloroformate (MCF).
-
Procedure: The derivatization is performed in an aqueous medium. The exact volumes and concentrations of reagents and the sample were optimized to achieve the reported efficiencies.
-
Analysis: The derivatives are analyzed by GC-AED (Atomic Emission Detection) and GC-MS.
Specific Protocol: Derivatization of Bisphenol-A with Ethyl Chloroformate.[3]
This protocol was optimized for the determination of BPA in water and milk samples.
-
Sample: Water or milk sample containing Bisphenol-A.
-
Derivatization: The sample is treated with ethyl chloroformate (ECF) in the presence of pyridine for 20 seconds at room temperature.
-
Extraction: The non-polar derivative formed is extracted using solid-phase microextraction (SPME) with a polydimethylsiloxane (B3030410) fiber.
-
Analysis: The extracted derivative is then analyzed by GC-MS.
Visualizing the Workflow and Reaction
To better understand the derivatization process, the following diagrams illustrate the general experimental workflow and the chemical reaction mechanism.
References
- 1. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Isobutyl Chloroformate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, especially when handling reactive chemical reagents. Isobutyl chloroformate, a valuable reagent in organic synthesis, demands careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
This compound is a flammable, corrosive, and moisture-sensitive liquid that is toxic if inhaled or swallowed and causes severe skin burns and eye damage.[1][2][3] It reacts exothermically with water and moisture in the air to produce toxic and corrosive fumes of hydrogen chloride gas.[4] Therefore, all handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE): Before beginning any disposal procedure, it is mandatory to wear the appropriate personal protective equipment:
-
Eye Protection: Tightly sealed chemical safety goggles and a face shield.[2][5]
-
Hand Protection: Impervious gloves, such as butyl rubber or Viton™. Nitrile gloves offer limited protection and should be changed immediately upon contamination.
-
Body Protection: A flame-retardant lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure.[5]
-
Respiratory Protection: In poorly ventilated areas or during a large spill, a positive-pressure supplied-air respirator is essential.
Spill Management
In the event of a spill, evacuate the area immediately. For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or dry chemical absorbent.[5][6] Do not use combustible materials like paper towels. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety (EHS) department for assistance. Never use water on a spill as it will cause a violent reaction.[2][6]
Step-by-Step Disposal Procedure: Neutralization
The preferred method for the disposal of small quantities of this compound in a laboratory setting is through controlled neutralization. This process converts the reactive chloroformate into less hazardous compounds. The primary reaction during neutralization is hydrolysis, which produces isobutanol, carbon dioxide, and hydrochloric acid. The hydrochloric acid is then neutralized by the base.
Materials Required:
-
Large beaker or flask (at least 10 times the volume of the this compound to be neutralized)
-
Stir bar and magnetic stir plate
-
Ice bath
-
Dropping funnel or pipette
-
pH paper or pH meter
-
5% Sodium hydroxide (B78521) solution (or a saturated sodium bicarbonate solution)
Experimental Protocol:
-
Preparation: In a chemical fume hood, place a large beaker containing a stir bar in an ice bath on a magnetic stir plate.
-
Initial Neutralization Solution: Add a sufficient volume of cold 5% sodium hydroxide solution to the beaker. A significant excess of the basic solution should be used to ensure complete neutralization of the hydrochloric acid produced during hydrolysis.
-
Controlled Addition: Begin stirring the sodium hydroxide solution. Slowly, and in a dropwise manner, add the this compound to the center of the vortex of the stirring basic solution. The addition should be extremely slow to control the exothermic reaction and prevent splashing.
-
Monitoring: Continuously monitor the reaction temperature. If the temperature begins to rise significantly, pause the addition and allow the mixture to cool.
-
Reaction Completion: After all the this compound has been added, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction is complete.
-
pH Verification: Once the reaction is complete and the mixture has returned to room temperature, check the pH of the solution using pH paper or a pH meter. The final pH should be neutral (pH 6-8). If the solution is still acidic, add more 5% sodium hydroxide solution until a neutral pH is achieved.
-
Final Disposal: The resulting neutralized aqueous solution may be disposed of down the drain with copious amounts of water, in accordance with local regulations. Consult your institution's EHS guidelines for specific requirements.
Quantitative Data for Disposal
For clarity and safety, the following table summarizes key quantitative parameters for the handling and disposal of this compound.
| Parameter | Value/Recommendation | Source(s) |
| Boiling Point | 128.7 °C / 263.7 °F @ 760 mmHg | [5] |
| Density | 1.053 g/mL at 25 °C | |
| Flash Point | 36 °C / 96.8 °F (closed cup) | |
| Neutralizing Agent | 5% Sodium Hydroxide Solution or Saturated Sodium Bicarbonate Solution | General laboratory practice for acid chlorides |
| Recommended Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep refrigerated (below 4°C/39°F). | [5][6] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, alcohols, amines, and metals. | [5] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines before proceeding.
References
Essential Safety and Operational Guide for Handling Isobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of isobutyl chloroformate. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
This compound is a flammable, corrosive, and highly toxic chemical that can cause severe skin burns, eye damage, and is fatal if inhaled.[1] It is also a lachrymator, meaning it can cause tearing.[1] Strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Tightly fitting safety goggles are required.[1] A face shield should also be worn to provide additional protection.[2] |
| Skin Protection | Wear suitable protective gloves.[2] Flame-retardant and antistatic protective clothing is also necessary. |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection.[2] A recommended filter type is Filter A for organic compound vapors. |
| Foot Protection | Safety shoes are recommended.[2] |
Emergency Procedures
Immediate and appropriate response to exposure is critical. Familiarize yourself with the location and operation of emergency eyewash stations and safety showers.
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately and keep them comfortable for breathing.[1] If breathing has stopped, provide artificial respiration. Call a poison center or doctor immediately.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the affected skin area with water or shower. Seek immediate medical attention. |
| Eye Contact | Rinse eyes cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1] Immediately call an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[3][4] Rinse the mouth with water.[3] Seek immediate medical attention. |
Operational Plan: Step-by-Step Handling of this compound
This section outlines the procedural workflow for safely handling this compound from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[2]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, amines, and metals.[3] The container should be stored under an inert atmosphere.[3]
2. Handling:
-
Wear all required PPE as specified in the table above.
-
Ground and bond the container and receiving equipment to prevent static discharge.[3]
-
Avoid breathing fumes, mist, spray, or vapors.[2]
-
Prevent contact with skin and eyes.[2]
3. In Case of a Spill:
-
Evacuate the area and eliminate all ignition sources.[2]
-
For small spills, absorb with a dry, inert chemical absorbent.[2] For large spills, dike the area for recovery.[2]
-
Collect the spilled material and absorbent into a suitable, closed container for disposal.[3]
-
Ventilate the area thoroughly after cleanup.[2]
4. Disposal Plan:
-
All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.
-
Dispose of the waste in accordance with licensed collector's sorting instructions.[2] The recommended disposal method is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber.[2]
-
Do not allow the product to enter drains.[1]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
